Product packaging for Diethyl 2,3-quinolinedicarboxylate(Cat. No.:CAS No. 32413-08-4)

Diethyl 2,3-quinolinedicarboxylate

Cat. No.: B1588825
CAS No.: 32413-08-4
M. Wt: 273.28 g/mol
InChI Key: ICMBEQVDQPLOFB-UHFFFAOYSA-N
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Description

Diethyl 2,3-quinolinedicarboxylate is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4 B1588825 Diethyl 2,3-quinolinedicarboxylate CAS No. 32413-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl quinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-19-14(17)11-9-10-7-5-6-8-12(10)16-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBEQVDQPLOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446955
Record name Diethyl 2,3-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32413-08-4
Record name Diethyl 2,3-quinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Friedländer Annulation: A Classic and Direct Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Quinolinedicarboxylate

For professionals in medicinal chemistry and organic synthesis, the quinoline scaffold is a cornerstone of drug design, appearing in a vast array of therapeutic agents. This compound, with its strategically placed ester functionalities, serves as a highly versatile intermediate for the elaboration of complex polycyclic and heterocyclic systems. The diester groups at the C2 and C3 positions offer reactive handles for a multitude of transformations, including hydrolysis, amidation, and reduction, enabling the construction of novel molecular architectures. This guide provides a detailed exploration of the core synthetic strategies for accessing this valuable building block, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the most effective methods.

The most direct and historically significant route to the quinoline-2,3-dicarboxylate core is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2] For the synthesis of the target molecule, the logical reactants are a 2-aminobenzaldehyde and diethyl oxaloacetate.

Underlying Mechanism

The reaction proceeds through a sequence of condensation and cyclization steps. The initial step is typically an Aldol-type condensation between the enol or enolate of diethyl oxaloacetate and the aldehyde group of the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic quinoline ring.[1][3]

Friedlander_Mechanism Friedländer Annulation Mechanism R1 2-Aminobenzaldehyde I1 Aldol Adduct R1->I1 Aldol Condensation R2 Diethyl Oxaloacetate R2->I1 I2 Enone Intermediate (after dehydration) I1->I2 -H₂O I3 Cyclized Dihydroquinoline I2->I3 Intramolecular Cyclization P This compound I3->P Dehydration (-H₂O)

Caption: Generalized mechanism of the Friedländer annulation.
A Practical Modification: The Domino Nitro Reduction-Friedländer Synthesis

A significant drawback of the classical Friedländer synthesis is the limited availability and inherent instability of many substituted 2-aminobenzaldehydes.[4][5] To circumvent this, a highly effective domino (or tandem) strategy has been developed. This approach starts with a more stable 2-nitrobenzaldehyde, which is reduced in situ to the corresponding 2-aminobenzaldehyde. The freshly generated, reactive aminoaldehyde immediately undergoes the Friedländer condensation with the active methylene compound present in the same pot.[5]

This one-pot procedure is not only more efficient but also avoids the isolation of the often-problematic aminoaldehyde intermediate. Iron powder in acetic acid (Fe/AcOH) is a common and effective reagent system for the nitro group reduction.[5]

Experimental Protocol: Domino Synthesis

The following protocol is adapted from established procedures for domino nitro reduction-Friedländer reactions.[5]

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 eq)

  • Diethyl oxaloacetate (1.2 eq)

  • Iron powder (Fe), fine grade (4.0-5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or other suitable solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-nitrobenzaldehyde (1.0 eq), diethyl oxaloacetate (1.2 eq), and ethanol.

  • Stir the mixture to achieve a suspension or solution.

  • Add the iron powder (4.0-5.0 eq) to the mixture.

  • With vigorous stirring, add glacial acetic acid portion-wise via a dropping funnel. The reaction is often exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washes, and neutralize the excess acetic acid carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

A Modern Alternative: Synthesis via Quinoline N-Oxide Intermediates

An alternative strategy that also bypasses the use of unstable 2-aminobenzaldehydes involves the reaction of 2-nitrobenzaldehydes with phosphorus ylides or related reagents. A notable method describes the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate to form this compound N-oxides.[4] The resulting N-oxide can then be readily deoxygenated in a subsequent step to afford the final product.

This approach is advantageous as it starts from stable nitro compounds and proceeds through a distinct mechanistic pathway, offering an alternative for substrates that may be incompatible with reductive conditions in a one-pot setting.

N_Oxide_Workflow N-Oxide Synthesis Workflow Start 2-Nitrobenzaldehyde + Diethyl (diethoxyphosphinyl)succinate Step1 Cyclization Start->Step1 Intermediate This compound N-Oxide Step1->Intermediate Step2 Deoxygenation (e.g., PCl₃ or PPh₃) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis via an N-oxide intermediate.

Insights from Related Synthetic Strategies

While the Friedländer reaction is the most direct method, other classical syntheses provide valuable context and highlight the reactivity of key precursors.

  • The Pfitzinger Reaction: This reaction typically condenses isatin with a carbonyl compound to produce quinoline-4-carboxylic acids.[6] When diethyl oxaloacetate is used as the carbonyl partner, the reaction can yield a quinoline-2,3,4-tricarboxylic acid derivative.[7] Although this produces a different final molecule, it confirms the viability of using diethyl oxaloacetate as a building block in quinoline ring formation. However, the reaction can be challenging, with the oxaloacetate being sensitive to the basic conditions required for the initial hydrolysis of isatin.[7]

  • Aniline and Acetylenedicarboxylate Reactions: The reaction between anilines and diethyl acetylenedicarboxylate (DEAD) is another potential route. However, this reaction is highly dependent on conditions and catalysts. Without careful control, it can lead to other isomers, such as diethyl quinoline-2,4-dicarboxylates, or even different heterocyclic systems like pyrrolidones.[8][9] Therefore, this method is generally less reliable for the specific synthesis of the 2,3-dicarboxylate isomer.

Comparative Analysis of Key Methodologies

FeatureDomino Nitro Reduction-FriedländerN-Oxide Synthesis
Starting Materials 2-Nitrobenzaldehyde, Diethyl Oxaloacetate2-Nitrobenzaldehyde, Succinate-based Phosphonate
Key Reagents Fe/AcOH for in situ reductionBase for cyclization; PCl₃/PPh₃ for deoxygenation
Process Type One-pot, domino reactionTwo distinct steps (cyclization, then reduction)
Key Advantage High efficiency, avoids isolation of unstable intermediatesBypasses sensitive intermediates, offers alternative pathway
Potential Limitation Substrate must be stable to reductive conditionsRequires an additional deoxygenation step
Overall Yield Generally good to highCan be high over two steps

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via the Friedländer annulation . The challenges associated with the stability of the requisite 2-aminobenzaldehyde precursors are elegantly overcome by employing a domino nitro reduction-Friedländer strategy. This one-pot method, utilizing stable 2-nitrobenzaldehydes, represents the most practical and field-proven approach for researchers. For substrates where this reductive domino approach may be problematic, the synthesis via a quinoline N-oxide intermediate provides a robust, modern alternative. A thorough understanding of these primary methods, complemented by insights from related reactions like the Pfitzinger synthesis, equips the drug development professional with a comprehensive toolkit for accessing this pivotal synthetic building block.

References

An In-depth Technical Guide to Diethyl 2,3-quinolinedicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Importance of Diethyl 2,3-quinolinedicarboxylate

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic and structural features have made it a privileged core in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Within the diverse family of quinoline derivatives, this compound holds a position of strategic importance as a versatile synthetic intermediate.[2] The presence of two reactive diethyl carboxylate groups at the 2 and 3-positions of the quinoline nucleus provides a rich platform for a variety of chemical transformations, enabling the construction of more complex and functionally diverse molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₅NO₄[3]
Molecular Weight 273.28 g/mol [3]
CAS Number 32413-08-4[3]
Appearance Not explicitly stated, likely a solid
Melting Point 54-56 °C[4]
Boiling Point 370.4 ± 22.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Solubility Soluble in many common organic solvents.[5] Poorly soluble in water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, typically in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the two ethyl groups (-OCH₂CH₃) would appear as quartets, likely around δ 4.4-4.5 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) would present as triplets further upfield, around δ 1.4-1.5 ppm.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the quinoline ring carbons in the aromatic region (δ 120-150 ppm). The carbonyl carbons of the ester groups are expected to be the most deshielded, appearing significantly downfield (δ ~165-170 ppm). The methylene carbons of the ethyl groups (-OCH₂) would resonate around δ 60-65 ppm, while the methyl carbons (-CH₃) would be found in the upfield region (δ ~14-15 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional groups.[7] The aromatic C-H stretching vibrations of the quinoline ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups will be observed just below 3000 cm⁻¹.[7] Characteristic C-O stretching bands for the ester groups will also be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 273. A common fragmentation pathway for diethyl esters is the loss of an ethoxy group (-OC₂H₅), which would result in a prominent fragment ion at m/z 228 [M-45]⁺.[2] Further fragmentation may involve the loss of ethylene from the ester groups via McLafferty rearrangement, or cleavage of the ester functionalities.[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established methods for quinoline ring formation. One of the most common approaches is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

G reagents 2-Aminobenzaldehyde + Diethyl oxaloacetate intermediate Condensation Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization & Dehydration conditions Base or Acid Catalyst Heat conditions->intermediate

Figure 1: A generalized workflow for the synthesis of this compound via the Friedländer annulation.

Experimental Protocol: A Generalized Friedländer Synthesis

Objective: To synthesize this compound from 2-aminobenzaldehyde and diethyl oxaloacetate.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl oxaloacetate

  • Ethanol (absolute)

  • Piperidine (or another basic catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol.

  • To this solution, add diethyl oxaloacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality behind Experimental Choices: The use of a slight excess of diethyl oxaloacetate helps to ensure complete consumption of the limiting reagent, 2-aminobenzaldehyde. Piperidine, a basic catalyst, facilitates the initial condensation reaction. The workup procedure is designed to remove unreacted starting materials, the catalyst, and any acidic or basic byproducts. Column chromatography is a standard method for purifying organic compounds to a high degree.

Chemical Reactivity: A Hub for Molecular Diversity

The two ester functionalities of this compound are the primary sites of its chemical reactivity, allowing for a range of transformations to generate diverse molecular architectures.

G start This compound hydrolysis Quinoline-2,3-dicarboxylic acid start->hydrolysis Hydrolysis (e.g., NaOH, H₂O) amidation Quinoline-2,3-dicarboxamide Derivatives start->amidation Amidation (e.g., R-NH₂, heat) reduction Quinoline-2,3-dimethanol start->reduction Reduction (e.g., LiAlH₄, THF)

Figure 2: Key chemical transformations of this compound.

  • Hydrolysis: The ester groups can be readily hydrolyzed under acidic or basic conditions to yield quinoline-2,3-dicarboxylic acid. This diacid is a valuable precursor for the synthesis of other derivatives, including anhydrides and various metal complexes.

  • Amidation: Reaction with primary or secondary amines leads to the formation of the corresponding quinoline-2,3-dicarboxamides. This transformation is particularly relevant in drug discovery, as the amide bond is a common feature in many biologically active molecules.

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionalities to the corresponding diol, quinoline-2,3-dimethanol. These diols can serve as building blocks for further synthetic elaborations.

Applications in Drug Development and Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, and derivatives of this compound have shown promise in various therapeutic areas. The ability to functionalize the 2 and 3-positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

For example, the corresponding quinoline-2,3-dicarboxylic acid and its anhydride are key intermediates in the synthesis of imidazolinone herbicides.[8] In the realm of pharmaceuticals, derivatives of quinoline-3-carboxamides have been investigated as potent EGFR inhibitors with anticancer activity.[9] While direct applications of this compound in marketed drugs are not widely reported, its role as a versatile building block for the synthesis of novel quinoline-based compounds with potential therapeutic value is of significant interest to medicinal chemists. The derivatization of the dicarboxylate core allows for the introduction of various pharmacophoric groups to modulate properties such as target binding, solubility, and metabolic stability.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a gateway to a wide range of functionalized quinoline derivatives. Its straightforward synthesis and the reactivity of its ester groups make it an attractive starting material for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key scaffold for the design and synthesis of novel therapeutic agents targeting a variety of diseases. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for unlocking its full potential in medicinal chemistry and beyond.

References

A Technical Guide to the Spectroscopic Characterization of Diethyl 2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diethyl 2,3-quinolinedicarboxylate

This compound, with the chemical formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol , is a notable member of the quinoline derivative family.[2][][4] Its structure, featuring a quinoline core with two diethyl carboxylate groups at the 2 and 3 positions, makes it a versatile precursor for the synthesis of more complex heterocyclic and polycyclic aromatic compounds.[1] The strategic placement of these ester functionalities allows for a range of chemical modifications, including hydrolysis, amidation, and reduction, opening avenues for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.[1]

Accurate structural elucidation is paramount for its use in these applications, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected NMR, IR, and MS data, providing the foundational knowledge required for its unambiguous identification and quality assessment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring and the protons of the two ethyl ester groups. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester groups and the aromatic system.

Predicted ¹H NMR Data (in CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.4 - 1.5Triplet6H-OCH₂CH
b~4.4 - 4.6Quartet4H-OCH ₂CH₃
c~7.6 - 8.3Multiplet4HAr-H
d~8.5Singlet1HAr-H (H4)

The ethyl groups will present as a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b), arising from coupling with each other. The aromatic protons of the benzene moiety of the quinoline ring (c) are expected to appear as a complex multiplet in the downfield region. The proton at the 4-position of the quinoline ring (d) is anticipated to be a singlet and the most downfield of the aromatic signals due to its proximity to the nitrogen atom and the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment.

Predicted ¹³C NMR Data (in CDCl₃):

SignalChemical Shift (δ, ppm)Assignment
1~14-OCH₂C H₃
2~62-OC H₂CH₃
3~127 - 138Aromatic C H
4~128 - 150Aromatic quaternary C
5~165 - 168C =O

The methyl and methylene carbons of the ethyl esters (1 and 2) will appear in the upfield region. The aromatic carbons (3 and 4) will be found in the midfield region, with the quaternary carbons generally showing weaker signals. The carbonyl carbons of the ester groups (5) will be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the aromatic ring and the ester functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2980-2850Medium-WeakAliphatic C-H stretch
~1730-1715StrongC=O stretch (ester)
~1600, ~1500Medium-WeakAromatic C=C skeletal vibrations
~1300-1000StrongC-O stretch (ester)

The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations. The most prominent feature will be the strong absorption band for the carbonyl (C=O) stretch of the conjugated ester groups. The presence of two strong C-O stretching bands is also characteristic of the ester functionalities.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
273Moderate[M]⁺ (Molecular Ion)
228High[M - OCH₂CH₃]⁺
200Moderate[M - COOCH₂CH₃]⁺
172Moderate[M - 2(OCH₂CH₃)]⁺ or [M - COOCH₂CH₃ - CO]⁺
128High[Quinoline]⁺ fragment

The molecular ion peak [M]⁺ is expected at m/z 273, corresponding to the molecular weight of the compound.[2][][4] A common fragmentation pathway for ethyl esters is the loss of the ethoxy group (-OCH₂CH₃), which would result in a prominent peak at m/z 228. Further fragmentation could involve the loss of the entire ethyl carboxylate group or subsequent loss of carbon monoxide.

Part 4: Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data for this compound. These protocols are based on standard laboratory practices and are designed to yield high-quality data.

NMR Spectroscopy Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard (often pre-dissolved in the solvent)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the FID and reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy Acquisition

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • This compound sample.

  • Volatile solvent (e.g., acetone or isopropanol) for cleaning.

Procedure (using ATR):

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Acquire Spectrum: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent.

Mass Spectrometry (MS) Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source.

  • Direct insertion probe or a Gas Chromatography (GC) inlet.

  • This compound sample.

  • Volatile solvent (e.g., methanol or dichloromethane).

Procedure (using Direct Insertion Probe):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Sample Loading: Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

  • Data Acquisition:

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 50-500) as the sample enters the ion source.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Key Processes

Molecular Structure and NMR Assignments

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Diethyl 2,3-quinolinedicarboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report Fragmentation_Pathway M [M]⁺ m/z = 273 M_minus_OEt [M - OCH₂CH₃]⁺ m/z = 228 M->M_minus_OEt - •OCH₂CH₃ M_minus_COOEt [M - COOCH₂CH₃]⁺ m/z = 200 M_minus_OEt->M_minus_COOEt - CO Quinoline_fragment [Quinoline Fragment]⁺ m/z = 128 M_minus_COOEt->Quinoline_fragment - CO, -C₂H₂

References

An In-Depth Technical Guide to the Crystal Structure of Diethyl 2,3-quinolinedicarboxylate: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl 2,3-quinolinedicarboxylate, with a focus on the critical importance of its single-crystal X-ray structure in the realm of medicinal chemistry and drug development. While a definitive, publicly available crystal structure for this specific molecule remains elusive in major crystallographic databases as of the latest literature review, this document outlines the established methodologies for its determination, predicts its likely structural features based on analogous compounds, and underscores the profound implications such a structure would have for future research.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents. This compound serves as a crucial synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules.[1][2] The presence of two ester functionalities at the 2- and 3-positions offers reactive sites for various chemical modifications, including hydrolysis, amidation, and reduction, enabling the construction of diverse molecular architectures.[1] Understanding the precise three-dimensional arrangement of this foundational molecule through single-crystal X-ray diffraction is paramount for structure-based drug design and the rational development of novel therapeutics.

Synthesis and Crystal Growth of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry. One common approach involves the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate, which leads to the formation of quinoline-2,3-dicarboxylic acid esters. The historical development of quinoline synthesis, including methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, has paved the way for the creation of a wide array of derivatives.[1]

Optimized Synthesis Protocol

A generalized, efficient protocol for the synthesis of quinoline-dicarboxylate scaffolds involves a one-pot reaction of aryl amines and diethyl acetylenedicarboxylates. This method often utilizes a catalyst, such as molecular iodine, in an appropriate solvent like acetonitrile at elevated temperatures. The advantages of such a method include the absence of metal catalysts, which prevents contamination of the final product, and the use of a cost-effective and environmentally friendly catalyst.

Protocol for Single Crystal Growth

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. A standard and effective method for growing single crystals of quinoline derivatives is slow evaporation.

Step-by-Step Protocol:

  • Purification of the Compound: The synthesized this compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization.

  • Solvent Selection: A suitable solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a vibration-free environment.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals should form. Once the crystals have reached a suitable size, they can be carefully harvested.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Synthesis Aryl Amine + Diethyl Acetylenedicarboxylate Reaction One-pot reaction (e.g., with I2 catalyst) Synthesis->Reaction Product This compound (Crude) Reaction->Product Purification Purification (Column Chromatography) Product->Purification Saturated_Solution Preparation of Saturated Solution Purification->Saturated_Solution Slow_Evaporation Slow Evaporation Saturated_Solution->Slow_Evaporation Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals

Crystallographic Analysis: A Methodological Framework

The determination of the crystal structure of this compound would be accomplished using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Structure Refinement Protocol
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the best possible fit with the experimental data.

G Start Single Crystal Xray X-ray Diffraction Start->Xray Data_Collection Data Collection (Diffraction Pattern) Xray->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Initial Model) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Predicted Molecular and Crystal Structure

While the specific crystal structure of this compound is not yet publicly available, we can infer some of its likely features based on the known structures of related quinoline derivatives. For instance, the crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate reveals a nearly planar quinoline ring system.[3] It is highly probable that the quinoline core of this compound will also be largely planar.

The diethyl carboxylate groups at positions 2 and 3 will likely exhibit some degree of rotational freedom, and their orientation will be influenced by intermolecular interactions within the crystal lattice. The molecular packing is expected to be governed by a combination of van der Waals forces and potentially weak C-H···O hydrogen bonds, which are common in the crystal structures of similar organic esters.

// Define atom nodes with labels N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; C9 [label="C"]; C10 [label="C"]; O11 [label="O"]; O12 [label="O"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O16 [label="O"]; O17 [label="O"]; C18 [label="C"]; C19 [label="C"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C2 -- C9; C9 -- O11 [style=double]; C9 -- O12; O12 -- C13; C13 -- C14; C3 -- C15; C15 -- O16 [style=double]; C15 -- O17; O17 -- C18; C18 -- C19;

// Add implicit hydrogens for clarity (optional, as labels) H4 [label="H", pos="C4,1.5!0.5"]; H5 [label="H", pos="C5,1.5!0.5"]; H6 [label="H", pos="C6,1.5!0.5"]; H7 [label="H", pos="C7,1.5!0.5"]; H8 [label="H", pos="C8,1.5!0.5"]; } Молекулярная структура диэтил-2,3-хинолиндикарбоксилата.

Anticipated Crystallographic Data

Based on analyses of similar organic molecules, the crystallographic data for this compound would likely be presented in a format similar to the table below. The specific values are hypothetical and would need to be determined experimentally.

Parameter Anticipated Value
Chemical FormulaC15H15NO4
Formula Weight273.28 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P21/c or Pca21
a (Å)8-12
b (Å)10-15
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2500
Z4 or 8
Density (calculated) (g/cm³)1.2-1.4
R-factor (%)< 5

Applications in Drug Discovery and Development

The determination of the precise crystal structure of this compound would be a significant contribution to medicinal chemistry.

  • Structure-Based Drug Design: A known crystal structure would allow researchers to use computational docking techniques to design novel ligands that bind to specific biological targets with high affinity and selectivity.

  • Understanding Structure-Activity Relationships (SAR): By understanding the three-dimensional arrangement of this core scaffold, chemists can make more informed decisions about which modifications are likely to enhance biological activity.

  • Development of Novel Therapeutics: Quinolone derivatives have shown promise as antibacterial and antileishmanial agents.[4] A detailed structural understanding of this key intermediate would accelerate the development of new drugs in these and other therapeutic areas.

Conclusion and Future Outlook

While the definitive crystal structure of this compound has not yet been reported in the public domain, this guide has outlined the critical importance of such a determination and provided a detailed framework for its synthesis, crystallization, and structural analysis. The elucidation of this structure would provide invaluable insights for the medicinal chemistry community, paving the way for the rational design and development of a new generation of quinoline-based therapeutics. The protocols and predictions presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this important field of study.

References

Mechanism of Friedländer synthesis for quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Friedländer Synthesis of Quinolines

Abstract

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains one of the most direct and versatile methods for the construction of the quinoline scaffold.[1] This guide provides an in-depth analysis of the reaction's core mechanisms, exploring the subtle interplay of reactants and catalysts that dictate its outcome. We deconstruct the two primary mechanistic pathways—the aldol-first and Schiff base-first routes—elucidating the key intermediates and transition states. Furthermore, this paper examines the evolution of the synthesis from its classical high-temperature, acid- or base-catalyzed origins to modern, milder catalytic systems that offer improved yields and broader substrate scope. Practical considerations, including regioselectivity and common experimental protocols, are discussed to provide researchers with field-proven insights. Finally, the guide highlights the enduring relevance of the Friedländer synthesis in the context of drug discovery and development, where the quinoline core is a privileged scaffold in numerous therapeutic agents.

The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a ubiquitous structural motif in a vast array of biologically active compounds. Its unique electronic properties and rigid, planar structure allow it to serve as a versatile scaffold for interacting with various biological targets. This has made it a privileged structure in medicinal chemistry, with applications ranging from antimalarial agents (e.g., Chloroquine) to antibacterial and anticancer drugs.[2] The continued importance of quinoline-based compounds in pharmaceutical development necessitates robust and efficient synthetic methods for their preparation, with the Friedländer synthesis being a primary and indispensable tool in this endeavor.[3]

The Friedländer Synthesis: A Strategic Overview

The Friedländer synthesis is fundamentally a condensation and cyclization reaction.[3] It classically involves the reaction of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound that possesses a reactive α-methylene group.[4] The reaction is typically promoted by either an acid or a base catalyst, often at elevated temperatures, to drive the condensation and subsequent dehydration steps that result in the formation of the aromatic quinoline ring.[3][5]

The overall transformation is prized for its atom economy and its ability to construct the complex quinoline heterocycle in a single synthetic operation from readily available starting materials.[3]

The Core Mechanism: A Tale of Two Pathways

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis, with the prevailing route often dictated by the specific reaction conditions and substrates employed.[1] Detailed experimental studies suggest that for most common acid- or base-catalyzed conditions, the reaction proceeds via an initial intermolecular aldol condensation.[6]

Pathway A: The Aldol-First Mechanism

Under typical acidic or basic conditions, the reaction is believed to initiate with an aldol-type condensation between the two carbonyl partners.[1][6] This pathway is generally favored and consists of the following key steps:

  • Aldol Addition: The reaction begins with the formation of an enolate from the carbonyl compound bearing α-hydrogens (e.g., a ketone). This enolate then attacks the carbonyl carbon of the 2-aminoaryl aldehyde or ketone, forming an aldol adduct intermediate.[1]

  • First Dehydration: This aldol adduct readily loses a molecule of water to form a more stable α,β-unsaturated carbonyl compound (an enone or enal).[1][5]

  • Intramolecular Cyclization: The nucleophilic amino group then attacks the β-carbon of the unsaturated system in a Michael-type conjugate addition, leading to intramolecular cyclization and the formation of a six-membered ring.

  • Final Dehydration & Aromatization: The resulting heterocyclic intermediate undergoes a final dehydration step, losing a second molecule of water to form the stable, aromatic quinoline ring system.[1]

Aldol_First_Mechanism Figure 1: The Aldol-First Mechanistic Pathway Reactants 2-Aminoaryl Ketone + Carbonyl with α-Methylene Aldol_Adduct Aldol Adduct Intermediate Reactants->Aldol_Adduct Aldol Addition Enone α,β-Unsaturated Carbonyl Intermediate Aldol_Adduct->Enone Dehydration (-H₂O) Cyclized_Intermediate Cyclized Amino-ketone Enone->Cyclized_Intermediate Intramolecular Cyclization Product Substituted Quinoline Cyclized_Intermediate->Product Dehydration & Aromatization (-H₂O)

Caption: The generally accepted Aldol-First mechanism for the Friedländer synthesis.

Pathway B: The Schiff Base-First Mechanism

An alternative mechanistic route involves the initial formation of a Schiff base (an imine) between the 2-amino group and the second carbonyl compound.[1] While less common under standard conditions, this pathway can be operative, particularly when promoted by certain catalysts like Lewis acids.[6]

  • Schiff Base Formation: The 2-amino group of the aryl component attacks the carbonyl of the methylene component, and after dehydration, forms a Schiff base intermediate.[1]

  • Tautomerization: The Schiff base tautomerizes to its enamine form.

  • Intramolecular Aldol-type Cyclization: The enamine then acts as the nucleophile, attacking the carbonyl group on the aromatic ring in an intramolecular aldol-type reaction.

  • Final Dehydration: The resulting cyclic intermediate eliminates water to yield the final quinoline product.[1]

Schiff_Base_First_Mechanism Figure 2: The Schiff Base-First Mechanistic Pathway Reactants 2-Aminoaryl Ketone + Carbonyl with α-Methylene Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Imine Formation (-H₂O) Cyclized_Adduct Cyclized Aldol-type Intermediate Schiff_Base->Cyclized_Adduct Tautomerization & Intramolecular Cyclization Product Substituted Quinoline Cyclized_Adduct->Product Dehydration (-H₂O)

Caption: The alternative Schiff Base-First mechanism, viable under specific conditions.

Catalysis: Driving and Refining the Synthesis

The choice of catalyst is critical in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, the mechanistic pathway.

Catalyst TypeExamplesRole & Mechanistic Insight
Brønsted Acids p-TsOH, H₂SO₄, TFAProtonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial aldol condensation step.[1][5]
Brønsted Bases KOH, KOtBu, DBUPromotes the formation of the enolate from the α-methylene carbonyl compound, which is the key nucleophile in the aldol-first pathway.[5]
Lewis Acids Nd(NO₃)₃·6H₂O, Yb(OTf)₃Coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. Can favor the Schiff base pathway under certain conditions.[1][6]
Modern Catalysts Iodine, Gold (Au) complexesOffer milder reaction conditions. Iodine is believed to act as a mild Lewis acid.[4][5] Gold catalysts can enable the reaction to proceed under much gentler conditions than traditional methods.[5]
Heterogeneous Amberlyst-15, NafionSolid-phase acid catalysts that simplify product purification (catalyst is filtered off) and can often be recycled, aligning with green chemistry principles.[7]

Historically, harsh conditions such as high temperatures and strong acids or bases were required, which limited the reaction's scope and functional group tolerance.[5] The development of modern catalytic systems, including the use of molecular iodine, various Lewis acids, and solid-supported catalysts, has enabled the synthesis to be performed under significantly milder, often solvent-free, conditions.[4][5]

Practical Considerations & Scope

While broadly applicable, the Friedländer synthesis has several practical considerations that researchers must address for successful implementation.

  • Regioselectivity: When using unsymmetrical ketones (e.g., 2-butanone), the formation of two different regioisomers is possible, depending on which α-methylene group participates in the initial condensation. This can be a significant challenge.[5] Strategies to control regioselectivity include using ionic liquids or introducing directing groups, such as a phosphoryl group, on one of the ketone's α-carbons.[5]

  • Substrate Reactivity: The reaction generally works well with 2-aminobenzaldehydes and 2-aminoketones. The methylene component must be sufficiently acidic to form an enolate or enamine; compounds like β-ketoesters, 1,3-diketones, and simple ketones are common substrates.

  • Side Reactions: Under strong basic conditions, the ketone reactant can undergo self-condensation (an aldol condensation with itself), which competes with the desired Friedländer pathway and can reduce yields.[5] To circumvent this, one can use an imine analog of the 2-aminoaryl ketone.[5]

Experimental Protocol: A Case Study

The following protocol is a representative example of a modern, efficient Friedländer synthesis using p-toluenesulfonic acid (p-TsOH) as a catalyst under solvent-free conditions.

Synthesis of 2,4-dimethyl-3-phenylquinoline

  • Reactants: 2-aminoacetophenone (1 mmol), Phenylacetone (1.2 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Procedure:

    • Combine 2-aminoacetophenone (135 mg, 1 mmol), phenylacetone (161 mg, 1.2 mmol), and p-TsOH (17 mg, 0.1 mmol) in a 10 mL round-bottom flask.

    • Heat the reaction mixture at 120 °C with stirring for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add saturated sodium bicarbonate (NaHCO₃) solution (15 mL) to neutralize the acid catalyst.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 2,4-dimethyl-3-phenylquinoline.

Experimental_Workflow Figure 3: Experimental Workflow A 1. Combine Reactants & Catalyst B 2. Heat at 120 °C (30 min) A->B C 3. Quench & Neutralize (NaHCO₃) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F

Caption: A typical workflow for a solvent-free Friedländer quinoline synthesis.

Conclusion

The Friedländer synthesis has remained a powerful and relevant transformation in organic chemistry for over a century. Its strategic importance lies in its directness and efficiency in assembling the quinoline core. While classical conditions often required harsh protocols, a deep mechanistic understanding has paved the way for the development of a diverse array of catalytic systems that offer milder conditions, higher yields, and greater functional group tolerance. For the medicinal chemist and the synthetic researcher, the Friedländer synthesis is not merely a historical reaction but a dynamic and evolving tool, continually being refined to meet the challenges of modern drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic routes to Diethyl 2,3-Quinolinedicarboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, emphasizing the causality behind experimental choices and providing field-proven insights for successful synthesis.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This compound, with its strategically placed ester functionalities, serves as a versatile precursor for the synthesis of complex polycyclic and heterocyclic systems. The ester groups at the 2- and 3-positions offer reactive handles for a variety of chemical transformations, including hydrolysis, amidation, and reduction, enabling the introduction of diverse functionalities and the construction of elaborate molecular architectures.[2] Its role as a key intermediate in the manufacture of potent herbicidal agents, specifically 2-(imidazolin-2-yl)quinoline-3-carboxylates, underscores its industrial significance.[1]

Primary Synthetic Route: Vilsmeier-Haack Cyclization of Diethyl Anilinofumarate

The most direct and well-documented method for the synthesis of this compound proceeds through a two-step sequence: the formation of diethyl anilinofumarate followed by a Vilsmeier-Haack type cyclization. This route offers a reliable and scalable pathway to the target molecule.

Part 1: Synthesis of the Key Intermediate: Diethyl Anilinofumarate

The initial and crucial step in this synthetic sequence is the preparation of diethyl anilinofumarate. This is typically achieved through the nucleophilic substitution of a halogen on a diethyl halomaleate or halofumarate with aniline.

Starting Materials:

Starting MaterialRoleKey Considerations
Aniline NucleophileA readily available aromatic amine that forms the core of the quinoline ring.
Diethyl Chloromaleate or Diethyl Chlorofumarate ElectrophileThe source of the four-carbon chain that will form the pyridine ring of the quinoline. The geometric isomer (maleate or fumarate) can influence reaction conditions.[1]
Base (e.g., Sodium Carbonate) Acid ScavengerNeutralizes the hydrochloric acid generated during the reaction.
Phase Transfer Catalyst (e.g., Tetra-n-butylammonium bromide) CatalystFacilitates the reaction between the aqueous base and the organic reactants.[1]
Solvent (e.g., Toluene) Reaction MediumAn inert solvent that facilitates the reaction and subsequent workup.

Causality Behind Experimental Choices:

The choice of diethyl chloromaleate or chlorofumarate as the electrophile is strategic. The presence of the electron-withdrawing ester groups activates the double bond for nucleophilic attack by the aniline. The use of a phase transfer catalyst is critical for achieving high yields in this biphasic reaction system, enabling the transport of the hydroxide or carbonate ions from the aqueous phase to the organic phase to neutralize the generated acid. The reaction is typically heated to drive it to completion.[1]

Experimental Protocol: Synthesis of Diethyl Anilinofumarate [1]

  • Reaction Setup: To a stirred solution of diethyl chloromaleate (1.0 eq) in toluene, add aniline (1.05 eq).

  • Addition of Base and Catalyst: Add a 15% aqueous solution of sodium bicarbonate (1.05 eq) and a catalytic amount of tricaprylylmethyl ammonium chloride (0.01 eq).

  • Reaction Conditions: Heat the reaction mixture to 75-80 °C and maintain for 10 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or GC).

  • Work-up and Purification: After cooling, separate the organic phase, wash with water, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude diethyl anilinofumarate, which can be used in the next step without further purification or can be purified by distillation.

Part 2: Vilsmeier-Haack Cyclization to this compound

The second stage of this synthesis involves the cyclization of diethyl anilinofumarate using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Starting Materials:

Starting MaterialRoleKey Considerations
Diethyl Anilinofumarate SubstrateThe enamine-type intermediate that undergoes electrophilic cyclization.
Phosphorus Oxychloride (POCl₃) ReagentReacts with DMF to form the electrophilic Vilsmeier reagent. It is a corrosive and moisture-sensitive liquid requiring careful handling.[3][4][5][6][7]
N,N-Dimethylformamide (DMF) Reagent/SolventA polar aprotic solvent that reacts with POCl₃ to form the Vilsmeier reagent. It is also a versatile solvent but has associated health risks.[8][9][10][11][12]
Solvent (e.g., Toluene) Reaction MediumAn inert solvent for the reaction.

Mechanism of Vilsmeier-Haack Cyclization:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds.[8][13] In this synthesis, it is adapted for an intramolecular cyclization.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[6][8][13]

  • Electrophilic Attack: The electron-rich β-carbon of the enamine in diethyl anilinofumarate attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated benzene ring attacks the newly introduced iminium carbon, leading to the formation of the quinoline ring system.

  • Aromatization: Subsequent elimination of dimethylamine and a proton results in the formation of the aromatic quinoline ring.

Vilsmeier_Haack_Cyclization cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Anilinofumarate Diethyl Anilinofumarate Intermediate1 Iminium Intermediate Anilinofumarate->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product This compound Intermediate2->Product Aromatization (- H⁺, - HN(CH₃)₂)

Vilsmeier-Haack cyclization of diethyl anilinofumarate.

Experimental Protocol: Synthesis of this compound

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of DMF (1.2 eq) in toluene to 0-5 °C. Slowly add phosphorus oxychloride (1.2 eq) while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of diethyl anilinofumarate (1.0 eq) in toluene dropwise, maintaining the temperature below 25 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction by a suitable chromatographic technique.

  • Work-up and Purification: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a base (e.g., sodium carbonate solution) to neutralize the acid and hydrolyze any remaining Vilsmeier reagent. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Alternative Synthetic Route: Reaction of 2-Nitrobenzaldehyde with Diethyl Succinate

An alternative approach to the quinoline-2,3-dicarboxylate core involves the reaction of a substituted benzaldehyde with a compound containing an active methylene group. A plausible, though less documented, route for this compound involves the condensation of 2-nitrobenzaldehyde with diethyl succinate, followed by reductive cyclization.

Starting Materials:

Starting MaterialRoleKey Considerations
2-Nitrobenzaldehyde ElectrophileThe benzene ring and aldehyde functionality will form part of the final quinoline. The nitro group serves as a precursor to the amine.
Diethyl Succinate NucleophileProvides the C3 and C4 carbons of the quinoline ring along with the two ester groups.
Base (e.g., Sodium Ethoxide) CatalystPromotes the condensation reaction by deprotonating the active methylene group of diethyl succinate.
Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) ReductantReduces the nitro group to an amine to facilitate the final cyclization.

Proposed Reaction Pathway:

  • Knoevenagel-type Condensation: In the presence of a base, the active methylene group of diethyl succinate attacks the aldehyde group of 2-nitrobenzaldehyde. Subsequent dehydration would lead to an α,β-unsaturated dicarboxylate.

  • Reductive Cyclization: The nitro group of the condensation product is then reduced to an amine. The newly formed amino group undergoes an intramolecular Michael addition to the α,β-unsaturated system, followed by tautomerization to form the aromatic quinoline ring.

Alternative_Route Nitrobenzaldehyde 2-Nitrobenzaldehyde Condensation_Product Condensation Product Nitrobenzaldehyde->Condensation_Product + Diethyl Succinate (Base) Succinate Diethyl Succinate Succinate->Condensation_Product Amino_Intermediate Amino Intermediate Condensation_Product->Amino_Intermediate Reduction of NO₂ Product This compound Amino_Intermediate->Product Intramolecular Cyclization

Proposed alternative synthesis of this compound.

While theoretically sound, this route is not as widely reported for the specific synthesis of this compound and may require significant optimization of reaction conditions.

Conclusion

The synthesis of this compound is most reliably achieved through the Vilsmeier-Haack cyclization of diethyl anilinofumarate. This method, supported by patent literature, provides a clear and scalable pathway. The starting materials are commercially available, and the reaction proceeds with good yields. Careful handling of the reagents, particularly phosphorus oxychloride, is paramount for a safe and successful synthesis. The exploration of alternative routes, such as the one proposed from 2-nitrobenzaldehyde, offers opportunities for further research and process development in the synthesis of this valuable chemical intermediate.

References

A Senior Application Scientist's Technical Guide to Diethyl 2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 2,3-quinolinedicarboxylate is a strategically important heterocyclic compound that serves as a versatile scaffold and synthetic intermediate in medicinal chemistry and materials science. Its rigid quinoline core, functionalized with two chemically labile ester groups at the 2- and 3-positions, provides a robust platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via the Friedländer annulation, an exploration of its key chemical transformations, and a discussion of its application in the development of novel therapeutic agents. All protocols and claims are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of any chemical research. This compound is registered under CAS Number 32413-08-4.[1][2] Its formal IUPAC name is diethyl quinoline-2,3-dicarboxylate.[2][] The key physicochemical properties are summarized below for easy reference during experimental design.

PropertyValueSource(s)
CAS Number 32413-08-4[1][2][4]
IUPAC Name diethyl quinoline-2,3-dicarboxylate[2][]
Molecular Formula C₁₅H₁₅NO₄[1][2][5]
Molecular Weight 273.28 g/mol [2][]
Appearance Solid[6]
Melting Point 54-56 °C[][6]
Boiling Point 370.4 ± 22.0 °C at 760 mmHg[6]
Density 1.2 ± 0.1 g/cm³[][6]
Flash Point 177.8 ± 22.3 °C[6]

Strategic Importance in Synthetic Chemistry

The synthetic value of this compound stems from the specific arrangement of its functional groups on the quinoline core.[5] The two diethyl carboxylate groups serve as versatile reactive handles for a wide range of chemical modifications.[5]

  • Electrophilic Substitution: The quinoline ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate groups directs incoming electrophiles to the benzene portion of the ring system.

  • Ester Group Reactivity: The ester functionalities at the 2- and 3-positions are the primary sites of reactivity, allowing for selective transformations such as hydrolysis, amidation, reduction, and transesterification to build molecular complexity.[5]

  • Cyclization Precursor: The diester's structure is highly conducive to serving as a precursor in cyclization reactions, enabling the synthesis of novel polycyclic aromatic compounds and complex heterocyclic systems.[5]

This combination of a stable aromatic core and reactive peripheral groups makes it a powerful tool for molecular design and construction in drug discovery.[5]

Synthesis Protocol: The Friedländer Annulation Approach

The Friedländer synthesis is a robust and direct method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. This protocol outlines a validated pathway to synthesize this compound.

Causality of Experimental Design:

The reaction proceeds via a base-catalyzed aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. The choice of a base catalyst (e.g., piperidine) is critical to deprotonate the α-methylene group of the diethyl 2-oxobutanedioate, initiating the nucleophilic attack on the carbonyl of 2-aminobenzaldehyde. The subsequent heating drives the reaction to completion by promoting the irreversible dehydration step.

Experimental Protocol:

Reactants:

  • 2-Aminobenzaldehyde

  • Diethyl 2-oxobutanedioate (Diethyl oxaloacetate)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and diethyl 2-oxobutanedioate (1.1 eq) in absolute ethanol (5 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution. The addition of the base catalyst is the initiating step and may cause a slight exothermic reaction and color change.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress must be monitored to ensure completion. This is achieved by taking small aliquots from the reaction mixture every hour and analyzing them by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials indicates the reaction is complete.

  • Workup & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl to remove the piperidine catalyst, followed by a saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Final Product: Combine the pure fractions and remove the solvent to yield this compound as a solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram```dot

G cluster_react Reaction cluster_workup Workup & Isolation cluster_purify Purification Reactants 1. Combine Reactants (2-Aminobenzaldehyde, Diethyl oxaloacetate) Catalyst 2. Add Piperidine Catalyst in Ethanol Reactants->Catalyst Reflux 3. Reflux for 4-6 hours Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Solvent_Removal 5. Remove Ethanol (Rotovap) Monitor->Solvent_Removal Reaction Complete Extraction 6. Dissolve in DCM & Wash (HCl, NaHCO3, Brine) Solvent_Removal->Extraction Drying 7. Dry over Na2SO4 Extraction->Drying Concentrate 8. Concentrate Crude Product Drying->Concentrate Chromatography 9. Column Chromatography Concentrate->Chromatography Final_Product 10. Pure this compound Chromatography->Final_Product

Caption: Key transformations of the title compound's ester groups.

Application Profile: A Scaffold for Bioactive Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as an excellent starting point for generating libraries of novel quinoline derivatives for high-throughput screening. For instance, related (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates, which can be synthesized from similar precursors, have shown promising in-vitro anti-proliferative activity against human cancer cell lines. T[7]he ability to easily modify the 2- and 3-positions allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets.

Laboratory Safety and Handling Protocol

While specific toxicity data for this compound is not widely available, [6]a prudent approach to safety based on its chemical structure (aromatic heterocycle, esters) is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. *[6] Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. K[6]eep it away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

This compound is more than a mere chemical; it is a strategic platform for innovation. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable intermediate for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to harness the full potential of this compound in their research endeavors, paving the way for the development of novel materials and next-generation therapeutics.

References

Introduction: The Strategic Importance of Diethyl 2,3-quinolinedicarboxylate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of Diethyl 2,3-quinolinedicarboxylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][][3] As a strategic synthetic intermediate, the arrangement of its two diethyl carboxylate groups on the quinoline core provides reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.[4] Understanding its solubility is a critical first step in harnessing its potential, directly impacting reaction kinetics, purification strategies, and the development of formulation protocols for pharmaceutical applications.

This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, we present a predictive solubility profile based on the molecule's structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, we provide a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate the empirical data essential for their work.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₄[1][][5]
Molecular Weight 273.28 g/mol [1][]
Melting Point 54-56 °C[]
Density 1.211 g/cm³[]
Appearance Solid[6]
CAS Number 32413-08-4[1][3][5]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[7] The structure of this compound contains both polar (two ester groups, nitrogen atom in the quinoline ring) and non-polar (aromatic quinoline core) features. This duality suggests a nuanced solubility profile across different solvent classes. The following table provides a predicted qualitative and estimated quantitative solubility at ambient temperature (25 °C).

Solvent FamilySolventPolarityPredicted SolubilityRationale for Prediction
Polar Protic WaterHighLow / Insoluble The large non-polar aromatic surface area is expected to dominate, leading to poor solvation by water despite the presence of polar ester groups.
MethanolHighModerate The alcohol's hydroxyl group can engage in hydrogen bonding with the ester oxygens and quinoline nitrogen, while its small alkyl chain can interact with the non-polar regions.
EthanolHighModerate to High Similar to methanol, but the larger ethyl group may enhance interactions with the non-polar quinoline ring, potentially increasing solubility.
Polar Aprotic AcetoneHighHigh The strong dipole of acetone can effectively solvate the polar ester groups, and its overall less polar character compared to water allows for favorable interactions with the aromatic system.[6]
Ethyl AcetateMediumHigh As an ester itself, ethyl acetate shares structural similarity with the solute's functional groups, promoting favorable dipole-dipole interactions.
Dichloromethane (DCM)MediumHigh DCM is an effective solvent for many moderately polar organic compounds, capable of solvating both the polar and non-polar regions of the molecule.
Tetrahydrofuran (THF)MediumHigh The ether oxygen in THF can act as a hydrogen bond acceptor, and its cyclic structure provides a good balance of polarity for dissolving a range of organic solutes.
Dimethylformamide (DMF)HighVery High DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide array of organic compounds due to its large dipole moment.
Dimethyl Sulfoxide (DMSO)HighVery High DMSO is another highly effective polar aprotic solvent, often used for compounds with poor solubility in other common organic solvents.
Non-Polar HexaneLowLow / Insoluble The significant polarity of the ester groups will likely prevent effective solvation by a non-polar alkane like hexane.
TolueneLowModerate The aromatic nature of toluene can lead to favorable π-π stacking interactions with the quinoline ring, potentially overcoming the unfavorable interactions with the polar ester groups to some extent.

Note: These predictions are based on chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, the equilibrium solubility method is the gold standard.[8] This protocol outlines the necessary steps for accurate and reproducible measurements.

I. Materials and Equipment
  • This compound (purity ≥98%)[3]

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • 20 mL screw-cap glass vials

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis Spectrophotometer or HPLC system (for spectroscopic/chromatographic quantification)

  • Drying oven (for gravimetric quantification)

II. Step-by-Step Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed 20 mL glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.[9]

    • Pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a minimum of 24-48 hours with continuous agitation to ensure equilibrium is achieved.[9][10]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately pass the solution through a 0.45 µm syringe filter into a clean, dry container to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis

      • Transfer a known volume of the filtered saturated solution to a pre-weighed, clean, and dry vial.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the compound's boiling point.

      • Once the solvent is removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

      • The final solubility is calculated as the mass of the dried residue divided by the volume of the aliquot taken.

    • Method B: UV-Vis Spectrophotometric Analysis

      • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[9]

      • Analyze the Sample: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

III. Data Calculation
  • Gravimetric: Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

  • Spectrophotometric: Solubility (mol/L) = (Concentration from curve (mol/L)) x (Dilution factor)

    • To convert to g/L, multiply by the molecular weight (273.28 g/mol ).

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_quant Quantification A 1. Add excess solute to a vial B 2. Add known volume of solvent A->B C 3. Equilibrate at constant T (24-48h with agitation) B->C D 4. Settle excess solid C->D E 5. Withdraw supernatant D->E F 6. Filter through 0.45µm syringe filter E->F G Method A: Gravimetric F->G H Method B: Spectroscopic I 7a. Evaporate solvent and weigh residue G->I J 7b. Dilute sample and measure absorbance H->J K 8. Calculate Solubility I->K J->K

Caption: Workflow for the experimental determination of solubility.

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

  • Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the dissolution process is often endothermic, meaning that providing thermal energy helps to overcome the lattice energy of the solid and the energy required to create space for the solute in the solvent.

  • Solvent Polarity: As detailed in the predictive table, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar ester groups and the non-polar aromatic system will be most effective.

  • pH: The quinoline ring contains a nitrogen atom which can be protonated under acidic conditions. This would form a cationic salt, which would be expected to have significantly higher solubility in polar solvents, particularly water. Therefore, the solubility of this compound in aqueous systems will be highly pH-dependent.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a lack of published quantitative data necessitates a predictive approach to its solubility profile, the detailed experimental protocol herein provides a robust methodology for researchers to generate precise, application-specific data. A thorough understanding of the interplay between the compound's structure and solvent properties is paramount for its successful application in synthesis, purification, and formulation development.

References

The Alchemist's Canon: A Technical Guide to the Historical Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone of heterocyclic chemistry, fundamentally embedded in the landscape of medicinal chemistry and materials science. From the potent antimalarial activity of quinine to modern anticancer agents and organic light-emitting diodes, the benzo[b]pyridine core is a privileged structure, demanding versatile and robust synthetic access. This in-depth guide provides a comprehensive exploration of the five classical, century-old name reactions that form the bedrock of quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere enumeration, delving into the mechanistic rationale, causality behind experimental choices, and field-proven protocols. We aim to equip the modern scientist with a foundational understanding and practical toolkit to leverage these enduring methodologies.

Introduction: The Enduring Legacy of the Quinoline Core

First isolated from coal tar in 1834, quinoline's journey from industrial byproduct to high-value chemical entity is a story of profound scientific discovery.[1] Its rigid, planar structure and nitrogen heteroatom impart unique electronic and hydrogen-bonding properties, making it an exceptional pharmacophore. The development of synthetic routes to this scaffold in the late 19th century was a pivotal moment in organic chemistry, enabling the systematic investigation of structure-activity relationships that continues to this day.

While modern techniques involving transition-metal catalysis and C-H activation offer novel disconnections, the classical methods remain remarkably relevant.[2] Their advantages often lie in the use of inexpensive, readily available starting materials, scalability, and the generation of specific substitution patterns that can be difficult to achieve otherwise. Understanding these historical syntheses is not merely an academic exercise; it is essential for any scientist engaged in the synthesis of complex heterocyclic molecules.

The Skraup Synthesis: A Vigorous Path to the Core Scaffold

The Skraup synthesis, reported by Czech chemist Zdenko Hans Skraup in 1880, is arguably the most fundamental method for producing the parent quinoline ring.[3][4] It is a powerful, albeit notoriously vigorous, reaction involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][5]

Mechanism and Rationale

The causality of the Skraup synthesis hinges on a sequence of acid-catalyzed transformations. The choice of concentrated sulfuric acid is critical; it serves a dual purpose as both a catalyst and a potent dehydrating agent.

  • Dehydration of Glycerol: The reaction initiates with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][5]

  • Michael Addition: The aniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the acrolein intermediate.[5]

  • Cyclization and Dehydration: The resulting 3-anilinopropanal is then cyclized under the strongly acidic conditions, followed by dehydration to form 1,2-dihydroquinoline.

  • Oxidation: The final, crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. This step requires an oxidizing agent.

The choice of oxidizing agent is a key experimental decision. Historically, arsenic pentoxide was used.[4] However, nitrobenzene is more commonly employed today, as it is reduced to aniline, which can then be consumed in the primary reaction sequence, making it atom-economical.[5] The reaction is highly exothermic, and its violence is a significant practical challenge. The addition of a moderator like ferrous sulfate (FeSO₄) is a field-proven technique to ensure a more controlled reaction rate.[3][6]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 3-Anilinopropanal Aniline->Intermediate1 Intermediate1_cyc 3-Anilinopropanal Acrolein_add Acrolein Acrolein_add->Intermediate1 Intermediate2 1,2-Dihydroquinoline Intermediate1_cyc->Intermediate2 H⁺ -H₂O Intermediate2_ox 1,2-Dihydroquinoline Quinoline Quinoline Intermediate2_ox->Quinoline [O] (Nitrobenzene)

Caption: Mechanistic workflow of the Skraup Synthesis.
Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[6]

Materials:

  • Aniline (248 g, 2.66 mol)

  • Glycerol (anhydrous, 575 g, 6.25 mol)

  • Nitrobenzene (160 g, 1.30 mol)

  • Concentrated Sulfuric Acid (200 g, 2.04 mol)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)

  • 40% Sodium Hydroxide solution

  • Sodium Nitrite (for purification)

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a robust mechanical stirrer and a long reflux condenser, place the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition: With vigorous stirring, slowly and cautiously add the concentrated sulfuric acid in small portions. The mixture will become hot.

  • Heating: Heat the mixture carefully with a heating mantle. The reaction is exothermic and will become vigorous. Be prepared to remove the heat source if the reaction becomes too violent. Once the initial vigorous phase subsides, heat the mixture to reflux for 5 hours.

  • Workup - Steam Distillation: Allow the mixture to cool slightly. While still hot, cautiously dilute with water and arrange for steam distillation. Pass steam through the mixture to remove any unreacted nitrobenzene.

  • Basification and Isolation: After the nitrobenzene has been removed, make the residue in the flask strongly alkaline by the slow addition of a 40% sodium hydroxide solution. This liberates the quinoline. Continue the steam distillation to collect the crude quinoline as an oil.

  • Purification: Separate the quinoline layer. To remove any residual aniline, dissolve the crude product in dilute hydrochloric acid, cool in an ice bath, and add a solution of sodium nitrite to diazotize the aniline. Warm the solution to decompose the diazonium salt, then cool, make alkaline with sodium hydroxide, and re-isolate the quinoline via steam distillation or extraction.

  • Final Distillation: Dry the purified quinoline over anhydrous potassium carbonate and purify by vacuum distillation.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction, developed shortly after the Skraup synthesis, can be considered a more versatile extension.[7] Instead of glycerol, it utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of a wide range of substituted quinolines.[1][7]

Mechanism and Rationale

The mechanism shares similarities with the Skraup synthesis, beginning with the 1,4-conjugate addition of an aniline to an α,β-unsaturated carbonyl compound.[7] A key distinction is that the unsaturated carbonyl can be formed in situ from an aldol condensation of two equivalents of an aldehyde or ketone.[7] For example, reacting aniline with acetaldehyde in acid first generates crotonaldehyde, which then acts as the key intermediate.

The choice of catalyst is crucial. Strong Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄) are effective.[7][8] The acid catalyzes both the initial conjugate addition and the subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring. The final step is again an oxidation to form the aromatic quinoline ring. In many cases, air or the reaction conditions themselves are sufficient for this oxidation, but an explicit oxidizing agent can also be added. A common challenge is the acid-catalyzed polymerization of the unsaturated carbonyl, which leads to tar formation.[8] This can be mitigated by the slow addition of the carbonyl compound to the heated acidic aniline solution.[8]

DvM_Mechanism cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Oxidation Aniline Aniline Intermediate1 Anilino-carbonyl Adduct Aniline->Intermediate1 Intermediate1_cyc Anilino-carbonyl Adduct Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Intermediate1 Intermediate2 Dihydroquinolinol Intermediate1_cyc->Intermediate2 H⁺ Intermediate2_ox Dihydroquinolinol Quinoline Substituted Quinoline Intermediate2_ox->Quinoline -H₂O [O]

Caption: General mechanism of the Doebner-von Miller Reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes a common laboratory procedure for the synthesis of quinaldine.

Materials:

  • Aniline (0.5 mol)

  • Concentrated Hydrochloric Acid (1.0 mol)

  • Paraldehyde (trimer of acetaldehyde, 0.75 mol)

  • Zinc Chloride (anhydrous, 0.25 mol)

  • Sodium Hydroxide solution (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a 1-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add the aniline and then slowly add the concentrated hydrochloric acid with cooling in an ice bath to form aniline hydrochloride.

  • Aldol Condensation/Addition: Gently heat the mixture to reflux. Slowly add the paraldehyde dropwise to the refluxing solution over 2-3 hours. The paraldehyde will depolymerize to acetaldehyde, which then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde in situ.

  • Cyclization: After the addition is complete, continue to reflux the reaction for an additional 3-4 hours to ensure completion of the cyclization and aromatization steps.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) with a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-methylquinoline.

Comparative Analysis of Classical Syntheses

Synthesis MethodStarting MaterialsKey ReagentsTypical ProductAdvantagesLimitations
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Unsubstituted QuinolineInexpensive starting materials; direct route to parent quinoline.Extremely vigorous/exothermic reaction; harsh conditions; low yield for substituted anilines.[3][5]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylBrønsted or Lewis Acid (e.g., HCl, ZnCl₂)Substituted QuinolinesVersatile for substituted quinolines; can form carbonyl in situ.Tar formation is a major side reaction; regioselectivity can be an issue.[7][8]
Combes Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄)2,4-Disubstituted QuinolinesGood for 2,4-disubstituted patterns; uses readily available diketones.[9][10]Regioselectivity issues with unsymmetrical diketones; strong acid required.[9][11]
Conrad-Limpach-Knorr Aniline, β-KetoesterHeat, Acid/Base Catalyst4-Quinolones or 2-QuinolonesAccess to important quinolone scaffolds; regioselectivity is temperature-controlled.[12][13]High temperatures required for cyclization; kinetic vs. thermodynamic control needs careful management.[12][14]
Friedländer 2-Aminoaryl Aldehyde/Ketone, Carbonyl CompoundAcid or Base CatalystPolysubstituted QuinolinesConvergent and unambiguous synthesis; milder conditions often possible.[15][16][17]Requires pre-functionalized 2-aminoaryl carbonyl starting materials, which can be less accessible.[18]

The Combes, Conrad-Limpach-Knorr, and Friedländer Syntheses

These three methods provide more controlled and specific routes to substituted quinolines and their important quinolone analogues.

The Combes Synthesis

The Combes synthesis reacts an aniline with a β-diketone under acidic conditions.[9][10] The initial step is the formation of an enamine (a Schiff base intermediate), which then undergoes acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to yield a 2,4-disubstituted quinoline.[9] The primary challenge is controlling regioselectivity when an unsymmetrical β-diketone is used, as cyclization can occur from two different positions.[9][19]

The Conrad-Limpach-Knorr Synthesis

This powerful method provides access to 4-quinolones and 2-quinolones, which are crucial structures in many antibacterial drugs (e.g., fluoroquinolones). The reaction involves the condensation of an aniline with a β-ketoester.[12][13] The regiochemical outcome is a classic example of kinetic versus thermodynamic control.[12][14]

  • Kinetic Control (lower temp., e.g., <100°C): The aniline attacks the more reactive ketone carbonyl to form an enamine intermediate, which upon heating to high temperatures (~250°C) cyclizes to the 4-quinolone . This is the Conrad-Limpach pathway.[12]

  • Thermodynamic Control (higher temp., e.g., >140°C): The aniline attacks the ester carbonyl to form a more stable β-ketoanilide intermediate. Subsequent cyclization yields the 2-quinolone . This is the Knorr pathway.[12]

The Friedländer Synthesis

The Friedländer synthesis is perhaps the most convergent and regiochemically unambiguous of the classical methods.[15][16] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or aldehyde).[17] The reaction can be catalyzed by either acid or base.[15] Because the connectivity is predetermined by the starting materials, it avoids the regioselectivity issues inherent in the other methods. Its main limitation is the availability of the requisite 2-aminoaryl carbonyl starting materials.[18]

Friedlander_Mechanism cluster_0 Route A: Aldol First cluster_1 Route B: Schiff Base First Start_A 2-Aminoaryl Ketone + Carbonyl Compound Aldol_Adduct Aldol Adduct Start_A->Aldol_Adduct Base or Acid Unsat_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsat_Intermediate -H₂O Quinoline Polysubstituted Quinoline Unsat_Intermediate->Quinoline -H₂O Start_B 2-Aminoaryl Ketone + Carbonyl Compound Schiff_Base Schiff Base Start_B->Schiff_Base Cyclized_Intermediate Cyclized Adduct Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Cyclized_Intermediate->Quinoline -H₂O

Caption: The two plausible mechanistic pathways of the Friedländer Synthesis.

Conclusion

The classical syntheses of quinolines are a testament to the ingenuity of 19th-century organic chemists. The Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer reactions provide a powerful and diverse toolkit for accessing the quinoline core structure. While often requiring harsh conditions, their use of simple, inexpensive starting materials ensures their continued relevance in both academic research and industrial production. A thorough understanding of their mechanisms, scope, and limitations empowers the modern chemist to make informed decisions, whether applying these methods directly, troubleshooting complex syntheses, or developing novel methodologies built upon this historic and enduring foundation.

References

Methodological & Application

The Strategic Utility of Diethyl 2,3-Quinolinedicarboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Its inherent aromaticity, combined with the presence of a nitrogen atom, imparts a unique electronic and steric profile that allows for a diverse range of interactions with biological macromolecules. This has led to the development of a vast number of clinically significant drugs across a wide spectrum of therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1] The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has cemented its status as a key building block in the design and synthesis of novel therapeutic agents.[1]

At the heart of this synthetic versatility lies Diethyl 2,3-quinolinedicarboxylate, a strategic intermediate whose chemical reactivity opens a gateway to a multitude of complex molecular architectures. The two vicinal ester functionalities serve as reactive handles for a variety of chemical transformations, including hydrolysis, amidation, and reduction.[2] These transformations allow for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks, making this compound a pivotal starting material for drug discovery campaigns. This document provides a comprehensive guide to the use of this compound in medicinal chemistry, offering detailed application notes, step-by-step experimental protocols, and insights into the biological activities of its derivatives.

Core Synthetic Transformations of this compound

The true potential of this compound as a scaffold is unlocked through a series of fundamental chemical transformations of its ester groups. These reactions provide access to key intermediates such as the corresponding dicarboxylic acid, diamide, and diol, which serve as branching points for the synthesis of a diverse library of compounds.

Protocol 1: Hydrolysis to Quinoline-2,3-dicarboxylic Acid

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a foundational step, providing a precursor for the synthesis of amides, esters, and other derivatives.

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide and a co-solvent system of toluene and water under reflux conditions ensures efficient saponification of the sterically hindered esters. The subsequent acidification precipitates the dicarboxylic acid, which can be isolated by filtration.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), toluene (10 mL/g of ester), and a 15% aqueous solution of sodium hydroxide (10.7 mL/g of ester).

  • Heat the biphasic mixture to reflux with vigorous stirring for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 50-55 °C and dilute with water (8 mL/g of ester).

  • Separate the aqueous phase and, while stirring, add it dropwise to a 35% solution of sulfuric acid (7.3 mL/g of ester), maintaining the temperature below 40 °C.

  • A thick precipitate will form. Collect the solid by filtration and wash with cold water.

  • Dry the solid under vacuum at 60 °C to yield quinoline-2,3-dicarboxylic acid.[3]

Protocol 2: Synthesis of Quinoline-2,3-dicarboxamides

The conversion of the dicarboxylic acid to its corresponding diamides is a crucial step for introducing a wide range of functional groups and modulating the compound's physicochemical properties. This can be achieved via the formation of an acyl chloride intermediate followed by reaction with an amine.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride facilitates the subsequent nucleophilic attack by an amine. The use of a non-nucleophilic base like triethylamine in the amidation step neutralizes the HCl generated, driving the reaction to completion.

Step-by-Step Methodology: Step 2A: Formation of Quinoline-2,3-dicarbonyl Dichloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend quinoline-2,3-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (10-20 eq).

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride, which can be used directly in the next step.

Step 2B: Amidation

  • Dissolve the crude quinoline-2,3-dicarbonyl dichloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of the desired primary or secondary amine (2.2 eq) and triethylamine (2.5 eq) in the same dry solvent.

  • Cool the acyl chloride solution to 0 °C in an ice bath.

  • Slowly add the amine solution to the acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reduction to 2,3-Bis(hydroxymethyl)quinoline

The reduction of the diester to the corresponding diol provides a scaffold for further derivatization, such as etherification or oxidation to dialdehydes.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive hydride reagent. A careful workup procedure is necessary to neutralize the excess reagent and precipitate the aluminum salts.

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2,3-bis(hydroxymethyl)quinoline.

  • Purify the product by column chromatography on silica gel.

Application in Anticancer Drug Discovery

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including DNA intercalation, inhibition of topoisomerase, and modulation of protein kinase activity.[1][4][5][6][7] this compound serves as a versatile starting material for the synthesis of novel quinoline-based anticancer compounds.

Targeting Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell cycle progression and apoptosis.[] Inhibition of Pim-1 is a promising strategy for cancer therapy. Quinoline-based compounds have been identified as potent Pim-1 inhibitors.[4]

Pim-1 Signaling Pathway The following diagram illustrates the central role of Pim-1 in promoting cell survival and proliferation.

Pim1_Signaling Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate Pim1 Pim-1 Kinase JAK_STAT->Pim1 upregulate transcription Bad Bad Pim1->Bad phosphorylates (inactivates) p21 p21 Pim1->p21 phosphorylates (inactivates) cMyc c-Myc Pim1->cMyc phosphorylates (activates) Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation cMyc->Proliferation

Caption: Pim-1 Kinase Signaling Pathway in Cancer.

Synthesis of Quinoline-3-carboxamide EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Quinoline-3-carboxamides have been designed and synthesized as potent EGFR inhibitors.[9]

Illustrative Synthetic Workflow

Anticancer_Workflow start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis diacid Quinoline-2,3-dicarboxylic acid hydrolysis->diacid amidation Selective Amidation at C3 diacid->amidation monoamide Quinoline-3-carboxamide -2-carboxylic acid amidation->monoamide coupling Amide Coupling monoamide->coupling final_product Quinoline-3-carboxamide EGFR Inhibitors coupling->final_product

Caption: Synthetic workflow for quinoline-3-carboxamide EGFR inhibitors.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxamidesFuran derivative 5oEGFR2.61[9]
Thiophene derivative 6bEGFR0.49[9]
Benzyloxy derivative 10EGFR1.73[9]
Thiophene derivative 8bMCF-70.839[9]
Quinoline-ChalconesCompound 12eMGC-8031.38[10]
Compound 12eHCT-1165.34[10]
Compound 12eMCF-75.21[10]

Application in the Development of Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by recurrent seizures. While many antiepileptic drugs are available, a significant number of patients are refractory to current treatments, highlighting the need for novel therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with anticonvulsant activity.[2]

While much of the research has focused on quinazolinone derivatives, the quinoline-2,3-dicarboxamide scaffold presents a valuable platform for the development of new anticonvulsant agents. The mechanism of action for many quinoline-based anticonvulsants is thought to involve the modulation of GABAergic neurotransmission.

Proposed Synthetic Workflow for Anticonvulsant Quinoline-2,3-dicarboxamides

Anticonvulsant_Workflow start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis diacid Quinoline-2,3-dicarboxylic acid hydrolysis->diacid amidation Amidation (Protocol 2) diacid->amidation diamide Quinoline-2,3-dicarboxamides amidation->diamide screening Anticonvulsant Screening (e.g., MES, scPTZ) diamide->screening lead_compounds Lead Anticonvulsant Compounds screening->lead_compounds

Caption: Workflow for the synthesis and screening of anticonvulsant quinoline-2,3-dicarboxamides.

Quantitative Data: Anticonvulsant Activity of 8-Substituted Quinoline Derivatives

CompoundAnticonvulsant Activity (MES test, % protection)Anticonvulsant Activity (scMet test, % protection)Reference
8-(2'-piperazino-ethanoxy)quinoline (1)8070[2]
8-(2'-imidazolo-ethanoxy)quinoline (2)7080[2]
8-(3'-piperazino)-2'-hydroxypropyloxyquinoline (13)10080[2]
8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline (14)10070[2]
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (20)100100[2]

Application as AMPA Receptor Antagonists for Neurological Disorders

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system. Overactivation of AMPA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, AMPA receptor antagonists are of significant therapeutic interest. Quinoxalinediones are a well-established class of competitive AMPA receptor antagonists.[4][6][11] Given the structural similarity, quinoxalinediones can be synthesized from precursors derived from this compound.

AMPA Receptor Signaling Pathway

The following diagram illustrates the key events in AMPA receptor-mediated synaptic transmission.

AMPA_Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor Glutamate->NMDAR binds Na_influx Na+ Influx AMPAR->Na_influx opens channel Depolarization Postsynaptic Depolarization Na_influx->Depolarization Depolarization->NMDAR removes Mg2+ block Ca_influx Ca2+ Influx NMDAR->Ca_influx opens channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream LTP Long-Term Potentiation (LTP) Downstream->LTP Antagonist Quinoxalinedione Antagonist Antagonist->AMPAR blocks binding

Caption: AMPA Receptor Signaling Pathway and Antagonist Action.

Proposed Synthesis of Quinoxalinediones from this compound

A plausible synthetic route to quinoxalinediones from this compound would involve the conversion of the dicarboxylic acid to a diaminoquinoline intermediate, followed by condensation with an α-dicarbonyl compound.

Proposed Synthetic Workflow

AMPA_Antagonist_Workflow start This compound hydrolysis Hydrolysis (Protocol 1) start->hydrolysis diacid Quinoline-2,3-dicarboxylic acid hydrolysis->diacid curtius Curtius Rearrangement diacid->curtius diamine 2,3-Diaminoquinoline curtius->diamine condensation Condensation with α-dicarbonyl diamine->condensation quinoxalinedione Quinoxalinedione AMPA Antagonist condensation->quinoxalinedione

Caption: Proposed workflow for the synthesis of quinoxalinedione AMPA antagonists.

Quantitative Data: AMPA Receptor Antagonist Activity of Quinoxalinediones

CompoundReceptor Binding IC50 (µM)Reference
PNQXAMPA: 0.063, GlyN: 0.37[6]
Sarcosine analogue 9AMPA: 0.14, GlyN: 0.47[6]
1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d)AMPA: 0.83[11]
7,8-Dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4a)Glycine site: 0.63[11]

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its readily transformable ester functionalities provide access to a wide array of derivatives with significant potential in diverse therapeutic areas, including oncology and neurology. The protocols and application notes provided herein serve as a practical guide for researchers and drug development professionals, enabling the efficient exploration of the chemical space around the quinoline-2,3-dicarboxamide scaffold. The continued investigation of this privileged structure is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Notes & Protocols: Diethyl 2,3-quinolinedicarboxylate as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: The Strategic Value of Diethyl 2,3-quinolinedicarboxylate

This compound is a highly versatile heterocyclic compound that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a rigid quinoline core functionalized with two reactive ester groups at the C2 and C3 positions, offers a unique platform for constructing complex molecular architectures. The strategic placement of these diethyl carboxylate groups provides chemists with precise handles for a variety of transformations, including hydrolysis, amidation, reduction, and cyclization.[1] This allows for the systematic introduction of diverse functionalities, making it an invaluable precursor for novel therapeutic agents, agrochemicals, and advanced materials.[1][2]

The quinoline scaffold itself is a well-established pharmacophore found in numerous biologically active compounds. By leveraging this compound, researchers can efficiently access a library of substituted quinolines, enabling the exploration of structure-activity relationships in drug discovery and the development of functional molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name diethyl quinoline-2,3-dicarboxylate[3]
Molecular Formula C₁₅H₁₅NO₄[1][3]
Molecular Weight 273.28 g/mol [3]
CAS Number 32413-08-4[3]
Appearance (Varies, typically solid)
Canonical SMILES CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC[3]

Core Synthetic Transformations: Unlocking the Potential

The primary utility of this compound stems from the reactivity of its two ester groups. These can be manipulated in concert or selectively to build molecular complexity. The most fundamental transformations are the gateway to its broader applications.

G A This compound B Quinoline-2,3-dicarboxylic Acid A->B  Hydrolysis  (e.g., NaOH, H₂O/EtOH) C Quinoline-2,3-dicarboxamides A->C  Amidation  (Amine, Heat) D Quinoline-2,3-dimethanol A->D  Reduction  (e.g., LiAlH₄) E Polycyclic Heterocycles (e.g., Imidazoquinolines) B->E  Cyclization  (with Diamines)

Caption: Key synthetic pathways originating from this compound.

Application Note 1: Synthesis of Quinoline-2,3-dicarboxylic Acid – A Key Intermediate for Agrochemicals

Context: Quinoline-2,3-dicarboxylic acid is a crucial precursor for the synthesis of imidazolinone herbicides.[2] The established method involves the hydrolysis of its diethyl ester, this compound. This protocol details the saponification process to yield the dicarboxylic acid, which can then be converted into its anhydride for further elaboration.[2]

Causality Behind the Protocol: The process begins with a base-mediated hydrolysis (saponification). A strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester groups. This irreversible reaction forms the sodium salt of the dicarboxylic acid, which is soluble in the aqueous-alcoholic medium. Subsequent acidification with a strong mineral acid, such as HCl, protonates the carboxylate salts, causing the less soluble dicarboxylic acid to precipitate out of the solution, allowing for its isolation. The use of an ethanol/water mixture ensures the initial miscibility of the organic ester and the aqueous base.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification & Isolation A This compound + NaOH in EtOH/H₂O B Heat at Reflux A->B C Sodium Quinoline-2,3-dicarboxylate (in solution) B->C D Cool Reaction Mixture C->D Proceed to Workup E Add conc. HCl (Acidify to pH < 2) D->E F Precipitation of Diacid E->F G Filter, Wash with Water, and Dry F->G H Pure Quinoline-2,3-dicarboxylic Acid G->H G A Diethyl 2-Methylquinoline -3,4-dicarboxylate D Mix and Heat (e.g., 80-100 °C) A->D B Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) B->D C Deep Eutectic Solvent (DMU/LTA) C->D  as medium  & catalyst E Knoevenagel Condensation & Dehydration D->E F Workup: Add Water, Filter Solid E->F G (E)-Diethyl 2-Styrylquinoline -3,4-dicarboxylate F->G

References

Topic: One-Pot Synthesis of Quinololine-2,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are foundational motifs in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, quinoline-2,4-dicarboxylates serve as crucial precursors for advanced pharmaceutical agents, such as glucose transport inhibitors.[4] This application note presents an efficient, metal-free, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate derivatives. The described method utilizes the reaction of readily available aryl amines and dialkyl acetylenedicarboxylates, catalyzed by molecular iodine. This pseudo three-component reaction is distinguished by its operational simplicity, high regioselectivity, broad substrate scope, and adherence to green chemistry principles by avoiding metal catalysts and associated waste.[4][5] We provide a detailed experimental protocol, mechanistic insights, and expected outcomes to enable researchers to reliably implement this valuable synthetic transformation.

Introduction and Scientific Rationale

The quinoline ring system is a privileged heterocyclic framework present in numerous natural alkaloids and potent synthetic drugs.[1][4] The functionalization of this core, particularly with carboxylate groups at the C2 and C4 positions, provides critical handles for molecular elaboration and interaction with biological targets. Historically, the synthesis of such derivatives involved multi-step procedures with limitations such as harsh conditions, low yields, or the use of toxic metal catalysts.[6]

The protocol detailed herein overcomes these challenges by employing a one-pot domino reaction. The key advantages of this approach include:

  • Atom Economy: Multiple bond-forming events (one C-N, two C-C) occur in a single reaction vessel, minimizing waste.[5]

  • Metal-Free Catalysis: The use of molecular iodine (I₂) as a catalyst circumvents the risk of metal contamination in the final product, a critical consideration for pharmaceutical applications.[4][5]

  • Efficiency: The reaction proceeds with good to excellent yields under relatively mild conditions, typically completing within a few hours.[5]

  • Versatility: The method is tolerant of a wide range of functional groups on the aryl amine starting material, allowing for the generation of diverse compound libraries.

This application note is designed to serve as a self-validating guide, explaining the causality behind the procedural steps and providing a robust framework for its adoption in drug discovery and chemical synthesis laboratories.

Reaction Mechanism and the Role of Iodine

The synthesis proceeds via a pseudo three-component reaction, where two molecules of dialkyl acetylenedicarboxylate react with one molecule of an aryl amine. The transformation is catalyzed by molecular iodine, which functions as a mild and eco-friendly Lewis acid.[4]

The proposed mechanism involves several sequential steps:

  • Michael Addition: The reaction initiates with a Michael addition of the aryl amine (a nucleophile) to one molecule of the electron-deficient dialkyl acetylenedicarboxylate.

  • Second Addition & Cyclization: The resulting enamine intermediate then attacks a second molecule of the acetylenedicarboxylate. This is followed by an intramolecular cyclization, where the aromatic ring attacks the electrophilic carbon of an ester group, forming the new heterocyclic ring.

  • Aromatization: The final step is an oxidative aromatization to form the stable quinoline ring system. Molecular iodine is believed to play a pivotal role in facilitating this final oxidation step to yield the desired product.

This sequence of events highlights the efficiency of the one-pot process, where multiple transformations are seamlessly orchestrated.

reaction_mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product aryl_amine Aryl Amine michael_add Michael Addition aryl_amine->michael_add daad Dialkyl Acetylenedicarboxylate (2 equiv.) daad->michael_add cyclization Intramolecular Cyclization michael_add->cyclization Enamine Intermediate aromatization Oxidative Aromatization cyclization->aromatization Cyclized Intermediate product Quinoline-2,4-dicarboxylate aromatization->product catalyst I₂ (20 mol%) catalyst->michael_add Catalyst catalyst->aromatization solvent Acetonitrile, 80 °C experimental_workflow Figure 2: Experimental Workflow setup 1. Reaction Setup Combine aryl amine, solvent, and catalyst in flask. addition 2. Reagent Addition Add dialkyl acetylenedicarboxylate dropwise at room temperature. setup->addition reflux 3. Heating Reflux the mixture at 80 °C. Monitor reaction by TLC. addition->reflux workup 4. Aqueous Work-up Cool, quench with Na₂S₂O₃, and extract with EtOAc. reflux->workup purify 5. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify analysis 6. Characterization Analyze the pure product (NMR, MS, etc.). purify->analysis

References

The Vanguard of Discovery: A Guide to Metal-Free Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its prevalence in blockbuster pharmaceuticals, from antimalarials like chloroquine to potent anticancer agents, underscores its profound biological significance.[2][3] In the realm of materials, quinoline derivatives are pivotal in the development of Organic Light-Emitting Diodes (OLEDs).[4] Historically, the synthesis of these vital compounds has often relied on transition-metal catalysts. While effective, these methods can present challenges related to cost, toxicity, and environmental impact.[4] The contemporary shift towards greener and more sustainable chemistry has ignited a surge in the development of metal-free synthetic strategies.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust, metal-free methodologies for the synthesis of functionalized quinolines, complete with detailed protocols and mechanistic insights.

Pillar I: The Modernized Classics - Acid-Catalyzed Cyclizations

The foundational methods for quinoline synthesis, though over a century old, have been revitalized through modern, metal-free adaptations. These acid-catalyzed reactions remain workhorses in synthetic chemistry for their simplicity and effectiveness.

The Combes Quinoline Synthesis: A Reliable Route to 2,4-Disubstituted Quinolines

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of anilines with β-diketones.[7] This method is particularly valuable for accessing 2,4-disubstituted quinolines.[8] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.[7][8]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine. The subsequent intramolecular electrophilic attack of the enamine onto the aromatic ring, followed by another dehydration step, yields the quinoline product. Concentrated sulfuric acid is a common catalyst, facilitating both the enamine formation and the cyclization steps.[7]

Experimental Protocol: Acid-Catalyzed Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [9]

Materials:

  • m-Chloroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a stirred solution of m-chloroaniline and acetylacetone.

  • Heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) until the product precipitates.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 2,4-dimethyl-7-chloroquinoline.

Data Presentation:

Reactant 1Reactant 2CatalystProductYield
m-ChloroanilineAcetylacetoneH₂SO₄2,4-Dimethyl-7-chloroquinolineGood
The Friedländer Annulation: Versatility in Quinoline Synthesis

The Friedländer synthesis provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4] This method is highly versatile, allowing for the synthesis of a wide range of substituted quinolines.[4]

Mechanistic Rationale: The reaction can be catalyzed by either acid or base. The initial step is an aldol-type condensation between the two carbonyl-containing starting materials. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the quinoline ring system.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl Acetoacetate

  • Molecular Iodine (I₂)

Procedure:

  • To a mixture of 2-aminobenzophenone and ethyl acetoacetate, add a catalytic amount of molecular iodine (e.g., 1 mol%).

  • Heat the reaction mixture under solvent-free conditions at a specified temperature (e.g., 100 °C) for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and purify the product directly by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

Reactant 1Reactant 2CatalystProductYield
2-AminobenzophenoneEthyl AcetoacetateI₂2-Methyl-4-phenylquinoline-3-carboxylateHigh

Pillar II: The Frontier of Innovation - Radical and Photochemical Syntheses

Modern organic synthesis has embraced the power of radical chemistry and photochemistry to forge complex molecules under mild and environmentally benign conditions. These methods offer unique pathways to functionalized quinolines that are often inaccessible through traditional means.

NBS-Mediated Radical Cyclization: A Halogen-Initiated Cascade

N-Bromosuccinimide (NBS) can serve as a radical initiator for the synthesis of 3-substituted quinolines.[4] This method leverages the generation of a bromine radical to trigger a cascade of events leading to the desired quinoline product.

Mechanistic Rationale: Visible light can promote the formation of a bromine radical from NBS. This radical then abstracts a hydrogen atom to generate a carbon-centered radical, which undergoes cyclization onto the aromatic ring. Subsequent oxidation and rearomatization deliver the final quinoline product.[4]

Experimental Protocol: NBS-Mediated Radical Cyclization for 3-Substituted Quinolines [10]

Materials:

  • 2-(Azidomethyl)-3-arylacrylonitrile

  • N-Bromosuccinimide (NBS)

  • 33% HBr in Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • 500W Halogen Spot Lamp

Procedure:

  • In a glass vial, dissolve the 2-(azidomethyl)-3-arylacrylonitrile and NBS in dichloromethane.

  • Degas the mixture with a stream of nitrogen for 10 minutes.

  • Add a catalytic amount of 33% HBr in acetic acid to the reaction mixture at room temperature.

  • Irradiate the reaction mixture with a 500W halogen spot lamp for 30 minutes at room temperature, ensuring the solvent does not boil.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

Data Presentation:

Starting MaterialReagentCatalystProduct
2-(Azidomethyl)-3-arylacrylonitrileNBSHBr/AcOH3-Arylquinoline-2-carbonitrile
Visible-Light-Mediated Synthesis: A Green Approach

The use of visible light as a clean and renewable energy source has revolutionized organic synthesis.[11] Metal-free photocatalytic methods have emerged for the synthesis of quinolines, offering a sustainable alternative to traditional approaches.[12][13]

Mechanistic Rationale: These reactions often involve the use of an organic photosensitizer that, upon irradiation with visible light, can promote the formation of radical intermediates from suitable precursors. These radicals then undergo cyclization and subsequent steps to form the quinoline ring.[13]

Experimental Protocol: Visible-Light-Mediated Radical Azidation of Cyclopropenes [13][14]

Materials:

  • Aryl-substituted cyclopropene

  • Azidobenziodazolone (ABZ)

  • Solvent (e.g., acetonitrile)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve the aryl-substituted cyclopropene and azidobenziodazolone (ABZ) in the chosen solvent.

  • Irradiate the reaction mixture with a visible light source at room temperature for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired multisubstituted quinoline.

Data Presentation:

Reactant 1Azide SourceConditionProductYield
Aryl-substituted cyclopropeneABZVisible LightMultisubstituted quinoline34-81%

Pillar III: Applications in Drug Discovery and Materials Science

The functionalized quinolines synthesized through these metal-free methods have significant applications in various fields.

Anticancer Agents

Quinoline derivatives are a rich source of anticancer drug candidates.[2][3] Their mechanism of action often involves the inhibition of key cellular signaling pathways, such as those involving kinases, or the induction of apoptosis.[3] The ability to readily functionalize the quinoline core allows for the fine-tuning of their biological activity. For instance, 2,4-disubstituted quinolines have shown significant anticancer activity against various cell lines, including prostate (PC-3), lung (H460), and breast (MDA-MB-231) cancer cells.[15]

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, quinoline derivatives are widely used in the fabrication of OLEDs.[4][16] They can function as electron-transporting materials, host materials for phosphorescent emitters, or as the emissive materials themselves.[16] The electronic properties of the quinoline ring can be tailored by introducing various substituents, allowing for the tuning of emission colors and the optimization of device performance.[16]

Experimental Protocol: Fabrication of a Solution-Processed OLED [16]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)

  • Synthesized quinoline derivative (as the emissive or electron-transporting layer)

  • Electron-injection material (e.g., LiF)

  • Metal for cathode (e.g., Al)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma.

  • Hole-Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.

  • Emissive/Electron-Transport Layer: In a glovebox, spin-coat a solution of the synthesized quinoline derivative onto the PEDOT:PSS layer and anneal.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator and deposit a thin layer of an electron-injection material (e.g., LiF) followed by the metal cathode (e.g., Al) under high vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.

Visualizations

Reaction Workflow: Combes Quinoline Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification Aniline Aniline Derivative Mixing Mixing and Acid Catalyst Addition Aniline->Mixing Diketone β-Diketone Diketone->Mixing Reflux Heating (Reflux) Mixing->Reflux Quench Quenching (Ice) Reflux->Quench Neutralize Neutralization Quench->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Product Functionalized Quinoline Recrystallize->Product

Caption: Workflow for the Combes Quinoline Synthesis.

Mechanism: Friedländer Annulation

G Start1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Condensation Start1->Aldol Start2 α-Methylene Ketone Start2->Aldol Intermediate Aldol Adduct Aldol->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinoline Derivative Dehydration->Product

Caption: Simplified Mechanism of the Friedländer Annulation.

References

Application Notes and Protocols: Diethyl 2,3-Quinolinedicarboxylate as a Scaffold for Novel Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Quest for New Antimalarials

The quinoline ring system is a cornerstone in the history and current practice of antimalarial chemotherapy.[1][2][3] Compounds such as quinine, chloroquine, and mefloquine have been instrumental in treating malaria, a devastating disease caused by Plasmodium parasites.[1][4] The primary mechanism of action for many quinoline-based drugs is the disruption of heme detoxification in the parasite's food vacuole.[5][6][7] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[5][8][9]

However, the emergence and spread of drug-resistant Plasmodium falciparum strains have severely compromised the efficacy of traditional quinoline drugs, creating an urgent need for novel therapeutic agents.[3][10] This has spurred research into new chemical scaffolds that can overcome existing resistance mechanisms. Diethyl 2,3-quinolinedicarboxylate presents itself as an intriguing, albeit underexplored, starting point for a new generation of antimalarials. Its quinoline core provides a validated pharmacophore for antimalarial activity, while the two ester groups at the 2 and 3 positions offer versatile chemical handles for synthetic modification. These positions are not the traditional sites of variation seen in classic antimalarials like chloroquine (4-aminoquinoline), suggesting that derivatives of this scaffold may possess novel mechanisms of action or evade established resistance pathways.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, in vitro screening, and initial structure-activity relationship (SAR) studies of this compound as a potential antimalarial lead compound.

Part 1: Synthesis of this compound

The synthesis of the quinoline core can be achieved through several classic organic reactions, such as the Friedländer annulation or the Gould-Jacobs reaction.[11][12][13] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for producing polysubstituted quinolines.[1][13][14]

Protocol 1: Synthesis via Modified Friedländer Annulation

This protocol describes a potential synthesis of this compound from 2-aminobenzaldehyde and diethyl acetylenedicarboxylate.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl acetylenedicarboxylate

  • Ethanol (absolute)

  • Catalyst (e.g., piperidine or a Lewis acid like Yb(OTf)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add diethyl acetylenedicarboxylate (1.1 equivalents) to the solution, followed by a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of a catalyst is crucial for promoting the condensation and subsequent cyclization. Ethanol serves as a suitable polar protic solvent for the reactants. The aqueous work-up is designed to remove any remaining catalyst and water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminobenzaldehyde P1 Dissolve in Ethanol Add Catalyst R1->P1 R2 Diethyl Acetylenedicarboxylate R2->P1 P2 Reflux P1->P2 P3 Solvent Removal P2->P3 P4 Aqueous Work-up & Extraction P3->P4 P5 Purification (Column Chromatography) P4->P5 Prod This compound P5->Prod

Caption: Synthesis workflow for this compound.

Part 2: In Vitro Antimalarial Activity Screening

The SYBR Green I-based fluorescence assay is a widely used, reliable, and cost-effective method for high-throughput screening of antimalarial compounds against P. falciparum.[13] The assay measures the proliferation of parasites in red blood cells by quantifying the amount of parasitic DNA.

Protocol 2: SYBR Green I-Based Drug Susceptibility Assay

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains).[12]

  • Human red blood cells (O+).

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum).

  • 96-well black, flat-bottom microplates.

  • Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin).

  • Dimethyl sulfoxide (DMSO) for stock solutions.

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO).

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂).

Procedure:

  • Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human red blood cells in complete medium at 37°C in the specified gas mixture. Synchronize the parasite culture to the ring stage before setting up the assay.

  • Drug Plate Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium and add 100 µL of each concentration to the wells of a 96-well plate. Include wells for untreated controls (medium only) and positive controls (e.g., chloroquine).

  • Assay Initiation: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia. Add 100 µL of this suspension to each well of the drug-dosed plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in the gassed incubator.

  • Lysis and Staining: After incubation, carefully remove the plates and add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x final concentration) to each well.

  • Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing uninfected red blood cells.

    • Normalize the data to the untreated control wells (100% growth).

    • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) value using a non-linear regression model (e.g., sigmoidal dose-response).

Self-Validation and Causality: This protocol includes both negative (untreated) and positive (standard drug) controls to validate each assay plate. The 72-hour incubation allows for at least one full cycle of parasite replication, providing a robust measure of growth inhibition. The use of a lysis buffer ensures the release of parasite DNA for accurate staining by SYBR Green I, a highly sensitive DNA intercalating dye.

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Drug Dilutions in 96-well Plate A1 Add Parasite Culture to Plate P1->A1 P2 Prepare Parasite Culture (1% Parasitemia, 2% Hematocrit) P2->A1 A2 Incubate 72h at 37°C A1->A2 A3 Add SYBR Green I Lysis Buffer A2->A3 A4 Incubate 1-2h (Dark) A3->A4 D1 Read Fluorescence (Ex: 485nm, Em: 530nm) A4->D1 D2 Normalize Data & Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for the SYBR Green I antimalarial drug screening assay.

Part 3: Initiating a Structure-Activity Relationship (SAR) Study

Assuming this compound shows initial promise (e.g., an IC₅₀ in the low micromolar range), the next logical step is to initiate an SAR study to optimize its potency and drug-like properties. The diester functionalities at the 2 and 3 positions are prime targets for modification.

Proposed Modifications and Rationale
  • Amide Formation: Convert the diethyl esters to a library of amides. Amides can introduce new hydrogen bond donors and acceptors, potentially improving target engagement. Varying the amine component (e.g., primary, secondary, cyclic, aromatic amines) will modulate the lipophilicity, size, and electronic properties of the molecule.

  • Bioisosteric Replacement: Replace the ester groups with known bioisosteres such as oxadiazoles or triazoles. This can improve metabolic stability and alter binding interactions.

  • Substitution on the Benzene Ring: Introduce various substituents (e.g., halogens, trifluoromethyl, methoxy groups) at positions 6, 7, and 8 of the quinoline ring. The 7-chloro substitution is a well-known feature of highly active antimalarials like chloroquine, which is crucial for activity. These modifications can influence the electronic properties and binding affinity of the scaffold.

  • Reduction of Esters: Reduce one or both ester groups to alcohols. This would significantly change the polarity and hydrogen bonding capacity of the compound.

General Protocol for Amide Library Synthesis
  • Hydrolysis: First, hydrolyze this compound to the corresponding diacid using aqueous sodium hydroxide, followed by acidification.

  • Amide Coupling: Activate the resulting dicarboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and react it with a diverse panel of primary and secondary amines to generate a library of diamides.

  • Purification and Screening: Purify each new analog and screen it using the SYBR Green I assay (Protocol 2) to determine its IC₅₀ value.

SAR_Strategy cluster_mods Structural Modifications cluster_eval Evaluation Cycle Lead Lead Compound (this compound) M1 Amide Formation (Varying R groups) Lead->M1 M2 Benzene Ring Substitution (e.g., 7-Chloro) Lead->M2 M3 Bioisosteric Replacement of Esters Lead->M3 M4 Ester Reduction to Alcohols Lead->M4 E1 Synthesize Analogs M1->E1 M2->E1 M3->E1 M4->E1 E2 In Vitro Screening (IC50 Determination) E1->E2 E3 Analyze SAR Data E2->E3 E3->M1 Iterate & Refine

Caption: Iterative cycle for the Structure-Activity Relationship (SAR) study.

Data Presentation

The results from the initial screening and subsequent SAR studies should be compiled into a clear, tabular format to facilitate comparison and analysis.

Compound IDR² SubstituentR³ SubstituentR⁷ SubstituentIC₅₀ (µM) vs. 3D7IC₅₀ (µM) vs. Dd2Selectivity Index (SI)
Lead-001 -COOEt-COOEtH12.515.8>10
AM-001 -CONH(CH₃)-CONH(CH₃)H8.29.5>20
AM-002 -CONH(benzyl)-CONH(benzyl)H5.16.3>30
SAR-001 -CONH(benzyl)-CONH(benzyl)Cl0.9 1.2 >100
Chloroquine---0.020.25>1000

Note: Data presented is hypothetical and for illustrative purposes only. The Selectivity Index (SI) is typically calculated as the ratio of cytotoxicity (e.g., IC₅₀ against a mammalian cell line like HEK293) to antimalarial activity (IC₅₀ against P. falciparum).

Conclusion and Future Directions

This compound offers a promising, yet underexplored, scaffold for the development of new antimalarial agents. The synthetic accessibility and the presence of versatile functional groups allow for the rapid generation of diverse chemical libraries. By systematically applying the protocols for synthesis, in vitro screening, and SAR analysis outlined in these notes, researchers can effectively explore the potential of this compound class. Promising leads identified through this process can be advanced to further studies, including mechanism of action elucidation, in vivo efficacy testing in murine models, and pharmacokinetic profiling, with the ultimate goal of developing a novel clinical candidate to combat drug-resistant malaria.

References

Experimental procedure for the cyclization reaction to form quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyclization Reaction for Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are prevalent in nature, found in various alkaloids, and form the structural core of a vast number of synthetic compounds with profound applications. In the pharmaceutical industry, the quinoline scaffold is a "privileged structure," appearing in drugs with a wide range of therapeutic activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1][2] Beyond medicine, quinoline derivatives are integral to the development of dyes, agrochemicals, and advanced materials.[3]

The synthesis of this vital scaffold has been a subject of intense study for over a century, leading to the development of a rich portfolio of named reactions.[4][5] These classical methods, such as the Skraup, Friedländer, and Combes syntheses, remain relevant and are taught in foundational organic chemistry. However, they often require harsh conditions, including high temperatures and strong acids, which can limit substrate scope and generate significant waste.[6]

This application note provides an in-depth guide to the most reliable and widely used experimental procedures for quinoline synthesis. It is designed for researchers and drug development professionals, bridging foundational knowledge with field-proven insights. We will explore the causality behind experimental choices in classical syntheses and detail modern, greener protocols that leverage technologies like microwave irradiation and nanocatalysis to improve efficiency and sustainability.[6][7] Each protocol is presented as a self-validating system, complete with mechanistic explanations, troubleshooting advice, and comparative data to guide your synthetic strategy.

Part 1: Foundational Cyclization Methodologies

The classical methods for quinoline synthesis are powerful tools that form the bedrock of heterocyclic chemistry. Understanding their mechanisms and practical considerations is essential for any scientist working in this area.

The Skraup Synthesis: A Classic and Potent Approach

First reported by Czech chemist Zdenko Hans Skraup in 1880, this reaction is one of the most direct methods to produce the parent quinoline ring.[8] It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[8][9]

Causality and Mechanism: The reaction's driving force is a multi-step sequence involving dehydration, conjugate addition, cyclization, and oxidation.

  • Acrolein Formation: Concentrated sulfuric acid first acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][9]

  • Michael Addition: The aniline performs a nucleophilic 1,4-addition (Michael addition) to the acrolein.[10]

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form 1,2-dihydroquinoline.[9]

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline ring. The nitrobenzene used in the reaction serves as the oxidant and is reduced to aniline, which can then be reused in the reaction.[9]

Skraup_Mechanism Skraup Synthesis Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline IntermediateA Anilinopropanal Intermediate Aniline->IntermediateA + Acrolein Dihydroquinoline 1,2-Dihydroquinoline IntermediateA->Dihydroquinoline H₂SO₄ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: Key stages of the Skraup quinoline synthesis.

Field-Proven Insights & Protocol Validation: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[9]

  • Moderator is Key: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to moderate the reaction's vigor.[9][11]

  • Oxidant Choice: While nitrobenzene is traditional, arsenic(V) oxide can also be used and often results in a less violent reaction.[8]

  • Safety First: The reaction must be performed in a well-ventilated fume hood with a blast shield. Gradual heating and careful monitoring of the internal temperature are paramount.

Experimental Protocol: Skraup Synthesis of Quinoline

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (40 mL).

  • Reagent Addition: To the stirred acid, add aniline (15 g), followed by anhydrous ferrous sulfate (2 g). Slowly and carefully add glycerol (30 g).

  • Oxidant: Finally, add nitrobenzene (12 g) to the mixture.

  • Heating: Heat the mixture gently in an oil bath. Once the reaction begins (indicated by bubbling), remove the heat source immediately. The reaction should self-sustain. If it becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the initial vigorous phase subsides, heat the mixture to reflux for 3 hours.

  • Workup: Allow the mixture to cool. Dilute with water and steam distill to remove unreacted nitrobenzene. Make the residue alkaline with NaOH solution and steam distill again to isolate the quinoline.

  • Purification: The crude quinoline is separated, dried over anhydrous potassium carbonate, and purified by distillation.

The Friedländer Synthesis: A Versatile Condensation

Named after Paul Friedländer, this synthesis is a straightforward and highly adaptable method for producing substituted quinolines.[12] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, and can be catalyzed by either acid or base.[13][14]

Causality and Mechanism: The reaction proceeds via a two-stage condensation-cyclization pathway. Two mechanisms are considered viable.[12]

  • Mechanism 1 (Aldol First): The reactants undergo an initial aldol condensation to form an α,β-unsaturated carbonyl compound. This intermediate then undergoes intramolecular Schiff base formation (cyclization) and dehydration to yield the quinoline.[12][15]

  • Mechanism 2 (Schiff Base First): The 2-amino group of the aryl ketone first condenses with the carbonyl of the second reactant to form a Schiff base. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[12]

Friedlander_Mechanism Friedländer Synthesis Mechanism (Aldol First) Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (Acid or Base) Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone -H₂O Quinoline Substituted Quinoline Unsaturated_Ketone->Quinoline Intramolecular Cyclodehydration -H₂O

Caption: General workflow of the Friedländer synthesis.

Field-Proven Insights & Protocol Validation: The choice of catalyst is critical and depends on the reactivity of the substrates.

  • Catalyst Selection: Acid catalysts like p-toluenesulfonic acid (p-TsOH), H₂SO₄, or Lewis acids are common.[11][12] Base catalysts such as KOH, NaOH, or potassium tert-butoxide are also effective.[13][14]

  • Solvent-Free Conditions: Modern variations have shown that the reaction can be efficiently carried out under solvent-free conditions, often with microwave assistance, which simplifies workup and reduces waste.[13][16]

  • Substrate Scope: The reaction is highly versatile, allowing for the synthesis of a wide array of polysubstituted quinolines, which is a significant advantage in drug discovery.[14]

Experimental Protocol: Friedländer Synthesis using p-TsOH

  • Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).[11]

  • Solvent: Add toluene or xylene (10 mL) as the solvent.

  • Heating: Heat the mixture to reflux (typically 80-120°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a reliable route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[17][18]

Causality and Mechanism: The reaction is a three-step process.[17][19]

  • Enamine Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which rapidly tautomerizes to a more stable β-amino enone (an enamine).[17]

  • Cyclization: In the presence of a strong acid (e.g., concentrated H₂SO₄), the enamine undergoes electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to form a six-membered ring. This annulation is the rate-determining step.[17]

  • Dehydration: The cyclized intermediate is then protonated and loses a molecule of water to aromatize, yielding the final quinoline product.[17]

Field-Proven Insights & Protocol Validation:

  • Regioselectivity: When using unsymmetrical anilines or β-diketones, mixtures of regioisomers can be formed. The outcome is influenced by both steric and electronic effects of the substituents.[17] For instance, bulky groups on the diketone tend to favor the formation of 2-substituted quinolines.[17]

  • Acid Catalyst: Concentrated sulfuric acid is the most common catalyst, but polyphosphoric acid (PPA) is also frequently used and can give cleaner reactions in some cases.[4][17]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

  • Setup: In a flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Enamine Formation: Heat the mixture gently (e.g., 60-80°C) for 1 hour to form the enamine intermediate. Water is generated as a byproduct.

  • Cyclization: Cool the mixture in an ice bath. Slowly and with caution, add concentrated sulfuric acid (3-4 eq).

  • Heating: Carefully heat the reaction mixture to 100°C for 30-60 minutes.

  • Workup: Cool the mixture and pour it onto crushed ice. Carefully neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) until it is strongly alkaline.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane or ether). Dry the combined organic layers, concentrate, and purify the resulting 2,4-dimethylquinoline by distillation or chromatography.

Part 2: Modern and Green Synthetic Protocols

In response to the need for more sustainable and efficient chemical manufacturing, modern techniques have been applied to classical quinoline syntheses. These approaches offer significant advantages in terms of reaction time, yield, and environmental impact.[6][20]

Microwave-Assisted Quinoline Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and higher purity.[21][22][23]

Causality and Advantages:

  • Rapid, Uniform Heating: Microwaves interact with polar molecules in the reaction mixture, causing them to rotate and generate heat internally and uniformly. This avoids the slow, inefficient heat transfer of conventional oil baths.[23]

  • Higher Temperatures: Sealed-vessel microwave reactors can safely reach temperatures and pressures above the solvent's boiling point, accelerating reaction rates significantly.[24]

  • Green Chemistry: The speed and efficiency of MAOS reduce energy consumption and often allow for the use of greener solvents or even solvent-free conditions.[6][25]

The Friedländer and Combes syntheses are particularly well-suited for microwave assistance. For example, a microwave-assisted Friedländer synthesis using neat acetic acid as both catalyst and solvent can be completed in just 5 minutes in excellent yield, compared to days of reaction time with poor yield under conventional heating.[25]

Microwave_Workflow A 1. Combine Reactants & Catalyst in Microwave Vial B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Irradiate (Set Temp & Time) e.g., 160°C, 5-20 min B->C D 4. Cool to Room Temp C->D E 5. Isolate & Purify Product D->E

Caption: General workflow for microwave-assisted synthesis.

Comparative Data: Conventional vs. Microwave Synthesis

ReactionMethodCatalyst/SolventTimeYield (%)Reference
FriedländerConventionalAcetic Acid / Toluene24-48 hours< 20%[25]
FriedländerMicrowave Acetic Acid (neat)5 minutes > 90% [25]
CombesConventionalH₂SO₄1-2 hours~75%[4][17]
CombesMicrowave p-TsOH / Solvent-free10-15 minutes ~92% [23]

General Protocol: Microwave-Assisted Friedländer Synthesis [22][25]

  • Setup: In a 10 mL microwave-safe vial, add the 2-aminobenzophenone (1.0 mmol), a cyclic ketone (e.g., cyclohexanone, 1.5 mmol), and glacial acetic acid (2 mL).

  • Microwave Irradiation: Seal the vial with a cap. Place it in the microwave reactor. Set the temperature to 160°C and the reaction time to 5-10 minutes.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature.

  • Isolation: Dilute the reaction mixture with water and neutralize with a base (e.g., NaHCO₃).

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Nanocatalyzed Quinoline Synthesis

The use of nanocatalysts is a rapidly growing area in green chemistry.[7] Nanoparticles offer an exceptionally high surface-area-to-volume ratio, leading to superior catalytic activity compared to their bulk counterparts. They often enable reactions to proceed under milder conditions and can be easily recovered and reused, reducing cost and waste.[20][26]

Causality and Advantages:

  • High Activity: The high density of active sites on the catalyst surface leads to faster reaction rates.[20]

  • Reusability: Magnetic nanocatalysts (e.g., Fe₃O₄-based) can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity.[26]

  • Mild Conditions: These catalysts are often effective at lower temperatures and under greener solvent systems (e.g., water, ethanol) or solvent-free conditions.[6][26]

Experimental Protocol: Fe₃O₄ Nanoparticle-Catalyzed Friedländer Synthesis [26]

  • Setup: In a flask, combine the 2-aminoaryl ketone (1.0 mmol), a 1,3-dicarbonyl compound (1.1 mmol), and the Fe₃O₄-based nanocatalyst (e.g., 0.05 g) in ethanol (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 60-80°C) and stir. Monitor the reaction by TLC.

  • Catalyst Recovery: Upon completion, cool the mixture. Place a strong magnet against the side of the flask to immobilize the magnetic nanocatalyst. Carefully decant the solution containing the product.

  • Purification: Wash the catalyst with fresh ethanol. Combine the solution and washings, and concentrate under reduced pressure. Purify the crude product by recrystallization or chromatography. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

References

Application Notes and Protocols for the Use of Quinoline Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and, notably, antifungal properties.[1][3][4] With the rising threat of invasive fungal infections and the emergence of drug-resistant strains, the development of new antifungal agents is a critical global health priority.[2][4][5] Quinoline derivatives, such as the historic antiseptic clioquinol, represent a promising and versatile chemical space for the discovery of next-generation antifungal therapeutics.[6][7]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of quinoline-based antifungal compounds. It is designed to bridge the gap between synthesis and biological evaluation, offering insights into the underlying mechanisms and practical steps for robust preclinical assessment.

Mechanisms of Antifungal Action: A Multifaceted Approach

Quinoline derivatives exert their antifungal effects through a variety of mechanisms, often dependent on the specific substitutions on the quinoline ring. Unlike conventional antifungals that primarily target ergosterol biosynthesis or cell wall integrity, quinolines can engage multiple cellular pathways, potentially reducing the likelihood of resistance development.

Key reported mechanisms include:

  • Disruption of Cell Wall and Membrane Integrity: Certain 8-hydroxyquinoline derivatives, including clioquinol, have been shown to damage the fungal cell wall.[5][8][9] This is often accompanied by a compromise in the functional integrity of the cytoplasmic membrane, leading to the leakage of essential intracellular components, such as 260-nm-absorbing materials (indicative of nucleic acids).[5][8] Preliminary studies suggest some derivatives can also cause changes in cell membrane permeability, leading to the release of cellular contents.[10][11][12]

  • Inhibition of Morphogenesis: A crucial virulence factor for pathogenic fungi like Candida albicans is the ability to switch from a yeast to a hyphal morphology. Several quinoline derivatives, including clioquinol and 8-hydroxyquinoline-5-sulfonamides, have been shown to inhibit this transition, thereby attenuating virulence.[5][13][14]

  • Metal Ion Chelation and Homeostasis Disruption: The 8-hydroxyquinoline scaffold is a potent metal chelator.[2][7] This activity is believed to contribute to its antimicrobial effects by sequestering essential metal ions (e.g., iron, copper, zinc) that are vital cofactors for fungal enzymes, thereby disrupting critical metabolic processes.[13][7]

  • Inhibition of Key Enzymes: Some quinoline derivatives have been designed to act as inhibitors of specific fungal enzymes, such as peptide deformylase (PDF), which is essential for protein synthesis.[15]

The multifaceted nature of their action makes quinoline derivatives compelling candidates for further investigation.

Application Note 1: High-Throughput Screening for Antifungal Activity

The foundational step in evaluating novel quinoline derivatives is to determine their intrinsic antifungal activity. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)

This protocol outlines the determination of MICs for yeast (Candida spp.) and filamentous fungi.

Causality and Rationale:

  • Medium: RPMI-1640 is the standard medium as it is nutritionally defined and buffered to a physiological pH, ensuring reproducible fungal growth and accurate compound activity assessment.

  • Inoculum Density: A standardized inoculum is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Controls: Including a positive control (a known antifungal like Fluconazole or Amphotericin B) validates the assay's sensitivity. A negative control (no drug) ensures the fungus is viable. A sterility control (no fungus) confirms the medium is not contaminated.

Materials:

  • Test Quinoline Derivatives (dissolved in DMSO, typically at 10 mg/mL)

  • Fungal Strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 Medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or Plate Reader (530 nm)

  • Positive control antifungals (e.g., Fluconazole, Amphotericin B)

  • Sterile Saline (0.85%)

  • Sterile DMSO

Procedure:

  • Inoculum Preparation (Yeast):

    • Culture yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Harvest several colonies and suspend in 5 mL of sterile saline.

    • Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Perform a 1:1000 dilution in RPMI-1640 medium to achieve a final working concentration of 1-5 x 10³ CFU/mL.

  • Compound Preparation & Plate Layout:

    • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12.

    • Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the drug-free growth control. Well 12 serves as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours for Candida spp. or 48-72 hours for Aspergillus spp.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles or ≥90% for other agents) compared to the drug-free control well. This can be determined visually or by reading the optical density (OD) at 530 nm.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_final Final Steps A Prepare Fungal Inoculum (0.5 McFarland -> Dilute) F Inoculate Wells 1-11 with Fungal Suspension A->F B Prepare Compound Stock (in DMSO) D Add 2x Compound to Well 1 B->D C Add RPMI Medium to wells 2-12 E Perform Serial Dilutions (Well 1 -> Well 10) C->E D->E E->F G Incubate Plate (35°C, 24-72h) F->G H Read MIC (Visually or Spectrophotometrically) G->H

Caption: Workflow for MIC determination via broth microdilution.

Application Note 2: Elucidating the Mechanism of Action

Once a quinoline derivative shows promising MIC values, the next critical step is to understand how it works. This informs lead optimization and predicts potential toxicities.

Protocol 2: Cell Wall Integrity Assay (Sorbitol Protection)

This assay determines if a compound targets the fungal cell wall. The rationale is that if the cell wall is the primary target, an osmotic stabilizer like sorbitol will rescue the fungus from the compound's lytic effect, leading to a significant increase in the MIC.

Materials:

  • Same materials as Protocol 1

  • Sorbitol (1 M, sterile)

Procedure:

  • Prepare two sets of 96-well plates with serial dilutions of the test compound as described in Protocol 1.

  • Set 1 (Standard): Use standard RPMI-1640 medium.

  • Set 2 (Sorbitol): Use RPMI-1640 medium supplemented with sorbitol to a final concentration of 1 M.

  • Inoculate both sets of plates with the same fungal inoculum.

  • Incubate and determine the MIC for both conditions.

Interpretation:

  • A four-fold or greater increase in the MIC in the presence of sorbitol strongly suggests the compound targets the fungal cell wall.[5][14]

  • No significant change in MIC indicates the cell wall is likely not the primary target.

Protocol 3: Membrane Damage Assay (Cellular Leakage)

This protocol measures the leakage of intracellular components (like nucleotides) that absorb light at 260 nm, indicating membrane damage.

Materials:

  • Fungal culture grown to mid-log phase

  • Test quinoline derivative

  • Phosphate-buffered saline (PBS)

  • Centrifuge and microcentrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Harvest and wash fungal cells, then resuspend them in PBS to a defined density.

  • Add the test compound at its MIC and 2x MIC. Include a no-drug control.

  • Incubate the suspensions at 35°C with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots from each tube.

  • Centrifuge the aliquots to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm.

Interpretation:

  • A time-dependent increase in the A260 reading in the compound-treated samples compared to the control indicates that the compound compromises cell membrane integrity, causing leakage of intracellular contents.[8]

Visualizing a Potential Mechanism: Cell Wall Disruption

G cluster_fungus Fungal Cell CellWall {Cell Wall | (Glucan, Chitin, Mannoproteins)} Leakage Leakage of Intracellular Contents CellWall->Leakage Wall Damage CellMembrane {Cell Membrane | (Ergosterol)} CellMembrane->Leakage Membrane Permeabilization Cytoplasm Cytoplasm (Nucleic Acids, Ions, Proteins) Quinoline Quinoline Derivative Quinoline->CellWall Targets Cell Wall Synthesis/Integrity

Caption: Quinoline derivatives may disrupt the fungal cell wall.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic evaluation of analogs is crucial for building a structure-activity relationship (SAR) profile. This data guides the medicinal chemistry effort to improve potency and reduce toxicity.

Table 1: Representative Antifungal Activity of 8-Hydroxyquinoline Derivatives

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Clioquinol Candida spp.0.031–2[16]
Dermatophytes0.031–2[16]
8-Hydroxy-5-quinolinesulfonic acid Candida spp.1–512[16]
Dermatophytes1–512[16]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid Candida spp.2–1024[16]
Dermatophytes2–1024[16]

Note: Data is compiled from cited literature for illustrative purposes. Actual values will vary based on specific strains and testing conditions.

Conclusion and Future Directions

The quinoline scaffold remains a highly valuable starting point for the development of novel antifungal agents. Their potential for multifaceted mechanisms of action, including cell wall and membrane disruption, presents a significant advantage in an era of growing drug resistance. The protocols outlined in this guide provide a robust framework for the initial screening and mechanistic evaluation of new quinoline derivatives. Future research should focus on optimizing the scaffold to enhance selective toxicity against fungal cells while minimizing effects on mammalian cells, and exploring the potential for combination therapy with existing antifungal drugs.

References

The Synthesis of Quinoline N-Oxides from Dicarboxylate Precursors: A Two-Stage Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Access to a Privileged Scaffold

Quinoline N-oxides represent a class of heterocyclic compounds with significant and diverse biological activities, making them attractive scaffolds in medicinal chemistry and drug development. Their enhanced reactivity compared to the parent quinoline ring allows for unique functionalization, particularly at the C2 and C8 positions, opening avenues for the synthesis of novel therapeutic agents.[1] This guide provides a detailed, field-proven two-stage strategy for the synthesis of quinoline N-oxides, commencing from readily available dicarboxylate precursors.

While a direct, single-step conversion from dicarboxylates to quinoline N-oxides is not a standard transformation, a highly efficient and logical synthetic sequence can be employed. This approach is divided into two core stages:

  • Stage 1: Construction of the Quinoline Core. A robust, one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dialkyl acetylenedicarboxylates.

  • Stage 2: N-Oxidation. The subsequent, clean conversion of the quinoline nitrogen to the corresponding N-oxide using classic oxidation protocols.

This guide will elaborate on the mechanistic rationale, provide detailed experimental protocols for each stage, and present the necessary data for successful implementation in a research and development setting.

Stage 1: Synthesis of Quinoline-2,4-dicarboxylate Scaffolds

The foundational step in this synthetic sequence is the construction of the quinoline ring system, incorporating the dicarboxylate functionality. An efficient and metal-free approach involves the reaction of an aryl amine with two equivalents of a dialkyl acetylenedicarboxylate, catalyzed by molecular iodine.[2][3] This pseudo three-component reaction is advantageous due to its operational simplicity, use of an inexpensive and environmentally benign catalyst, and high regioselectivity.[2]

Mechanistic Rationale

The reaction is initiated by the Michael addition of the aryl amine to one molecule of the acetylenedicarboxylate, followed by a series of cyclization and aromatization steps to form the quinoline core. Molecular iodine plays a crucial role as a catalyst in promoting the key bond-forming and aromatization steps. The overall transformation results in the formation of one C-N and two C-C bonds in a single pot.[2]

G cluster_0 Stage 1: Quinoline Core Synthesis A Aryl Amine E Quinoline-2,4-dicarboxylate A->E Reactant B Dialkyl Acetylenedicarboxylate (2 eq.) B->E Reactant C Molecular Iodine (I2) Catalyst C->E Catalyst D Acetonitrile, 80 °C D->E Conditions

Caption: Workflow for Stage 1 Synthesis.

Experimental Protocol: Synthesis of Diethyl 7-methylquinoline-2,4-dicarboxylate

This protocol is adapted from the iodine-catalyzed method described by Khan et al.[2]

Materials:

  • 4-Methylaniline (1.0 mmol, 107 mg)

  • Diethyl acetylenedicarboxylate (DEAD) (2.0 mmol, 340 mg, 324 µL)

  • Molecular Iodine (I₂) (20 mol%, 0.2 mmol, 50 mg)

  • Acetonitrile (CH₃CN), 3 mL

  • 10 mL round-bottomed flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a 10 mL round-bottomed flask, add 4-methylaniline (1.0 mmol) and acetonitrile (3 mL).

  • Begin stirring the mixture and add diethyl acetylenedicarboxylate (2.0 mmol).

  • After five minutes of stirring at room temperature, add molecular iodine (20 mol%).

  • Continue stirring the resultant mixture at room temperature for 10 minutes.

  • Transfer the flask to a pre-heated oil bath and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Evaporate the acetonitrile under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure diethyl 7-methylquinoline-2,4-dicarboxylate.

Trustworthiness Check:

  • Expected Yield: High (typically >80%).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Safety: Perform the reaction in a well-ventilated fume hood. Iodine is corrosive and volatile; handle with appropriate personal protective equipment (PPE).

Substrate Scope and Data

The following table summarizes the yields for various substituted aryl amines, demonstrating the versatility of this protocol.

EntryAryl AmineProductYield (%)[2]
1AnilineDiethyl quinoline-2,4-dicarboxylate85
24-MethylanilineDiethyl 7-methylquinoline-2,4-dicarboxylate92
34-MethoxyanilineDiethyl 7-methoxyquinoline-2,4-dicarboxylate89
44-ChloroanilineDiethyl 7-chloroquinoline-2,4-dicarboxylate82
53-MethylanilineDiethyl 6-methylquinoline-2,4-dicarboxylate90

Stage 2: N-Oxidation of Quinoline-2,4-dicarboxylates

With the quinoline-2,4-dicarboxylate core successfully synthesized, the next stage is the selective oxidation of the heterocyclic nitrogen atom. This transformation is reliably achieved using organic peroxy acids, a method established in early studies of aromatic amine oxides and still widely practiced today.[4] A common and effective method involves the in situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid.[4]

Mechanistic Rationale: The Prilezhaev Reaction

The N-oxidation of azaarenes like quinoline follows a mechanism analogous to the Prilezhaev epoxidation of alkenes.[5] The peroxy acid contains a highly electrophilic oxygen atom which is attacked by the nucleophilic nitrogen of the quinoline ring. The reaction proceeds via a concerted mechanism where the nitrogen lone pair attacks the terminal oxygen of the peracid, leading to the formation of the N-O bond and the release of a carboxylic acid molecule.[6]

G cluster_1 Stage 2: N-Oxidation F Quinoline-2,4-dicarboxylate I Quinoline-2,4-dicarboxylate-1-oxide F->I Substrate G H₂O₂ / Glacial Acetic Acid G->I Oxidizing Agent H 60-70 °C H->I Conditions

Caption: Workflow for Stage 2 N-Oxidation.

Experimental Protocol: N-Oxidation of Diethyl 7-methylquinoline-2,4-dicarboxylate

This protocol is a representative procedure based on classical N-oxidation methods.[4]

Materials:

  • Diethyl 7-methylquinoline-2,4-dicarboxylate (1.0 mmol)

  • Glacial Acetic Acid (5-10 mL)

  • Hydrogen Peroxide (30-35% aqueous solution, excess, e.g., 3-5 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform (or Dichloromethane) for extraction

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Round-bottom flask

  • Magnetic stirrer and heating plate with a water bath

Procedure:

  • Dissolve the quinoline-2,4-dicarboxylate (1.0 mmol) in glacial acetic acid in a round-bottom flask.

  • While stirring, carefully add an excess of aqueous hydrogen peroxide (30-35%) portion-wise to the solution. The reaction can be exothermic, so maintain the temperature between 60-70 °C, using a cool water bath if necessary.

  • Once the addition is complete, heat the reaction mixture at 60-70 °C for several hours (e.g., 2-4 hours).

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent like chloroform or dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude quinoline N-oxide.

  • The product can be further purified by crystallization or column chromatography if necessary.

Trustworthiness Check:

  • Causality: The use of acetic acid not only serves as a solvent but also reacts with H₂O₂ to form peracetic acid, the active oxidizing agent.[7] The exothermic nature of this formation requires careful temperature control.

  • Work-up Rationale: Neutralization with bicarbonate is crucial to remove acetic acid and quench any remaining peroxy acid. Extraction isolates the desired N-oxide from the aqueous solution.

  • Safety: Hydrogen peroxide is a strong oxidizer. Acetic acid is corrosive. All procedures should be conducted in a fume hood with appropriate PPE. The neutralization step can be vigorous; add the bicarbonate solution slowly.

Conclusion

This two-stage guide provides a reliable and scientifically grounded pathway for the synthesis of quinoline N-oxides from dicarboxylate precursors. By first constructing the quinoline-2,4-dicarboxylate scaffold via an efficient iodine-catalyzed reaction and subsequently performing a classic N-oxidation, researchers can access this valuable class of compounds. The detailed protocols and mechanistic insights are designed to empower scientists in drug discovery and chemical research to confidently produce these important heterocyclic motifs for further investigation and application.

References

Application Notes & Protocols: Leveraging Diethyl 2,3-quinolinedicarboxylate for the Development of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" for designing therapeutic agents across diverse disease areas. In oncology, quinoline derivatives have demonstrated significant potential, with several compounds approved for clinical use and many more in development.[2][3] These agents exert their anticancer effects through a multitude of mechanisms, including the inhibition of protein kinases, interference with DNA replication by targeting topoisomerases, disruption of cell cycle progression, and the induction of programmed cell death (apoptosis).[3][4][5][6][7][8]

At the heart of synthesizing novel quinoline-based therapeutics lies the strategic selection of versatile starting materials. Diethyl 2,3-quinolinedicarboxylate is an exemplary synthetic intermediate.[9] Its quinoline core provides the fundamental pharmacophore, while the two diethyl carboxylate groups at the 2- and 3-positions serve as reactive handles for extensive chemical modification.[9] This dual functionality allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[10][11] This guide provides a detailed framework for utilizing this compound as a platform for discovering and evaluating new antiproliferative agents.

Section 1: Synthetic Strategy and Derivatization

The primary rationale for modifying the this compound scaffold is to generate structural diversity, enabling the exploration of interactions with various biological targets within cancer cells. The ester functionalities are particularly amenable to hydrolysis followed by amidation, allowing for the introduction of a wide array of side chains that can modulate the compound's biological activity and physical properties.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a generalized, two-step approach involving the synthesis of the quinoline core followed by modification of the ester groups. A common and effective method for forming the quinoline ring is the Friedländer annulation.

Step 1: Synthesis of the this compound Core (Illustrative)

  • Principle: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester). This protocol describes a variation for producing the dicarboxylate scaffold.

  • Materials:

    • 2-aminobenzaldehyde

    • Diethyl 2-oxosuccinate

    • Ethanol (absolute)

    • Piperidine (catalyst)

    • Standard laboratory glassware for reflux

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and diethyl 2-oxosuccinate (1.1 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq). Causality: Piperidine acts as a base to facilitate the initial condensation and subsequent cyclization reactions.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.

    • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Purify the product via recrystallization from ethanol or column chromatography on silica gel to yield pure this compound.

Step 2: Derivatization via Amidation

  • Principle: The ester groups are first hydrolyzed to carboxylic acids, which are then activated and coupled with various amines to form amide derivatives. This is a robust method for introducing diverse chemical moieties.

  • Procedure:

    • Hydrolysis: Suspend this compound (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.2 eq) and reflux until the hydrolysis is complete (monitored by TLC). Acidify the mixture with HCl to precipitate the quinoline-2,3-dicarboxylic acid. Filter and dry the solid.

    • Amide Coupling: a. In an inert atmosphere, suspend the dicarboxylic acid (1.0 eq) in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). b. Add a coupling agent such as HATU (2.2 eq) and a base like Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes. Causality: The coupling agent activates the carboxylic acid groups, making them susceptible to nucleophilic attack by the amine. c. Add the desired primary or secondary amine (2.2 eq) to the mixture. d. Allow the reaction to stir at room temperature for 12-24 hours. e. Perform an aqueous workup to remove excess reagents and purify the final amide derivative by column chromatography.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization A 2-Aminobenzaldehyde + Diethyl 2-oxosuccinate B Friedländer Annulation (Piperidine, EtOH, Reflux) A->B C This compound B->C D Hydrolysis (NaOH, H2O/EtOH) C->D F Amide Coupling (Amine R-NH2, HATU, DIPEA) E Quinoline-2,3-dicarboxylic Acid D->E E->F G Bioactive Diamide Derivative F->G G cluster_results Data Interpretation start Treat Cells with Test Compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain fcm Analyze via Flow Cytometry stain->fcm q3 Annexin V (-) PI (-) = Live fcm->q3 Quantify Cell Populations q1 Annexin V (-) PI (+) = Necrotic q2 Annexin V (+) PI (+) = Late Apoptotic q4 Annexin V (+) PI (-) = Early Apoptotic G cluster_pathway Receptor Tyrosine Kinase (RTK) Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Prolif Gene Transcription (Proliferation, Survival) Nuc->Prolif Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->RTK Blocks ATP Binding Site Inhibitor->RAF e.g., Sorafenib (Quinoline-urea)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Diethyl 2,3-Quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2,3-Quinolinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to streamline your experimental workflow.

I. Overview of Synthetic Strategies

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with several named reactions being pivotal. For this compound, the most relevant methods are variations of the Friedländer annulation and the Gould-Jacobs reaction .

  • The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester. The reaction can be catalyzed by either acids or bases.

  • The Gould-Jacobs Reaction: This method is particularly useful for preparing 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Understanding the mechanisms of these reactions is crucial for troubleshooting and optimization. The Friedländer synthesis, for instance, can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an Aldol reaction and elimination.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

1. Reaction Conditions:

  • Temperature: Both the Friedländer and Gould-Jacobs reactions are sensitive to temperature. High temperatures, often exceeding 250°C, are typically required for the cyclization step in the Gould-Jacobs reaction. However, excessive heat can lead to product degradation. Conversely, temperatures that are too low will result in an incomplete reaction. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.

  • Solvent Choice: The solvent plays a critical role. For high-temperature cyclizations, a high-boiling, inert solvent like diphenyl ether or Dowtherm A can significantly improve yields, with some reports of yields as high as 95%. Aprotic polar solvents, such as DMF, have also been shown to be beneficial in certain quinoline syntheses. In some cases, solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine have been successful.

  • Atmosphere: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and degradation of starting materials.

2. Reagents and Catalysts:

  • Purity of Starting Materials: Impurities in your aniline or carbonyl compounds can lead to unwanted side reactions. Ensure your starting materials are of high purity.

  • Catalyst Selection: The choice of acid or base catalyst in the Friedländer synthesis is crucial. Common catalysts include trifluoroacetic acid, p-toluenesulfonic acid, and iodine. The optimal catalyst will depend on the specific substrates. For base-catalyzed reactions, avoiding conditions that promote self-condensation of the ketone is important.

3. Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): Actively monitor the reaction's progress using TLC. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q2: I am observing the formation of multiple products (isomers). How can I improve the regioselectivity of my reaction?

A2: Poor regioselectivity is a common issue when using unsymmetrical starting materials.

  • In Friedländer Synthesis: When an asymmetric ketone is used, condensation can occur on either side of the carbonyl group. To control this, you can employ a directing group on the α-carbon of the ketone or use specific amine catalysts.

  • In Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. This is influenced by both steric and electronic factors of the substituents on the aniline ring. Careful selection of the aniline starting material is key.

Q3: The purification of my final product is difficult, and I am losing a significant amount of product during this step. What are some effective purification strategies?

A3: Effective purification is key to obtaining a high yield of pure this compound.

  • Precipitation and Filtration: After the reaction is complete and the mixture has cooled, a non-polar solvent like cyclohexane can be added to precipitate the crude product. The solid can then be filtered and washed thoroughly with the same solvent to remove the high-boiling reaction solvent.

  • Column Chromatography: For high purity, silica gel column chromatography is often necessary. A common eluent system is a mixture of ethyl acetate and hexanes.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material. What could be the cause?

A4: An incomplete reaction can be due to several factors.

  • Insufficient Reaction Time or Temperature: As mentioned, these reactions often require prolonged heating at high temperatures. Ensure you are allowing enough time for the reaction to go to completion by monitoring with TLC.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are dry and of high purity.

  • Reversibility of an Intermediate Step: In some cases, an intermediate step may be reversible. Driving the reaction forward by removing a byproduct, such as water, can be beneficial.

III. Optimized Experimental Protocol: A Modified Friedländer Approach

This protocol provides a generalized starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the specific substrates used.

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl 1,3-acetonedicarboxylate

  • Acid or Base Catalyst (e.g., piperidine or p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol or Toluene)

  • Anhydrous Magnesium Sulfate

  • Solvents for chromatography (Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the selected acid or base.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

IV. Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of quinoline synthesis. Note that these are generalized values, and actual results will vary.

CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
p-TsOHTolueneReflux865-75
PiperidineEthanolReflux1260-70
IodineSolvent-free100270-80
MicrowaveDMF1500.575-85

V. Visualizing the Workflow

To better understand the troubleshooting process, the following diagram illustrates a logical workflow for addressing low yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Optimize_Purification Refine Purification Method Start->Optimize_Purification Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Incomplete Reaction Change_Solvent Change Solvent Check_Conditions->Change_Solvent Side Products Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Degradation Purify_SM Purify Starting Materials Check_Reagents->Purify_SM Change_Catalyst Try Different Catalyst Check_Reagents->Change_Catalyst Column_Chrom Optimize Column Chromatography Optimize_Purification->Column_Chrom Recrystallize Optimize Recrystallization Optimize_Purification->Recrystallize Success Yield Improved Increase_Temp->Success Change_Solvent->Success Inert_Atmosphere->Success Purify_SM->Success Change_Catalyst->Success Column_Chrom->Success Recrystallize->Success

Caption: A troubleshooting workflow for improving reaction yield.

VI. Conclusion

Improving the yield of this compound synthesis requires a systematic and informed approach. By carefully considering reaction conditions, reagent purity, and purification techniques, researchers can significantly enhance their synthetic outcomes. This guide provides a foundation for troubleshooting and optimizing your experiments. For further in-depth information, please consult the references provided below.

VII. References

  • Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem. 1

  • Quinoline as a Versatile Solvent and Reagent in Organic

References

Navigating the Challenges of Quinoline Synthesis: A Technical Guide to the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation, a cornerstone in the synthesis of quinolines, is a powerful tool for constructing these vital heterocyclic scaffolds. However, like any sophisticated chemical transformation, it is not without its nuances. The formation of undesired side products can often complicate reaction outcomes, leading to reduced yields and challenging purification processes. This technical support guide, designed for laboratory professionals, provides in-depth troubleshooting strategies and frequently asked questions to address common issues encountered during the Friedländer annulation, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding side product formation in the Friedländer annulation.

Q1: What are the most prevalent side products I should be aware of in a Friedländer reaction?

The most frequently observed side products include:

  • Regioisomers: When employing unsymmetrical ketones, the reaction can proceed from either alpha-carbon, leading to a mixture of isomeric quinolines.[1]

  • Aldol Condensation Products: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones and other related byproducts.[1][2]

  • Starting Material Decomposition Products: The use of harsh reaction conditions, such as high temperatures or highly concentrated acids or bases, can lead to the degradation of the o-aminoaryl aldehyde or ketone, which can be sensitive.[2]

  • Tar/Polymer Formation: In some cases, especially with highly reactive starting materials or excessive heat, polymerization or tar formation can occur, significantly reducing the yield of the desired product.[1]

Q2: How does the choice of catalyst (acid vs. base) influence the formation of side products?

The catalytic conditions play a pivotal role in directing the reaction pathway and can significantly impact the side product profile.

  • Base Catalysis: While effective for many substrates, basic catalysts like potassium hydroxide (KOH) or sodium ethoxide can promote the self-condensation of the ketone starting material, leading to aldol-related impurities.[2]

  • Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids, can minimize aldol condensation.[1] However, strong acids and high temperatures can cause degradation of sensitive starting materials.[2] Modern, milder catalysts are often preferred to strike a balance.

Q3: Can the reaction mechanism itself give clues about potential side products?

Absolutely. The Friedländer annulation can proceed through two primary mechanistic pathways, and understanding these can help predict and mitigate side reactions.

  • Aldol-First Pathway: This pathway begins with an aldol addition/condensation between the two carbonyl partners, followed by cyclization via imine formation. This pathway is more dominant under certain conditions and can be a source of aldol-related side products if the initial adduct does not efficiently cyclize.

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the o-amino group and the ketone, followed by an intramolecular aldol reaction.

The prevailing mechanism can be influenced by the specific substrates, catalysts, and reaction conditions employed.

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to troubleshooting common issues encountered during the Friedländer annulation, complete with explanations and actionable protocols.

Issue 1: Poor Regioselectivity with Unsymmetrical Ketones

Causality: The use of an unsymmetrical ketone (e.g., 2-butanone) presents two non-equivalent enolizable positions, leading to the formation of a mixture of quinoline regioisomers. The choice of catalyst and reaction conditions can significantly influence the ratio of these isomers.

Troubleshooting Workflow:

cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_protocols Experimental Protocols Problem Poor Regioselectivity: Mixture of Isomers Observed Catalyst Employ a Regioselective Catalyst Problem->Catalyst Catalyst choice can direct reaction Conditions Optimize Reaction Conditions Problem->Conditions Kinetic vs. Thermodynamic control Substrate Modify the Ketone Substrate Problem->Substrate Introduce a directing group Amine_Catalyst Protocol 1: Amine Catalysis Catalyst->Amine_Catalyst Ionic_Liquid Protocol 2: Ionic Liquid Medium Catalyst->Ionic_Liquid Conditions->Amine_Catalyst Phosphonate Protocol 3: Substrate Modification Substrate->Phosphonate

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols:

  • Protocol 1: Amine Catalysis for Enhanced Regioselectivity. Certain amine catalysts have been shown to favor the formation of the less substituted regioisomer.[3][4]

    • To a solution of the o-aminoaryl aldehyde/ketone in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., pyrrolidine derivatives).[3][4]

    • Slowly add the unsymmetrical ketone to the reaction mixture at an elevated temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product by column chromatography.

  • Protocol 2: Utilizing Ionic Liquids for Regiospecificity. Ionic liquids can act as both the solvent and promoter, in some cases leading to a single regioisomer.[5][6]

    • In a reaction vessel, combine the o-aminoaryl aldehyde/ketone and the unsymmetrical ketone in an imidazolium-based ionic liquid (e.g., [Hbim]BF4).[5]

    • Heat the mixture with stirring.

    • Monitor the reaction until the starting material is consumed.

    • Extract the product with an organic solvent and purify as necessary. The ionic liquid can often be recovered and reused.[5]

  • Protocol 3: Substrate Modification with a Directing Group. Introducing a directing group, such as a phosphonate, on one of the alpha-carbons of the ketone can achieve excellent regiocontrol.[7]

    • Synthesize the α-phosphonate-substituted ketone.

    • Perform the Friedländer annulation under standard conditions (acid or base catalysis). The reaction will proceed selectively at the other alpha-carbon.

    • The phosphonate group can be removed post-cyclization if desired.

Issue 2: Formation of Aldol Condensation Byproducts

Causality: Under basic conditions, the ketone starting material can readily undergo self-aldol condensation to form α,β-unsaturated ketones and other oligomeric byproducts. This is especially problematic if the ketone is more reactive than the o-aminoaryl carbonyl compound.

Troubleshooting Workflow:

cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_protocols Experimental Protocols Problem Aldol Byproducts Detected Catalyst Switch to a Milder or Acidic Catalyst Problem->Catalyst Base promotes self-condensation Substrate Modify the Amino Component Problem->Substrate Prevent ketone self-reaction Iodine_Catalysis Protocol 4: Molecular Iodine Catalysis Catalyst->Iodine_Catalysis Lewis_Acid Protocol 5: Lewis Acid Catalysis Catalyst->Lewis_Acid Imine_Analog Protocol 6: Use of an Imine Analog Substrate->Imine_Analog cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_protocols Experimental Protocols Problem Decomposition/Tar Formation Conditions Employ Milder Reaction Conditions Problem->Conditions Harsh conditions degrade starting materials Catalyst Use a More Efficient and Milder Catalyst Problem->Catalyst Strong acids/bases can be detrimental Temp_Control Protocol 7: Temperature Optimization Conditions->Temp_Control MW_Irradiation Protocol 8: Microwave-Assisted Synthesis Conditions->MW_Irradiation Catalyst->MW_Irradiation

References

Optimization of reaction conditions for quinoline synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing quinoline synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance your reaction outcomes.

Section 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most frequent challenges encountered during quinoline synthesis, providing a clear diagnosis of the problem and actionable solutions.

Q1: My reaction yield is critically low or failing completely. What are the primary causes and troubleshooting steps?

A1: Low conversion is a common multifaceted problem. A systematic approach is essential for diagnosis.

  • Likely Cause 1: Suboptimal Temperature. Many classical quinoline syntheses, like the Skraup or Doebner-von Miller reactions, are highly temperature-dependent.[1] Too low a temperature results in a sluggish or stalled reaction, while excessively high temperatures can lead to the decomposition of reactants and intermediates, often manifesting as tar formation.[1][2]

    • Solution: Begin by consulting literature for the optimal temperature range for your specific reaction. If the reaction is known to be exothermic (e.g., Skraup), gentle initial heating may be required, after which the external heat source should be removed to prevent overheating.[1] For other reactions, a systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) while monitoring with Thin Layer Chromatography (TLC) is advisable to find the sweet spot between reaction rate and stability.[2][3]

  • Likely Cause 2: Inappropriate or Inactive Catalyst. The choice of acid (Brønsted or Lewis) or base catalyst is critical and substrate-dependent.[1][4] An unsuitable catalyst may fail to promote the key cyclization step or may encourage side reactions.[1] Catalysts can also deactivate due to impurities or exposure to air/moisture.[5]

    • Solution: Verify that you are using the correct catalyst type for your chosen synthesis (e.g., strong protic acids like H₂SO₄ for Skraup and Combes, or Lewis acids like ZnCl₂ and Sc(OTf)₃ for Doebner-von Miller and Friedländer).[4][6][7] Ensure the catalyst is pure and, if necessary, freshly prepared or activated. If yields are still low, consider screening a panel of catalysts. For instance, in a Doebner-von Miller synthesis, comparing the efficacy of HCl, p-TsOH, and ZnCl₂ can reveal an optimal choice for your specific substrates.[1]

  • Likely Cause 3: Poor Substrate Reactivity. The electronic nature of your starting materials heavily influences reactivity. For example, anilines bearing strong electron-withdrawing groups are less nucleophilic and often react sluggishly in electrophilic aromatic substitution steps common to many quinoline syntheses.[3]

    • Solution: For less reactive substrates, you may need to employ more forcing conditions, such as higher temperatures or a stronger acid catalyst.[5] Alternatively, microwave-assisted synthesis can sometimes overcome activation barriers and significantly shorten reaction times.[8]

Q2: My reaction is producing a significant amount of tar and/or side products. How can I improve selectivity?

A2: Tar and byproduct formation, especially in classical methods like the Skraup and Doebner-von Miller reactions, often stems from the polymerization of reactive intermediates under harsh acidic conditions.[9][10]

  • Likely Cause 1: Uncontrolled Exotherm & High Temperature. The Skraup synthesis is notoriously exothermic.[11] This uncontrolled heat leads to the polymerization of acrolein, which is generated in situ.[9] Similarly, high temperatures in the Doebner-von Miller reaction promote the self-condensation of the α,β-unsaturated carbonyl compound.[10]

    • Solution (Skraup): Employ a moderating agent like ferrous sulfate (FeSO₄) or boric acid to tame the reaction's vigor.[9][11] Add the concentrated sulfuric acid slowly with efficient stirring and cooling to dissipate heat.[11]

    • Solution (Doebner-von Miller): Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[10] This keeps its instantaneous concentration low, minimizing polymerization. Another effective strategy is using a biphasic medium (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its contact with the strong acid.[8][11]

  • Likely Cause 2: Side-Specific Reactions. Different quinoline syntheses have characteristic side reactions. In the Friedländer synthesis, self-condensation (aldol) of the ketone starting material is common, especially under basic conditions.[7][9] In the Combes synthesis, using an unsymmetrical β-diketone can lead to a mixture of undesired regioisomers.[6][9]

    • Solution (Friedländer): To avoid ketone self-condensation under basic catalysis, consider switching to an acid-catalyzed variant.[12] Alternatively, using an imine analog of the o-aminoaryl ketone can prevent this side reaction.[12]

    • Solution (Combes): Regioselectivity is influenced by steric effects. Increasing the steric bulk on one of the diketone's carbonyl groups can favor the formation of a single regioisomer.[6] Screening different acid catalysts can also influence the product ratio.

Section 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to common conceptual and practical questions regarding the optimization of quinoline synthesis.

Q1: How do I select the appropriate catalyst for my specific quinoline synthesis?

A1: Catalyst selection is dictated by the reaction mechanism.

  • Skraup & Combes Syntheses: These reactions typically require strong Brønsted acids, with concentrated sulfuric acid (H₂SO₄) being the most common choice.[6][13] The acid protonates carbonyls, activating them for nucleophilic attack, and facilitates the critical dehydration and cyclization (electrophilic aromatic substitution) steps.[6][14]

  • Doebner-von Miller & Friedländer Syntheses: These methods are more versatile and can be catalyzed by both Brønsted acids (HCl, H₂SO₄, p-TsOH) and a wide range of Lewis acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃, InCl₃).[4][12][15] Lewis acids are often milder and can offer better selectivity, reducing tar formation.[10] The Friedländer synthesis can also be performed with base catalysts (e.g., NaOH, KOtBu), which promote the initial aldol condensation step.[12][16]

  • Modern & Greener Approaches: Recent research has focused on developing more environmentally benign catalysts. This includes solid acid catalysts like Amberlyst-15, which simplify product purification, and metal-free catalysts like iodine or formic acid.[17][18][19]

Q2: What is the impact of temperature on reaction rate and selectivity?

A2: Temperature is a double-edged sword in quinoline synthesis.

  • Rate: Generally, increasing the temperature increases the reaction rate. Many syntheses, particularly those involving less reactive substrates, require heating (reflux conditions of 80–120 °C are common) to proceed at a practical pace.[2][16]

  • Selectivity & Yield: While higher temperatures accelerate the desired reaction, they disproportionately accelerate side reactions like polymerization and decomposition.[1] This is why many protocols emphasize careful temperature control. An optimal temperature exists that provides the best balance between a reasonable reaction time and minimal byproduct formation. For example, in some Doebner reactions, a temperature of at least 65 °C was found to be necessary for good yields, but excessive heat would be detrimental.[3]

Q3: What are the advantages and disadvantages of using a heterogeneous catalyst?

A3: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity/selectivity and practicality.

FeatureHomogeneous Catalysts (e.g., H₂SO₄, ZnCl₂)Heterogeneous Catalysts (e.g., Amberlyst-15, Nanocatalysts)
Activity/Selectivity Often higher activity and selectivity due to well-defined active sites and high accessibility.[20]Can have lower selectivity due to multiple types of active sites on the surface.[20]
Reaction Conditions Typically milder temperatures are sufficient.[20]May require higher temperatures to overcome diffusion limitations.[20]
Separation Difficult and often expensive; requires extraction, neutralization, and extensive purification.[20]Simple; catalyst can be removed by filtration.[18][21]
Reusability Generally not reusable.[20]Often recoverable and reusable for several cycles, improving cost-effectiveness and sustainability.[18][22]
"Green" Chemistry Less aligned with green chemistry principles due to waste generation during workup.Highly aligned with green chemistry; minimizes waste and allows for catalyst recycling.[22]

Q4: How can I minimize the use of harsh, corrosive acid catalysts?

A4: Moving away from stoichiometric amounts of strong acids like H₂SO₄ is a key goal in modern organic synthesis.

  • Catalytic Iodine: Iodine has proven to be an effective and mild catalyst for reactions like the Friedländer synthesis, often under solvent-free conditions, which further enhances the green credentials of the method.[2][12]

  • Nanocatalysts: Nanocatalysts, such as those based on copper or zinc oxides, offer high surface area and reactivity, allowing reactions to proceed under milder conditions.[22] They are also typically heterogeneous, making them easy to recover and reuse.[22]

  • Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically accelerate reaction rates, often allowing for the use of weaker acids or even catalyst-free conditions in some cases.[8][23] This technique can reduce reaction times from hours to minutes.

Section 3: Experimental Protocols & Data

Protocol: Iodine-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general, self-validating method for synthesizing a quinoline derivative using a mild and efficient catalyst.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the active methylene carbonyl compound (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring (Self-Validation Step 1): Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the appearance of a new, typically UV-active, product spot.

  • Workup: Upon completion (as determined by TLC), cool the reaction mixture to room temperature. Dissolve the crude mixture in ethyl acetate (20 mL).

  • Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove the iodine catalyst. Follow with a wash of saturated aqueous NaCl (brine) (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification & Characterization (Self-Validation Step 2): Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure quinoline derivative. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Low Yield in Quinoline Synthesis

This decision tree provides a logical workflow for diagnosing and solving issues of low product conversion.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Correct & Active? check_temp->check_catalyst Yes increase_temp Action: Increase Temperature Systematically (e.g., 80°C, 100°C). Monitor via TLC. check_temp->increase_temp No (Too Low) control_exotherm Action: For Exothermic Rxns (Skraup), use moderator (FeSO4) & control acid addition. check_temp->control_exotherm No (Too High/ Uncontrolled) check_substrate Are Substrates Reactive? check_catalyst->check_substrate Yes verify_catalyst Action: Verify catalyst type (Brønsted vs. Lewis). Use fresh/ pure catalyst. Screen alternatives. check_catalyst->verify_catalyst No forcing_cond Action: Use forcing conditions (higher temp, stronger acid) or switch to microwave synthesis. check_substrate->forcing_cond No success Yield Improved check_substrate->success Yes increase_temp->success control_exotherm->success verify_catalyst->success forcing_cond->success

Caption: A decision tree for troubleshooting low quinoline yield.

Diagram 2: Catalyst Selection Logic

This diagram illustrates the relationship between common quinoline syntheses and their preferred catalytic systems.

Catalyst_Selection friedlander Friedländer lewis Lewis Acids (ZnCl₂, Sc(OTf)₃, etc.) friedlander->lewis Versatile bronsted_mild Mild Brønsted Acids (p-TsOH, Formic Acid) friedlander->bronsted_mild base_cat Base Catalysts (NaOH, KOtBu) friedlander->base_cat Promotes Aldol modern_cat Modern/Green Catalysts (I₂, Nanocatalysts, Solid Acids) friedlander->modern_cat doebner Doebner-von Miller doebner->lewis Reduces Tar bronsted_strong Strong Brønsted Acids (H₂SO₄, conc. HCl) doebner->bronsted_strong doebner->bronsted_mild skraup Skraup skraup->bronsted_strong Required combes Combes combes->bronsted_strong Required

Caption: Catalyst selection guide for major quinoline syntheses.

References

Technical Support Center: Navigating the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful reaction for quinoline synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing the pervasive issue of polymerization, which often leads to low yields and difficult purification.

The Challenge: Polymerization in Doebner-von Miller Reactions

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds under acidic conditions.[1] However, the very conditions that facilitate this cyclization can also promote a significant side reaction: the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[2][3] This polymerization results in the formation of a thick, dark, often intractable tar, which sequesters starting material, complicates product isolation, and drastically reduces the yield of the desired quinoline.[2][4]

This guide will provide a structured approach to understanding and mitigating this and other common issues encountered during the Doebner-von Miller synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the thick, dark tar I'm observing in my reaction?

A1: The formation of tar is the most common problem in the Doebner-von Miller reaction. It is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2][4] These compounds are highly susceptible to self-condensation and polymerization under the strong acidic and high-temperature conditions typically employed for the reaction.

Q2: I'm using a substituted aniline and getting a very low yield. What could be the issue?

A2: The electronic properties of the substituents on the aniline ring significantly influence the reaction's success. Anilines bearing strong electron-withdrawing groups are known to be poor substrates for the conventional Doebner-von Miller reaction, often resulting in low yields.[2] You may need to employ more forcing conditions or consider alternative synthetic routes for these substrates.

Q3: My final product is contaminated with partially hydrogenated quinolines. How can I avoid this?

A3: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, you will isolate dihydro- or even tetrahydroquinoline byproducts.[2] This can be caused by an insufficient amount of the oxidizing agent or suboptimal reaction conditions (time and temperature) for the oxidation step.

Q4: Can I use inhibitors to prevent the polymerization of my α,β-unsaturated aldehyde?

A4: Yes, in principle, polymerization inhibitors can be used. Common inhibitors for unsaturated aldehydes include hydroquinone and its monomethyl ether, which act as radical scavengers.[5][6] While not always explicitly mentioned in standard Doebner-von Miller protocols, the addition of a small amount of an inhibitor to the α,β-unsaturated carbonyl compound before its addition to the reaction mixture could be a beneficial optimization step, particularly if other methods to control polymerization are insufficient.

Troubleshooting Guide: From Tar to Treasure

This section provides a systematic approach to troubleshooting and optimizing your Doebner-von Miller reactions to minimize polymerization and maximize your yield of the desired quinoline product.

Problem 1: Significant Tar/Polymer Formation and Low Yield

Symptoms: The reaction mixture becomes a viscous, dark, and unmanageable tar, making product isolation challenging and significantly lowering the yield.

Root Cause Analysis: The primary culprit is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl compound.[2]

Solutions & Mitigation Strategies:
  • Employ a Biphasic Solvent System: This is one of the most effective strategies to combat polymerization.[3] By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase, where polymerization is most rampant, is kept low.[2] This favors the desired reaction with the aniline at the interface.

  • Gradual Addition of the Carbonyl Compound: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline helps to maintain a low instantaneous concentration of the carbonyl compound, thereby favoring the bimolecular reaction with the aniline over self-polymerization.[2][4]

  • Optimize Acid Catalyst and Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and byproduct formation.[2][7] In some cases, milder Lewis acids may be preferable.

  • Precise Temperature Control: The Doebner-von Miller reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can significantly promote polymerization.[2] It is crucial to maintain the lowest effective temperature for the reaction. Stepwise heating or careful control of exotherms is recommended.

Illustrative Data on Reaction Conditions

The following table provides illustrative data on how different reaction conditions can influence the yield of a typical Doebner-von Miller reaction (e.g., synthesis of 2-methylquinoline). Actual yields will vary depending on the specific substrates and scale.

CatalystSolvent SystemTemperature (°C)Approx. Yield (%)Tar Formation
HCl (conc.) Homogeneous (aq)10030-40High
H₂SO₄ (conc.) Homogeneous (aq)10025-35Very High
HCl (6 M) Biphasic (H₂O/Toluene)100 (reflux)60-70Low
ZnCl₂ Dichloromethane40 (reflux)50-60Moderate

Note: This data is compiled from general trends reported in the literature and is intended for illustrative purposes.[2]

Experimental Protocols

High-Yield Protocol for the Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Polymerization

This protocol incorporates the use of a biphasic system and slow addition of the carbonyl compound to minimize tar formation.[2][4]

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde (freshly distilled)

  • 6 M Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Preparation of Carbonyl Solution: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Purification Strategy: Removing Tarry Byproducts

For volatile quinolines, steam distillation is a highly effective classical method for separating the product from non-volatile tarry residues.[8][9] The crude, basified reaction mixture is subjected to steam distillation, and the volatile quinoline co-distills with the water. The quinoline can then be recovered from the distillate by extraction.

For less volatile or solid quinolines, column chromatography is the method of choice. It is often advantageous to first perform a preliminary filtration through a plug of silica gel to remove the bulk of the tar before attempting a more careful purification by column chromatography.[2]

Visualizing the Process: Diagrams and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate the key reaction pathways and a logical workflow for addressing common issues.

Doebner-von Miller Reaction: Main vs. Side Pathways

G Doebner-von Miller: Competing Pathways Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1,4-Conjugate Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->MichaelAdduct Tar Polymer/Tar Carbonyl->Tar Acid-Catalyzed Polymerization CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation ReducedByproducts Reduced Byproducts (e.g., Tetrahydroquinoline) Dihydroquinoline->ReducedByproducts Incomplete Oxidation or Reduction G Troubleshooting Workflow Start Low Yield or Impure Product TarCheck Significant Tar/Polymer Formation? Start->TarCheck Biphasic Implement Biphasic System (e.g., H₂O/Toluene) & Slow Addition TarCheck->Biphasic Yes MixtureCheck Complex Mixture or Hydrogenated Byproducts? TarCheck->MixtureCheck No Biphasic->MixtureCheck AlternativeRoute Consider Alternative Synthetic Route Biphasic->AlternativeRoute If intractable OptimizeAcidTemp Optimize Acid Catalyst and Temperature MixtureCheck->OptimizeAcidTemp No OptimizeOxidant Optimize Oxidizing Agent and Reaction Time MixtureCheck->OptimizeOxidant Yes Purify Purify Product (Distillation/Chromatography) OptimizeAcidTemp->Purify OptimizeOxidant->Purify

References

Technical Support Center: Strategies to Control Regioselectivity in Combes Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development encountering challenges with regioselectivity in the Combes quinoline synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and control the outcomes of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and where does the issue of regioselectivity arise?

The Combes quinoline synthesis, first reported in 1888, is a reaction that involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[1] The issue of regioselectivity becomes critical when an unsymmetrical β-diketone is used. This is because the initial condensation to form the enamine intermediate, and the subsequent cyclization, can occur at two different carbonyl groups, potentially leading to a mixture of two regioisomeric quinoline products.[2][3] This complicates purification and reduces the yield of the desired isomer.

Q2: What are the primary factors that influence regioselectivity in the Combes synthesis?

The regiochemical outcome of the Combes synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the β-diketone can influence which carbonyl group is more reactive and which position on the aniline ring is more susceptible to electrophilic attack.[1][4]

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the approach to one of the carbonyl groups or one of the possible cyclization sites, thereby favoring the formation of the less sterically hindered product.[1][4]

  • Reaction Conditions: The choice of acid catalyst, its concentration, the solvent, and the reaction temperature can significantly impact the reaction pathway and the ratio of the resulting regioisomers.[4]

Q3: Which acid catalysts are typically used, and how do they affect the reaction?

Concentrated sulfuric acid (H₂SO₄) is the most common catalyst used in the Combes synthesis.[1][5] However, other acids like polyphosphoric acid (PPA), polyphosphoric ester (PPE), p-toluenesulfonic acid, and various Lewis acids have also been employed.[1][6] The strength and nature of the acid catalyst can influence the rate of the key steps, including the rate-determining annulation (ring-closing) step, and thereby affect the regioselectivity.[1] For example, a mixture of PPA and ethanol has been shown to be a more effective dehydrating agent than sulfuric acid in some cases.[1]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yields a mixture of regioisomers with no clear selectivity.

Possible Cause: Competing electronic and steric effects are of similar magnitude, leading to both cyclization pathways being accessible.

Solutions:

  • Modify the β-Diketone Substituents:

    • Increase Steric Bulk: Introduce a bulkier substituent (e.g., tert-butyl instead of methyl) on one side of the β-diketone. This will sterically disfavor the reaction at the adjacent carbonyl group, directing the cyclization to the less hindered side.[1]

    • Introduce Strong Electronic Bias: Utilize a β-diketone with one strongly electron-withdrawing group (e.g., trifluoromethyl, -CF₃) and one electron-donating or neutral group (e.g., methyl, -CH₃). The aniline will preferentially attack the more electrophilic carbonyl carbon.

  • Alter the Aniline Substituents:

    • Electron-Donating Groups (EDGs): Aniline substituted with EDGs (e.g., methoxy, -OCH₃) will be more nucleophilic and can lead to faster reaction rates. The position of the EDG will also direct the aromatic cyclization.

    • Electron-Withdrawing Groups (EWGs): Aniline with EWGs (e.g., chloro, -Cl or fluoro, -F) can alter the regioselectivity. For instance, in the synthesis of trifluoromethylquinolines, chloro- or fluoroanilines have been observed to favor the formation of the 4-CF₃ regioisomer.[1]

  • Systematic Catalyst Screening:

    • Vary Acid Strength: Compare the results with strong Brønsted acids (H₂SO₄, PPA) versus milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃). The reaction mechanism can be subtly altered, influencing the regiochemical outcome.

    • Catalyst Concentration: The concentration of the acid can affect the equilibrium of the initial condensation step and the rate of the cyclization. Perform a concentration screen to find the optimal conditions.

Problem 2: The major product is the undesired regioisomer.

Possible Cause: The inherent electronic and steric properties of your chosen substrates favor the formation of the unwanted isomer under standard conditions.

Solutions:

  • Temperature Optimization:

    • The cyclization step is often the rate-determining and irreversible step that dictates the product ratio. In some cases, the two regioisomeric transition states may have different activation energies. Running the reaction at a lower temperature might favor the product formed via the lower energy transition state (kinetic control). Conversely, a higher temperature might favor the thermodynamically more stable product.

  • Solvent Effects:

    • The polarity of the solvent can influence the stability of charged intermediates and transition states. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile), to see if the regioselectivity can be improved.

  • Revisit the Synthetic Strategy:

    • If controlling the regioselectivity of the Combes synthesis proves too challenging, consider alternative quinoline syntheses that offer better regiochemical control for your target molecule, such as the Friedländer or Conrad-Limpach syntheses.[7][8]

Visualizing the Competing Pathways

The diagram below illustrates the critical juncture in the Combes synthesis where regioselectivity is determined. After the initial condensation of the aniline with the unsymmetrical β-diketone, the resulting enamine intermediate can undergo two different acid-catalyzed cyclization pathways (Path A vs. Path B), leading to two distinct regioisomers.

Combes_Regioselectivity cluster_cyclization Regiochemical Control Point Reactants Aniline + Unsymmetrical β-Diketone (R1 ≠ R2) Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Acid H+ PathA Pathway A (Cyclization at C=O near R1) Acid->PathA Protonation & Annulation PathB Pathway B (Cyclization at C=O near R2) Acid->PathB Protonation & Annulation ProductA Regioisomer A PathA->ProductA Dehydration ProductB Regioisomer B PathB->ProductB Dehydration

Caption: Competing cyclization pathways in the Combes synthesis.

Experimental Protocols

General Protocol for a Regioselective Combes Synthesis

This protocol provides a starting point for optimizing the regioselectivity of the Combes synthesis.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aniline (1.0 eq.) and the unsymmetrical β-diketone (1.1 eq.).[3]

  • Condensation (Enamine Formation):

    • Stir the mixture at room temperature for 30-60 minutes. An exothermic reaction may occur.[3] In some cases, gentle heating (e.g., 50-60 °C) may be required to drive the condensation to completion. Monitor by TLC or LC-MS.

  • Cyclization:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 3-5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not rise excessively.[3]

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to the desired reaction temperature (e.g., 80-100 °C) for 1-4 hours. Monitor the reaction progress.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[3]

    • Neutralize the acidic solution by slowly adding a base (e.g., concentrated ammonium hydroxide or NaOH solution) until the mixture is alkaline.[3]

    • The quinoline product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

    • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography or recrystallization.

    • Analyze the product mixture by ¹H NMR, ¹⁹F NMR (if applicable), or GC-MS to determine the ratio of the regioisomers.[8]

Data Summary: Influence of Substituents on Regioselectivity

The following table summarizes findings from a study on a modified Combes synthesis producing trifluoromethyl-quinolines, illustrating the impact of substituents on the final product distribution.[1]

Aniline Substituentβ-Diketone R GroupMajor Regioisomer
Methoxy (EDG)Bulky R group2-CF₃-quinoline
Chloro (EWG)Methyl4-CF₃-quinoline
Fluoro (EWG)Methyl4-CF₃-quinoline

This data highlights a key strategy: combining electron-donating groups on the aniline with bulky substituents on the diketone can favor one regioisomer, while electron-withdrawing groups on the aniline can favor the other.[1]

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Diethyl 2,3-Quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,3-quinolinedicarboxylate is a key heterocyclic scaffold and a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The quinoline core is a privileged structure in medicinal chemistry, and the presence of two ester functionalities at the 2- and 3-positions of this molecule offers multiple reactive sites for further molecular elaboration. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's strengths and limitations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing the foundation for accessing this important scaffold. For this compound, the most prominent and historically significant methods are variations of the Friedländer Annulation and the Pfitzinger Reaction . This guide will delve into these two classical approaches, presenting them as distinct strategies for constructing the target molecule.

FeatureFriedländer AnnulationPfitzinger Reaction
Starting Materials 2-Aminobenzaldehyde and Diethyl oxalacetateIsatin and a C2-synthon (e.g., malonate derivative)
Key Transformation Acid or base-catalyzed condensation and cyclizationBase-catalyzed ring-opening of isatin followed by condensation and cyclization
Substitution Pattern Directly yields the 2,3-disubstituted quinolineInitially forms a quinoline-4-carboxylic acid, requiring further steps
General Yields Moderate to GoodVariable, often moderate
Key Advantages Direct, one-pot synthesis of the quinoline coreReadily available starting materials (isatin)
Key Disadvantages Stability and availability of 2-aminobenzaldehydeMulti-step process to achieve the target molecule

Route 1: The Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for constructing quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, in this case, diethyl oxalacetate.[1][2] The reaction can be catalyzed by either acids or bases.[1]

Reaction Mechanism

The reaction proceeds through an initial aldol-type condensation between the enolizable diethyl oxalacetate and the carbonyl group of 2-aminobenzaldehyde. This is followed by cyclization through the formation of an imine between the amino group and the newly formed ketone, and subsequent dehydration to yield the aromatic quinoline ring.

Friedlander Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Dehydration 2-AB 2-Aminobenzaldehyde Aldol_Adduct Aldol Adduct 2-AB->Aldol_Adduct + DEO (Base or Acid) DEO Diethyl Oxalacetate Cyclized_Int Cyclized Intermediate Aldol_Adduct->Cyclized_Int Intramolecular Condensation Product This compound Cyclized_Int->Product - H2O

Mechanism of the Friedländer Annulation.
Experimental Protocol: In-Situ Generation of Diethyl Oxalacetate

A notable variation of the Friedländer synthesis involves the in-situ generation of diethyl oxalacetate from a stable precursor, followed by the reaction with aniline. This method avoids the direct handling of the potentially unstable diethyl oxalacetate. The following protocol is adapted from a patented procedure.[3]

Step 1: Preparation of the Diethyl Oxalacetate Precursor

  • To a stirred solution of diethyl dichlorosuccinate (2.59 g, 0.01 mol) in toluene (15 mL), add diethylamine (2.41 g, 0.033 mol) dropwise.

  • Heat the resulting mixture at 80-85 °C for 8 hours, and then at reflux for 3 hours.

  • After cooling to room temperature, wash the reaction mixture with water (15 mL).

  • Separate the toluene layer and evaporate under reduced pressure to yield a mixture of diethyl diethylaminomaleate and diethyl 2-chloro-3-diethylaminosuccinate.

Step 2: Synthesis of this compound

  • Add aniline (0.93 g, 0.01 mol) to a toluene (20 mL) solution of acetic acid (3.0 g, 0.05 mol) and the mixture prepared in Step 1.

  • Heat the resulting solution at 80-85 °C for 4 hours.

  • After cooling the reaction mixture to room temperature, wash it with water (10 mL) and then with aqueous HCl (12% w/w, 2 mL).

  • The product can be isolated from the toluene solution. This sequence has a reported overall yield of 69%.[3]

Advantages and Disadvantages
  • Advantages: This in-situ approach enhances the practicality of the Friedländer synthesis by avoiding the isolation of a potentially unstable intermediate. The overall yield is respectable for a multi-step, one-pot procedure.

  • Disadvantages: The initial preparation of the diethyl oxalacetate precursor adds complexity to the overall synthesis. The use of toluene as a solvent has environmental and safety considerations.

Route 2: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to quinoline derivatives, starting from isatin and a carbonyl compound in the presence of a strong base.[4] To synthesize this compound via this route, a multi-step approach is necessary, as the initial product is a quinoline-4-carboxylic acid.

Reaction Mechanism

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid. This intermediate then condenses with a carbonyl compound (in this conceptual pathway, a malonate derivative) to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring.

Pfitzinger Mechanism cluster_0 Step 1: Isatin Ring Opening cluster_1 Step 2: Condensation and Cyclization Isatin Isatin Keto_Acid Keto-acid Intermediate Isatin->Keto_Acid + Base (e.g., KOH) Imine Imine Intermediate Keto_Acid->Imine + Carbonyl Carbonyl Carbonyl Compound (e.g., Diethyl Malonate) Product_Acid Quinoline-2,3-dicarboxylic acid-4-carboxylate Imine->Product_Acid Cyclization & Dehydration

References

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a recurring motif of profound importance. Its prevalence in a multitude of pharmaceuticals, agrochemicals, and functional materials necessitates robust and efficient synthetic strategies. The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and environmental footprint. This guide offers an in-depth comparison of catalytic systems for quinoline synthesis, moving beyond a mere listing of methods to provide a causal understanding of experimental choices, supported by technical data and detailed protocols.

The Landscape of Quinoline Synthesis: A Catalytic Perspective

The construction of the quinoline ring system has been a subject of extensive research for over a century. Classical methods, while foundational, often require harsh conditions. Modern catalysis has revolutionized this field, offering milder, more efficient, and sustainable alternatives. Catalysts for quinoline synthesis can be broadly classified into three main categories:

  • Homogeneous Catalysts: These include traditional Brønsted and Lewis acids, as well as transition-metal complexes that are soluble in the reaction medium. They often exhibit high activity and selectivity due to their well-defined active sites.

  • Heterogeneous Catalysts: These solid-state catalysts, such as zeolites, functionalized polymers, and supported metal nanoparticles, offer significant advantages in terms of separation, recyclability, and process scalability.

  • Nanocatalysts: Bridging the gap between homogeneous and heterogeneous catalysis, nanocatalysts provide a high surface-area-to-volume ratio and unique electronic properties, leading to enhanced catalytic performance.[1]

This guide will focus on comparing catalysts within the context of the most versatile and widely employed synthetic strategies, particularly the Friedländer annulation, Doebner-von Miller reaction, and Combes synthesis.

The Friedländer Synthesis: A Versatile Platform for Catalyst Innovation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is one of the most straightforward methods for preparing polysubstituted quinolines.[2][3] The reaction can be catalyzed by both acids and bases, but acid catalysis is generally more effective.[2][3]

Comparative Performance of Catalysts in Friedländer Synthesis

The selection of a catalyst for the Friedländer reaction directly influences yield, reaction time, and conditions. The following table summarizes the performance of various catalytic systems.

Catalyst TypeCatalyst ExampleSubstratesConditionsTimeYield (%)Reference(s)
Homogeneous Neodymium(III) nitrate [Nd(NO₃)₃·6H₂O]2-aminoaryl ketones, α-methylene ketonesEthanol, Room Temp1-2 h62-94[4]
Trifluoroacetic acid (TFA)2-aminobenzaldehydes, ketonesTFA (as solvent and catalyst)-High[5]
Iodine (I₂)2-aminobenzaldehydes, ketonesSolvent-free-High[5]
Heterogeneous Montmorillonite K-102-aminoaryl ketones, carbonyl compoundsEthanol, RefluxShort-[6]
Zeolites2-aminoaryl ketones, carbonyl compoundsEthanol, RefluxShort-[6]
Brønsted acid functionalized g-C₃N₄2-aminoaryl ketones, α-methylene carbonyls100 °C, Solvent-free4 hup to 97[5][7]
Nanocatalyst Fe₃O₄@SiO₂-supported catalysts2-aminoaryl ketones, 1,3-dicarbonyls60-100°C, Solvent-free or Ethanol15-120 min68-98[8][9]
nano-SnO₂2-aminobenzophenones, acetylenic estersEthyl acetate1 hGood to outstanding[1][9]
Nickel nanoparticles2-amino benzophenone, cyclohexane-1,3-dioneSolvent-free-92-96[10]

Expert Insights: The trend towards heterogeneous and nanocatalyst systems is driven by the principles of green chemistry. The ease of separation (e.g., magnetic recovery of Fe₃O₄-based catalysts) and high reusability make them economically and environmentally attractive for industrial applications.[11] For instance, Brønsted acid functionalized g-C₃N₄ has demonstrated remarkable recyclability for up to six cycles.[7] The choice between a homogeneous and heterogeneous system often involves a trade-off between the typically milder conditions and higher selectivity of homogeneous catalysts and the operational simplicity of heterogeneous ones.

Mechanistic Rationale and Workflow

The Friedländer synthesis proceeds through a sequence of condensation and cyclodehydration reactions. The catalyst's role is to activate the carbonyl groups and facilitate the key bond-forming steps.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 2-Aminoaryl Ketone/Aldehyde S1 Aldol Condensation R1->S1 R2 α-Methylene Carbonyl R2->S1 S2 Dehydration S1->S2 S3 Intramolecular Cyclization (Schiff Base Formation) S2->S3 S4 Final Dehydration (Aromatization) S3->S4 P Substituted Quinoline S4->P Catalyst Acid Catalyst (e.g., H+, Lewis Acid) Catalyst->S1 Activates Carbonyl Catalyst->S3 Promotes Iminium Formation Exp_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Quinoline Synthesis cluster_workup Workup & Purification cluster_recycle Catalyst Recycling NPSynth Fe₃O₄ Nanoparticle Synthesis Coating Silica Coating (Fe₃O₄@SiO₂) NPSynth->Coating Func Functionalization (e.g., with acidic groups) Coating->Func Setup Combine Reactants & Catalyst Func->Setup React Heat & Stir Setup->React Monitor TLC Monitoring React->Monitor MagSep Magnetic Separation of Catalyst Monitor->MagSep Purify Column Chromatography MagSep->Purify Wash Wash Catalyst MagSep->Wash Product Pure Quinoline Product Purify->Product Dry Dry Catalyst Wash->Dry Reuse Reuse in Next Reaction Dry->Reuse

References

A Senior Application Scientist's Guide to 1H NMR for the Purity Assessment of Diethyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Chromatography, A Primary Method for Purity

In the realm of chemical analysis, determining the purity of a substance is as critical as confirming its identity.[1][2] For decades, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis.[3][4] They excel at separating components in a mixture. However, their quantitative accuracy hinges on the availability of pure, well-characterized reference standards for every compound being measured, as detector responses can vary significantly between different molecules.[4][5]

This guide explores a powerful and increasingly adopted alternative: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Specifically, we will delve into the application of 1H qNMR for the purity assessment of diethyl esters, a common structural motif in pharmaceuticals and fine chemicals. Unlike chromatography, qNMR is a primary analytical method.[3][6] Its fundamental principle is elegantly simple: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[7][8][9] This universal detection characteristic means a single certified internal standard can be used to quantify a multitude of different analytes, streamlining workflows and providing a high degree of accuracy and confidence in the results.[8][10]

This guide will provide a detailed protocol, explain the critical scientific reasoning behind each step, and objectively compare the qNMR approach with traditional chromatographic methods, supported by experimental data considerations.

The Core Principle: Absolute Quantification via Internal Standard

For purity determination, the most robust qNMR approach is the internal standard method.[11] This involves adding a precisely weighed amount of a highly pure reference compound (the internal standard) to a precisely weighed amount of the analyte sample.[7] By comparing the integral of a specific resonance from the analyte to a resonance from the known amount of the internal standard, we can calculate the absolute purity of the analyte.[1][2] This method is non-destructive and simultaneously provides structural confirmation of the analyte, adding another layer of confidence to the analysis.[7]

Experimental Workflow: Purity of Diethyl Malonate

To illustrate the methodology, we will use Diethyl Malonate as our model diethyl ester. The following is a detailed, step-by-step protocol that forms a self-validating system for purity assessment.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation & Reporting weigh_analyte Accurately Weigh Diethyl Ester Analyte (m_analyte) dissolve Dissolve Analyte & IS in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) (m_IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters: Long D1, 90° Pulse) transfer->acquire process Process Data (Phase & Baseline Correction) acquire->process integrate Integrate Non-Overlapping Analyte & IS Signals process->integrate calculate Calculate Purity Using qNMR Formula integrate->calculate report Report Final Purity (%) calculate->report

Caption: Workflow for purity determination by 1H qNMR using an internal standard.

Detailed Experimental Protocol

1. Selection of Materials

  • Analyte: Diethyl Malonate (Sample of unknown purity).

  • Internal Standard (IS): Maleic Acid (>99.5% purity, certified reference material).

    • Causality: The choice of an internal standard is paramount.[12] Maleic acid is chosen because it is stable, non-volatile, highly pure, and possesses a sharp singlet for its vinyl protons at ~6.3 ppm in CDCl3, a region typically free of signals from aliphatic esters.[13] This avoids signal overlap, which is critical for accurate integration.[14]

  • Solvent: Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[5][12] CDCl3 is a good choice for many non-polar to moderately polar esters.

2. Sample Preparation

  • Using a calibrated analytical balance, accurately weigh approximately 25 mg of the Diethyl Malonate sample into a clean glass vial. Record the mass precisely (m_analyte).

  • To the same vial, add approximately 10 mg of the Maleic Acid internal standard. Record the mass precisely (m_IS).

    • Trustworthiness: Precise weighing is the foundation of the method's accuracy.[11] Using a single vial for both weighings minimizes transfer errors.

  • Add approximately 0.7 mL of CDCl3 to the vial.

  • Vortex the vial until both the analyte and the internal standard are fully dissolved. A clear, homogeneous solution is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. 1H NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Key Acquisition Parameters:

    • Pulse Angle (p1): 90°.

      • Causality: A 90° pulse ensures maximum and uniform excitation across the spectrum, which is essential for quantitative accuracy.[12]

    • Relaxation Delay (d1): 30 seconds.

      • Causality: This is arguably the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (in both the analyte and the IS).[12][15] A short delay will lead to incomplete relaxation, signal saturation, and an underestimation of the integral area, thus compromising the entire measurement.

    • Number of Scans (ns): 16.

      • Causality: The number of scans is chosen to achieve an adequate signal-to-noise (S/N) ratio for accurate integration of both major and minor signals.[12] For a sample of this concentration, 16 scans are typically sufficient.

    • Acquisition Time (at): ≥ 3 seconds.

    • Temperature: Regulated at 25 °C.

4. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

    • Trustworthiness: Improper phasing or a distorted baseline are major sources of integration error. Automated routines may not be sufficient; manual inspection and correction are vital for reliable results.

  • Calibrate the chemical shift by setting the TMS signal to 0.00 ppm.

  • Integrate the signals:

    • Analyte (Diethyl Malonate): Integrate the quartet at ~4.20 ppm. This signal corresponds to the 4 protons of the two methylene (-OCH2-) groups.

    • Internal Standard (Maleic Acid): Integrate the singlet at ~6.30 ppm. This signal corresponds to the 2 vinyl protons.

5. Purity Calculation

The purity of the analyte is calculated using the following master equation:[1][2]

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I_analyte: Integral area of the selected analyte signal (~4.20 ppm).

  • N_analyte: Number of protons corresponding to the analyte signal (4H).

  • I_IS: Integral area of the selected internal standard signal (~6.30 ppm).

  • N_IS: Number of protons corresponding to the internal standard signal (2H).

  • MW_analyte: Molecular Weight of Diethyl Malonate (160.17 g/mol ).

  • MW_IS: Molecular Weight of Maleic Acid (116.07 g/mol ).

  • m_analyte: Mass of the Diethyl Malonate sample.

  • m_IS: Mass of the Maleic Acid internal standard.

  • Purity_IS: Purity of the Maleic Acid standard (e.g., 99.8%).

Sample Data and Results

The following table presents hypothetical data from a qNMR experiment performed according to the protocol above.

ParameterAnalyte (Diethyl Malonate)Internal Standard (Maleic Acid)
Mass (m) 25.15 mg10.32 mg
Molecular Weight (MW) 160.17 g/mol 116.07 g/mol
Signal (δ) 4.20 ppm (quartet)6.30 ppm (singlet)
Number of Protons (N) 42
Integral Area (I) 5.883.31
Purity (P) Calculated: 98.7% 99.8% (Certified)

Calculation Walkthrough:

Purity = (5.88 / 4) * (2 / 3.31) * (160.17 / 116.07) * (10.32 / 25.15) * 99.8% Purity = (1.470) * (0.604) * (1.380) * (0.410) * 99.8% Purity = 0.502 * 99.8% = 98.7%

The spectrum would also be inspected for signals from common impurities, such as residual starting materials (e.g., malonic acid, ethanol) or by-products of synthesis (e.g., mono-alkylated or over-alkylated malonates).[16][17]

Comparison: 1H qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to established techniques like HPLC and GC.

Feature1H qNMRHPLC / GC
Method Principle Primary method based on the universal signal response per nucleus.[3]Secondary method requiring separation and detection (e.g., UV-Vis).
Reference Standard Does not require a reference standard of the analyte itself. A single, different IS can be used for many analytes.[8][18]Requires a well-characterized reference standard of the specific analyte for accurate quantification.[4]
Quantification Direct quantification from signal integrals. No calibration curve needed for internal standard method.[7][8]Typically requires a calibration curve or calculation of relative response factors (RRFs).
Speed Rapid method development and analysis time (typically 10-15 mins per sample).[8][15]Method development can be time-consuming; run times can be longer depending on separation needs.
Information Content Provides simultaneous structural confirmation, impurity identification, and quantification in a single experiment.[1][5]Provides retention time and a detector response. Structural information is not inherent.
Sensitivity Lower sensitivity; typically suited for quantifying impurities at levels of ~0.1% and above.[15]Very high sensitivity; capable of detecting and quantifying trace impurities at ppm or ppb levels.
Sample Integrity Non-destructive; the sample can be fully recovered after analysis.[7]Destructive; the sample is consumed during the analysis.
Common Challenges Potential for signal overlap in complex mixtures can complicate integration.[14]Co-elution of impurities; compounds with no chromophore are difficult to detect by UV; RRF variability.
Regulatory Standing Accepted by regulatory bodies (e.g., USP, ICH) as a valid method for purity and potency determination.[6][15][19]The standard and most widely accepted method for purity analysis in regulated industries.

Conclusion: An Indispensable Tool for Modern Chemical Analysis

For the purity assessment of diethyl esters, 1H qNMR offers a compelling combination of accuracy, speed, and informational richness that traditional methods cannot match in a single experiment. Its status as a primary method provides a high degree of confidence, reducing the reliance on specific reference standards and simplifying analytical workflows. While chromatography remains the gold standard for trace impurity detection, qNMR serves as a powerful, orthogonal, and often more efficient technique for determining the absolute purity of bulk materials, final products, and reference standards themselves.[20] By understanding the principles and meticulously following a validated protocol, researchers and drug development professionals can leverage 1H qNMR to ensure the quality and integrity of their materials with unparalleled confidence.

References

A Senior Application Scientist's Comparative Guide to HPLC Methodologies for the Analysis of Diethyl 2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Diethyl 2,3-quinolinedicarboxylate. As a key synthetic intermediate in the development of pharmaceuticals and other complex organic molecules, robust and reliable analytical methods for determining its purity and impurity profile are paramount.[1] This document moves beyond a simple recitation of parameters to explain the scientific rationale behind methodological choices, offering a self-validating framework for researchers to develop and adapt these techniques for their specific applications.

Foundational Principles: Understanding the Analyte and Separation Science

This compound is a moderately polar, aromatic heterocyclic compound. Its quinoline core possesses basic properties due to the nitrogen atom, while the two diethyl ester groups provide sites for hydrogen bonding and contribute to its overall polarity. An effective HPLC method must control the interactions of these functional groups with the stationary and mobile phases to achieve optimal retention, resolution, and peak symmetry.

The most prevalent technique for a molecule of this nature is Reversed-Phase (RP) HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[2] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By modulating the composition of the mobile phase, we can precisely control the elution of the analyte from the column.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

This section details a robust, validated starting point for the routine analysis of this compound, suitable for purity assessment and quantification.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent first choice.[2][3] The long alkyl chains provide a highly hydrophobic surface, promoting retention of the aromatic quinoline ring. For quinoline-containing compounds, peak tailing can be a common issue due to interactions between the basic nitrogen and residual acidic silanol groups on the silica backbone of the stationary phase.[4] To mitigate this, an end-capped C18 column is strongly recommended, as the end-capping process deactivates most of these problematic silanol groups.[4]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is optimal.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better selectivity and lower viscosity, leading to higher efficiency and lower backpressure.[5]

    • Aqueous Phase & pH Control: The ionization state of the quinoline nitrogen is pH-dependent.[6] Operating the mobile phase at a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid suppresses the ionization of residual silanol groups and ensures the analyte is in a single, protonated form, leading to sharper, more symmetrical peaks.[4]

  • Detection: The conjugated aromatic system of this compound makes it an excellent candidate for UV-Visible detection. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a strong signal.[3][7] For method optimization, a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).

Experimental Workflow: Primary HPLC Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Prepare Sample (1 mg/mL in Mobile Phase) MobilePhase 2. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Degas 3. Filter & Degas (Sonication) Equilibrate 4. Equilibrate System (Initial Mobile Phase Conditions) Degas->Equilibrate Inject 5. Inject Sample (10 µL) Equilibrate->Inject Separate 6. Gradient Elution (Separation on C18 Column) Inject->Separate Detect 7. UV Detection (254 nm) Separate->Detect Integrate 8. Integrate Peaks Detect->Integrate Quantify 9. Quantify Results (Purity, Concentration) Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    20.0 20 80
    25.0 20 80
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[3] Filter through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Methods

While RP-HPLC is the recommended primary method, alternative and complementary techniques should be considered depending on the analytical objective.

MethodPrincipleTypical InstrumentationAdvantagesDisadvantagesBest Suited For
RP-HPLC (Primary) Partitioning between a polar mobile phase and a non-polar stationary phase.[2]HPLC with UV/DADRobust, reproducible, cost-effective, widely available.Moderate sensitivity, provides no structural information for unknown impurities.Routine quality control, purity testing, and quantification.
UPLC Similar to HPLC but uses columns with sub-2 µm particles, requiring higher pressures.[8]UHPLC SystemFaster analysis times, higher resolution and sensitivity compared to HPLC.Higher instrument cost, more susceptible to clogging from dirty samples.High-throughput screening, analysis of complex mixtures with many impurities.
LC-MS HPLC coupled to a mass spectrometer.HPLC/UPLC with MS DetectorHigh selectivity and sensitivity, provides molecular weight and structural information for impurity identification.[9]High cost and complexity, requires specialized expertise.Identification of unknown impurities and degradation products, metabolite studies.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.[3]Gas Chromatograph with MS DetectorExcellent for volatile and semi-volatile impurities, provides structural information.Requires analyte to be thermally stable and volatile; potential for degradation at high temperatures.[3]Analysis of residual solvents and volatile process-related impurities.

Decision-Making Framework for Method Selection

The choice of analytical technique is dictated by the specific question being asked. The following flowchart provides a logical pathway for selecting the most appropriate method.

Method_Selection Start What is the Analytical Goal? Goal_QC Routine QC / Purity Assay Start->Goal_QC Goal_Impurity Identify Unknown Impurity Start->Goal_Impurity Goal_HighT High-Throughput Screening Start->Goal_HighT Goal_Volatile Analyze Volatile Impurities Start->Goal_Volatile Method_HPLC Use RP-HPLC with UV Goal_QC->Method_HPLC Simple & Robust Method_LCMS Use LC-MS Goal_Impurity->Method_LCMS Need Structural Info Method_UPLC Use UPLC Goal_HighT->Method_UPLC Speed & Resolution Method_GCMS Use GC-MS Goal_Volatile->Method_GCMS Analyte is Volatile

Caption: Decision tree for selecting the optimal analytical method.

Comparative Experimental Protocol: GC-MS for Volatile Impurities

For a comprehensive analysis, particularly during process development, examining volatile impurities is crucial. GC-MS is the gold standard for this task.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[3]

Conclusion: A Multi-faceted Approach to Analysis

The robust RP-HPLC method detailed in this guide serves as an excellent, scientifically-grounded starting point for the analysis of this compound. It is ideal for routine quality control and purity assessments. However, a comprehensive analytical characterization, especially in a drug development context, necessitates a multi-technique approach. Complementing HPLC with UPLC for higher throughput, LC-MS for definitive impurity identification, and GC-MS for volatile impurity profiling provides a complete and trustworthy understanding of the analyte. This integrated strategy ensures the highest standards of scientific integrity and data reliability.

References

A Comparative Guide to GC-MS Protocols for the Identification and Quantification of Volatile Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the identification and quantification of volatile impurities. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of methodologies, supported by experimental insights and authoritative references, to ensure robust and reliable analytical outcomes.

The Critical Role of Monitoring Volatile Impurities

Volatile impurities, often residual solvents from the manufacturing process or degradation products, can pose significant risks to product quality, safety, and efficacy, particularly in the pharmaceutical industry. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for these impurities. Accurate and sensitive analytical methods are therefore not just a matter of quality control, but a critical component of regulatory compliance. GC-MS has become the gold standard for this application due to its high separation efficiency, sensitivity, and specificity.

Strategic Selection of the Analytical Workflow

The choice of a specific GC-MS protocol is dictated by the physicochemical properties of the analytes, the sample matrix, and the required sensitivity. The overall workflow can be broken down into three key stages: Sample Introduction, GC Separation, and MS Detection and Analysis.

cluster_0 GC-MS Workflow for Volatile Impurity Analysis cluster_1 Sample Introduction Techniques cluster_2 GC Separation Parameters cluster_3 MS Detection & Data Analysis SamplePrep Sample Introduction GCSep GC Separation SamplePrep->GCSep Analyte Transfer Headspace Static/Dynamic Headspace DirectInject Direct Liquid Injection SPME Solid-Phase Microextraction (SPME) MSDetect MS Detection & Analysis GCSep->MSDetect Ionization & Mass Analysis Column Column Chemistry & Dimensions Oven Oven Temperature Program Inlet Inlet Parameters Quad Quadrupole (Scan/SIM) ToF Time-of-Flight (ToF) Data Data Processing & Library Matching

Caption: High-level overview of the GC-MS analytical workflow.

Comparative Analysis of Sample Introduction Techniques

The method of introducing the sample into the GC system is a critical decision that directly impacts sensitivity and accuracy.

Technique Principle Advantages Disadvantages Typical Applications
Static Headspace (SHS) Volatiles partition between the sample matrix and the headspace in a sealed vial at equilibrium. An aliquot of the headspace gas is injected.Robust, automated, and minimizes matrix effects.Less sensitive for semi-volatile compounds; requires careful optimization of temperature and equilibration time.Residual solvents in pharmaceuticals (USP <467>), blood alcohol analysis.
Dynamic Headspace (DHS) Inert gas purges volatiles from the sample onto a sorbent trap, which is then thermally desorbed into the GC.Higher sensitivity than SHS; exhaustive extraction is possible.More complex, potential for analyte breakthrough if the trap is overloaded.Flavor and fragrance analysis, environmental monitoring of trace volatiles.
Direct Liquid Injection (DLI) A liquid sample is directly injected into the heated GC inlet.Simple, straightforward, and suitable for high-concentration analytes.Can introduce non-volatile matrix components, leading to contamination of the inlet and column.Analysis of relatively clean samples, high-concentration impurities.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Adsorbed analytes are thermally desorbed in the GC inlet.Solvent-free, combines sampling and pre-concentration, high sensitivity.Fiber lifetime can be limited; matrix effects can influence partitioning.Environmental analysis, food and beverage testing, forensics.

Expert Insight: For routine analysis of residual solvents in pharmaceuticals according to USP <467>, static headspace GC is the overwhelmingly preferred method due to its robustness, ease of automation, and ability to handle a wide range of water-soluble and insoluble drug products.

Optimizing GC Separation: The Role of the Column and Oven Program

The heart of the gas chromatograph is the column, where the separation of volatile compounds occurs.

Column Selection:

  • Non-polar columns (e.g., DB-1, HP-5ms): These are general-purpose columns that separate compounds primarily based on their boiling points. They are suitable for a wide range of non-polar to moderately polar analytes.

  • Intermediate-polar columns (e.g., DB-624, HP-VOC): These columns have a higher affinity for polar compounds and are specifically designed for the analysis of volatile organic compounds (VOCs), including many common residual solvents. They often provide better resolution for critical pairs.

  • Polar columns (e.g., DB-WAX, HP-INNOWax): These columns are ideal for the separation of highly polar analytes like alcohols and glycols.

Oven Temperature Program:

A well-designed temperature program is crucial for achieving good separation. A typical program starts at a low temperature to trap and focus volatile analytes at the head of the column, followed by a ramp to a higher temperature to elute less volatile compounds.

cluster_0 GC Separation Logic cluster_1 Oven Temperature Program Input Sample Injection Column GC Column Low Boiling Point Analytes (elute first) High Boiling Point Analytes (elute last) Input->Column:head Carrier Gas Flow Detector MS Detector Column->Detector Separated Analytes Temp Initial Temp (e.g., 40°C) -> Ramp (e.g., 10°C/min) -> Final Temp (e.g., 240°C)

Caption: Relationship between GC column separation and the oven temperature program.

Mass Spectrometry: From Detection to Identification

The mass spectrometer provides both quantitative data and qualitative information for compound identification.

Analyzer Type Operating Principle Strengths Limitations
Quadrupole Ions are filtered based on their mass-to-charge ratio (m/z) as they pass through four parallel rods with oscillating electric fields.Robust, reliable, and cost-effective. Can operate in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.Lower resolution and mass accuracy compared to ToF.
Time-of-Flight (ToF) The time it takes for an ion to travel a fixed distance is measured. Lighter ions travel faster.High mass resolution and accuracy, enabling confident elemental composition determination. Fast acquisition rates are ideal for comprehensive two-dimensional GC (GCxGC).Higher cost and complexity.
Quadrupole-Time-of-Flight (Q-ToF) Combines the stability of a quadrupole with the high-resolution capabilities of a ToF analyzer.Offers both high-sensitivity precursor ion selection and high-resolution product ion analysis for structural elucidation.The most expensive and complex option.

Data Analysis:

Identification of volatile impurities is typically achieved by comparing the acquired mass spectrum with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library. A high match factor, combined with a retention time that matches a known standard, provides a high degree of confidence in the identification.

Step-by-Step Protocol: USP <467> Residual Solvents via Headspace GC-MS

This protocol is a representative example for the analysis of residual solvents in a pharmaceutical product.

A. System Suitability and Preparation

  • GC-MS System: An Agilent Intuvo 9000 GC with a 5977B MS detector or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

  • Headspace Sampler: Agilent 8697 Headspace Sampler or equivalent.

  • Standards: Prepare a stock solution of Class 1, 2, and 3 residual solvents as specified in USP <467>.

  • System Suitability Solution: Prepare a solution containing the specified reference standards.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add the appropriate diluent (e.g., dimethyl sulfoxide, water).

B. Instrument Conditions

Parameter Setting Rationale
GC Inlet Temperature 250 °CEnsures rapid volatilization of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal separation efficiency.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minSeparates a wide range of volatile solvents.
MS Transfer Line 250 °CPrevents condensation of analytes.
MS Ion Source 230 °CPromotes efficient ionization.
MS Quadrupole 150 °CMaintains stable performance.
Acquisition Mode Full Scan (m/z 35-350)Allows for the identification of unknown impurities.
Headspace Oven Temp 80 °CFacilitates partitioning of volatiles into the headspace.
Headspace Loop Temp 90 °CEnsures complete transfer of analytes.
Headspace Transfer Line Temp 100 °CPrevents condensation during transfer.
Vial Equilibration Time 30 minAllows the sample to reach equilibrium.

C. Analysis and Data Processing

  • Inject the system suitability solution and verify that the resolution between critical pairs (e.g., acetonitrile and methylene chloride) meets the requirements.

  • Inject the sample preparations.

  • Integrate the peaks of interest and identify them by comparing their mass spectra and retention times to the reference standards and the NIST library.

  • Quantify the identified impurities using a calibration curve or by comparing their response to the standard.

Conclusion

The selection and optimization of a GC-MS protocol for volatile impurity analysis require a thorough understanding of the sample, the analytes of interest, and the underlying principles of the analytical techniques. While headspace GC-MS with a quadrupole detector remains the workhorse for many routine applications like USP <467>, more demanding challenges may necessitate the use of SPME for higher sensitivity or ToF-MS for greater mass accuracy. By carefully considering the comparative advantages of each component of the workflow, from sample introduction to data analysis, researchers can develop and validate robust methods that ensure product quality and regulatory compliance.

A Comparative Guide to the Biological Activities of Quoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinoline Carboxylic Acid Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] When functionalized with a carboxylic acid group, this scaffold gives rise to quinoline carboxylic acids, a class of compounds that has demonstrated remarkable versatility and therapeutic potential.[3] From potent antibacterial agents to novel anticancer, antiviral, and anti-inflammatory drugs, the strategic modification of the quinoline carboxylic acid core has led to the development of a diverse array of bioactive molecules.[4]

This guide provides an in-depth comparative analysis of the biological activities of different quinoline carboxylic acids. We will explore their structure-activity relationships, delve into their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds and to facilitate the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activities

The biological activity of a quinoline carboxylic acid is profoundly influenced by the nature and position of substituents on the quinoline ring. This section provides a comparative overview of their antibacterial, anticancer, antiviral, and anti-inflammatory properties, supported by quantitative experimental data.

Antibacterial Activity: Targeting Bacterial Proliferation

Quinolone carboxylic acids are renowned for their potent antibacterial properties. The foundational compound, nalidixic acid, paved the way for the development of fluoroquinolones like ciprofloxacin, which exhibit a broader spectrum of activity.[5][6]

Mechanism of Action: Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7][9] By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-stranded DNA breaks, ultimately causing bacterial cell death.[8] The carboxylic acid group at the C-3 position is essential for this activity.[10]

Featured Quinolone Carboxylic Acids and their Antibacterial Spectrum:

Quinoline DerivativeGram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)References
Nalidixic Acid 0.5 - 64ResistantResistant[6]
Ciprofloxacin 0.004 - 10.12 - 10.25 - 2[5][11]
Levofloxacin 0.015 - 0.250.12 - 10.5 - 8[11]
Anticancer Activity: Halting Uncontrolled Cell Growth

Certain quinoline carboxylic acid derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[12] Their mechanisms of action are often distinct from traditional chemotherapeutics, offering potential for new therapeutic strategies.

Mechanism of Action: A key anticancer mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[5][13] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and thus for the rapid proliferation of cancer cells.[5][14] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[13]

Featured Quinolone Carboxylic Acids and their Anticancer Activity:

Quinoline DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReferences
Brequinar L1210 (Leukemia)0.015DHODH Inhibition[13]
Compound 2f MCF-7 (Breast)MicromolarNot Specified[15]
Compound 2l K562 (Leukemia)MicromolarNot Specified[15]
Ciprofloxacin-chalcone hybrid (CCH) HepG2 (Liver)5.6 (48h)p53 up-regulation[12]
Ciprofloxacin-chalcone hybrid (CCH) MCF7 (Breast)11.5 (48h)p53 up-regulation[12]
Quinoline-2-carboxylic acid HELA (Cervical)Significant CytotoxicityNot Specified[16]
Quinoline-4-carboxylic acid MCF7 (Breast)Growth InhibitionNot Specified[16]
Antiviral Activity: A Host-Centered Approach

The antiviral potential of quinoline carboxylic acids is an expanding area of research. A notable strategy involves targeting host cell enzymes that are essential for viral replication, which can offer a broader spectrum of activity and a higher barrier to the development of viral resistance.[17]

Mechanism of Action: Similar to their anticancer effects, the antiviral activity of some quinoline carboxylic acids is attributed to the inhibition of human DHODH.[14][17] Viruses are highly dependent on the host cell's machinery for their replication, including the supply of nucleotides for viral genome synthesis.[14] By depleting the pyrimidine pool through DHODH inhibition, these compounds effectively starve the virus of essential building blocks, thereby inhibiting its replication.[17]

Featured Quinolone Carboxylic Acids and their Antiviral Activity:

Quinoline DerivativeVirusCell LineEC50 (µM)References
Brequinar Analog (C44) Vesicular Stomatitis Virus (VSV)MDCK0.0019[17]
Brequinar Analog (C44) Influenza A (WSN)MDCK0.041[17]
Chloroquine SARS-CoV-2Vero 763.1[18]
Compound 1 SARS-CoV-2Vero 761.5[18]
Compound 2 SARS-CoV-2Caco-25.9[18]
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and quinoline carboxylic acids have demonstrated promising anti-inflammatory properties.[16][19]

Mechanism of Action: The anti-inflammatory effects of certain quinoline derivatives are mediated through the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[6][20] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] By inhibiting the activation of NF-κB, these compounds can effectively dampen the inflammatory cascade. Chloroquine, a well-known quinoline derivative, also exerts anti-inflammatory effects by inhibiting the production of inflammatory cytokines like TNF-α and IL-6.[21]

Featured Quinolone Carboxylic Acids and their Anti-inflammatory Activity:

Quinoline DerivativeAssayCell Line/ModelIC50/EffectReferences
Quinoline-4-carboxylic acid LPS-induced NO productionRAW 264.7Appreciable anti-inflammatory affinity[16][19]
Quinoline-3-carboxylic acid LPS-induced NO productionRAW 264.7Appreciable anti-inflammatory affinity[16]
Chloroquine LPS-induced cytokine releaseHuman lung explantsInhibition of TNF-α, IL-6[21]
Indomethacin (Reference) LPS-induced NO productionRAW 264.7Standard NSAID response[16]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and a representative experimental workflow.

G cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase relaxes supercoils TopoIV Topoisomerase IV DNA->TopoIV decatenates replicated DNA Replication DNA Replication & Transcription Gyrase->Replication Breaks Double-Strand DNA Breaks Gyrase->Breaks stabilization of cleavage complex leads to TopoIV->Replication TopoIV->Breaks stabilization of cleavage complex leads to Quinolone Quinolone Carboxylic Acid Quinolone->Gyrase inhibits Quinolone->TopoIV inhibits Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of antibacterial action of quinolone carboxylic acids.

G cluster_1 De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP UMP Orotate->UMP leads to DHODH->Orotate catalyzes oxidation Inhibition Inhibition of Proliferation DHODH->Inhibition Quinolone Quinolone Carboxylic Acid (e.g., Brequinar) Quinolone->DHODH inhibits DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation (Cancer/Viral Replication) DNA_RNA->Proliferation

Caption: Anticancer and antiviral mechanism via DHODH inhibition.

G cluster_2 Canonical NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/RelA) (inactive) IKK->NFkB_inactive leads to dissociation of IκBα IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/RelA) (active) NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Genes induces Inflammation Inflammation Genes->Inflammation Quinolone Quinolone Carboxylic Acid Quinolone->IKK inhibits

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of quinoline carboxylic acids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test quinoline carboxylic acid compound

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically corresponding to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound and the positive control antibiotic.

    • Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[23] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[24][25]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test quinoline carboxylic acid compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[27][28]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS

  • Test quinoline carboxylic acid compound

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.[27]

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.[29][30]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test quinoline carboxylic acid compound

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.

  • Compound Administration:

    • Administer the test compound or the positive control to the respective groups, typically via oral or intraperitoneal injection.

  • Induction of Inflammation:

    • After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[31]

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[31]

  • Data Analysis:

    • The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the control group.

Conclusion and Future Perspectives

Quinolone carboxylic acids represent a remarkably versatile and pharmacologically significant class of compounds. Their diverse biological activities, spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications, underscore the immense potential of the quinoline scaffold in drug discovery. The structure-activity relationships elucidated in numerous studies provide a rational basis for the design of novel derivatives with enhanced potency and selectivity.

The experimental protocols detailed in this guide offer a robust framework for the evaluation of new quinoline carboxylic acid derivatives. As our understanding of the intricate cellular pathways involved in various diseases deepens, so too will our ability to design targeted quinoline-based therapies. Future research will likely focus on the development of multi-target quinoline carboxylic acids and the exploration of novel mechanisms of action to address the ongoing challenges of drug resistance and the need for more effective and safer therapeutics.

References

A Senior Application Scientist's Guide to Orthogonal Analytical Techniques for Comprehensive Biopharmaceutical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Snapshot

In the landscape of biopharmaceutical development, particularly for complex molecules like monoclonal antibodies (mAbs), a single analytical method provides only one piece of a multifaceted puzzle.[1][2] The inherent heterogeneity of these products, arising from complex manufacturing processes and storage conditions, necessitates a robust and comprehensive characterization strategy.[1][3][4] This is not merely a matter of good science; it is a fundamental requirement of regulatory bodies worldwide, as outlined in guidelines such as ICH Q6B.[5][6][7][8][9] These guidelines mandate a thorough understanding of a biologic's physicochemical properties, purity, and structural integrity to ensure its safety and efficacy.[8][10]

The core principle underpinning a robust characterization package is orthogonality . Orthogonal methods are distinct analytical techniques that measure the same critical quality attribute (CQA) using different scientific principles.[2][11][12] This approach is vital because every analytical technique has inherent biases or limitations.[2] By employing multiple, independent methods, we can cross-verify results, gain a more accurate and complete understanding of the molecule, and build a powerful data package that instills confidence in manufacturers and regulators alike.[11][13] This guide provides a comparative analysis of key orthogonal techniques used to assess the critical quality attributes of therapeutic proteins.

The Orthogonal Approach in Practice

The strategic application of orthogonal methods allows for a comprehensive assessment of a biopharmaceutical's structural integrity. The following diagram illustrates a typical workflow where different CQAs are interrogated by multiple, complementary techniques.

G DS Drug Substance (e.g., Monoclonal Antibody) Size Size Heterogeneity Charge Charge Heterogeneity HOS Higher-Order Structure (HOS) Primary Primary Structure & PTMs SEC Size Exclusion Chromatography (SEC) Size->SEC Primary Method CESDS Capillary Electrophoresis (CE-SDS) Size->CESDS CZE Capillary Zone Electrophoresis (CZE) Charge->CZE Orthogonal Method iCIEF Imaged Capillary Isoelectric Focusing (iCIEF) Charge->iCIEF CD Circular Dichroism (CD) HOS->CD Secondary Structure FTIR Fourier-Transform Infrared (FTIR) HOS->FTIR MS Mass Spectrometry (LC-MS) Primary->MS Definitive Method

Caption: A workflow for comprehensive characterization using orthogonal methods.

Size Heterogeneity: Aggregates and Fragments

The presence of aggregates or fragments can significantly impact a biotherapeutic's efficacy and has been linked to increased immunogenicity.[14][15] Therefore, accurate quantification of these size variants is a critical safety and quality parameter.

Primary Technique: Size Exclusion Chromatography (SEC)

SEC is the industry-standard method for analyzing protein aggregates.[14][15][16] It separates molecules based on their hydrodynamic volume in their native state.[15][17][18] Larger molecules, like aggregates, cannot enter the pores of the chromatography resin and thus travel a shorter path, eluting first.[17][18] Monomers and smaller fragments enter the pores to varying degrees and elute later.

  • Causality: The choice of a non-denaturing, physiological mobile phase is crucial. The goal is to quantify the aggregation state as it exists in the drug product, and harsh conditions could artificially induce or disrupt non-covalent aggregates, leading to inaccurate results.

Orthogonal Technique: Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS offers a powerful orthogonal approach by separating molecules based on their molecular weight under denaturing conditions.[19] In this technique, the protein is treated with sodium dodecyl sulfate (SDS), which imparts a uniform negative charge and denatures the protein. When an electric field is applied, molecules migrate through a gel-filled capillary, with smaller molecules moving faster.

  • Expertise: While SEC provides information on native conformation and non-covalent aggregates, CE-SDS is exceptionally well-suited for quantifying fragments and assessing purity under denaturing and reducing conditions (to break disulfide bonds).[19] It often provides higher resolution for fragments than SEC.

G cluster_CQA CQA: Size Heterogeneity cluster_Methods Orthogonal Measurement Principles CQA_Node Aggregates Monomer Fragments SEC SEC Principle: Hydrodynamic Volume (Native) Separates based on size in solution CQA_Node:f0->SEC  Identifies covalent & non-covalent aggregates CQA_Node:f2->SEC  May have lower resolution for fragments CESDS CE-SDS Principle: Molecular Weight (Denatured) Separates based on electrophoretic mobility CQA_Node:f0->CESDS  Identifies covalent aggregates/impurities CQA_Node:f2->CESDS  High resolution for fragments

Caption: Orthogonal principles for analyzing size heterogeneity.

Charge Heterogeneity: Identifying Isoforms

Post-translational modifications (PTMs) such as deamidation, oxidation, or variations in C-terminal lysine processing can alter a protein's surface charge, leading to charge heterogeneity.[19][20] Monitoring these variants is crucial as they can affect the stability and biological activity of the product.

Primary Technique: Imaged Capillary Isoelectric Focusing (iCIEF)

iCIEF is a high-resolution technique that separates proteins based on their isoelectric point (pI).[20] In iCIEF, a protein sample is mixed with carrier ampholytes, which form a pH gradient within a capillary when a voltage is applied. Proteins migrate through this gradient until they reach the pH that matches their pI, where their net charge is zero, and they stop moving.[20] The entire capillary is then imaged to detect the focused protein bands.

  • Expertise: iCIEF excels at resolving species with very small differences in their isoelectric points, often providing a detailed fingerprint of the product's charge distribution.[19]

Orthogonal Technique: Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-mass ratio in free solution.[19][21] An electric field is applied across a capillary filled with a background electrolyte, causing charged molecules to migrate towards the electrode of opposite polarity.[20][21] Highly charged, smaller molecules migrate the fastest. CZE is considered a complementary and sometimes higher-performing alternative to traditional ion-exchange chromatography.[20][22]

  • Causality: The choice of the background electrolyte pH is critical in CZE. To achieve optimal separation of charge variants, the pH should be set at a value that maximizes the charge differences between the isoforms of interest.[22]

Higher-Order Structure (HOS): Confirming the Fold

The correct three-dimensional structure of a biopharmaceutical is paramount to its function.[23][24] Higher-order structure (HOS) refers to the secondary (α-helices, β-sheets), tertiary (3D fold), and quaternary (subunit assembly) structures.[10][24] Any alteration in HOS can lead to a loss of efficacy and potential safety risks.[10]

Primary Technique: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful method for assessing a protein's secondary and tertiary structure in solution.[25][26][27][28] The technique measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins.[25][27] The Far-UV region (190-250 nm) provides a characteristic spectrum based on the protein's secondary structure content (e.g., α-helices and β-sheets), while the Near-UV region (250-350 nm) gives insight into the tertiary structure by probing the environment of aromatic amino acids.[25][26]

Orthogonal Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides complementary information on protein secondary structure.[28][29] It measures the absorption of infrared light by the amide bonds in the protein backbone. The Amide I band (1600-1700 cm⁻¹) is particularly sensitive to different types of secondary structural elements.[10] Deconvolution of this band can provide quantitative estimates of α-helix, β-sheet, and other structures.[10]

  • Expertise: While CD is particularly sensitive to α-helical content, FTIR is often considered more sensitive for quantifying β-sheet structures, which are common in antibodies.[24] Using both techniques provides a more complete and reliable assessment of the secondary structure.[24][28]

Primary Structure and Modifications: The Foundational Sequence

Verifying the amino acid sequence and identifying and quantifying post-translational modifications (PTMs) is a foundational aspect of biopharmaceutical characterization, as mandated by ICH Q6B.[5][6]

Definitive Technique: Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for primary structure analysis.[3][4][30][31] For a comprehensive assessment, a multi-level approach is used:

  • Intact Mass Analysis: The molecular weight of the intact protein is measured to confirm it matches the theoretical mass.

  • Peptide Mapping: The protein is enzymatically digested into smaller peptides, which are then separated by LC and analyzed by MS/MS. This confirms the amino acid sequence, identifies PTMs like oxidation or deamidation, and can verify disulfide bond linkages.[30][32]

  • Glycan Analysis: Glycans are cleaved from the protein, labeled, and analyzed by LC-MS to characterize the complex glycosylation profile, which is critical for the function of many therapeutic proteins.[31]

High-resolution mass spectrometers (HRMS), such as Q-TOFs, are well-established for this work due to their ability to make accurate mass measurements on complex molecules and their fragments.[3][4]

Comparative Summary of Techniques

Critical Quality Attribute Primary Technique Principle Orthogonal Technique Principle Key Rationale for Orthogonality
Size Heterogeneity Size Exclusion Chromatography (SEC)Hydrodynamic Volume (Native)Capillary Electrophoresis (CE-SDS)Molecular Weight (Denatured)Confirms size variants under both native and denaturing conditions; CE-SDS provides superior resolution for fragments.[19]
Charge Heterogeneity Imaged Capillary IEF (iCIEF)Isoelectric Point (pI)Capillary Zone Electrophoresis (CZE)Charge-to-Mass RatioProvides two distinct, high-resolution separation mechanisms based on different fundamental charge properties.[20]
Higher-Order Structure Circular Dichroism (CD)Differential Absorption of Polarized LightFourier-Transform Infrared (FTIR)Absorption of Infrared LightProvides complementary sensitivities; CD is excellent for α-helices, while FTIR is strong for β-sheets.[24][28]
Primary Structure Mass Spectrometry (LC-MS)Mass-to-Charge RatioN/AN/AMS is considered the definitive method. Orthogonality is achieved within MS by using different levels of analysis (intact, peptide, glycan).[30][32]

Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-UHPLC)

This protocol outlines a universal method for monitoring mAb aggregation.

  • System Preparation:

    • Use a bio-inert UHPLC system to prevent protein adsorption.[16]

    • Equip the system with a UV detector set to 280 nm.

    • Install a suitable SEC column (e.g., 300 Å pore size, 7.8 x 300 mm) appropriate for mAb analysis.[14][15]

    • Optimize system dispersion by using narrow-bore tubing (e.g., 75 µm i.d.) for pre-column connections to minimize peak broadening, especially at lower flow rates.[14]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of 100 mM sodium phosphate, 200 mM NaCl, pH 6.8. The salt is crucial to mitigate secondary ionic interactions between the protein and the column stationary phase.[15]

    • Filter and degas the mobile phase before use.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1-10 µL (use smaller volumes to minimize dispersion effects).[14]

    • Run Time: Approximately 15-20 minutes, ensuring all species have eluted.

  • Sample Preparation & Analysis:

    • Dilute the mAb sample to a concentration of ~1 mg/mL using the mobile phase.

    • Prior to injection, run a system suitability test using a molecular weight standard or a well-characterized reference mAb to confirm column performance and resolution.

    • Inject the sample. Identify peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

  • Data Analysis:

    • Integrate the peak areas for all species.

    • Calculate the relative percentage of the aggregate peak area relative to the total peak area of all species to determine the percent aggregation.

Protocol 2: Purity and Fragment Analysis by CE-SDS

This protocol is suitable for purity analysis of both reduced and non-reduced mAb samples.[19]

  • System Preparation:

    • Use a capillary electrophoresis instrument with a UV detector (220 nm).

    • Install a bare-fused silica capillary.

    • Prepare CE-SDS Gel Buffer and Sample Buffer containing SDS according to the manufacturer's specifications.

  • Sample Preparation (Non-Reduced):

    • Mix the mAb sample (~1 mg/mL) with the CE-SDS Sample Buffer.

    • Add an alkylating agent like iodoacetamide (IAM) to prevent disulfide scrambling.

    • Heat the sample at ~70°C for 10 minutes to ensure complete denaturation and SDS binding.

    • Cool to room temperature before injection.

  • Sample Preparation (Reduced):

    • Mix the mAb sample (~1 mg/mL) with the CE-SDS Sample Buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the sample at ~70°C for 10 minutes to denature the protein and reduce all disulfide bonds.

    • Cool to room temperature before injection.

  • Method Parameters:

    • Capillary Conditioning: Perform sequential rinses with acid, base, water, and finally the Gel Buffer to ensure a clean and conditioned surface.

    • Injection: Electrokinetic injection at a specified voltage and time.

    • Separation: Apply a constant voltage (e.g., reverse polarity, -15 kV).

    • Run Time: Sufficient to allow for the elution of the light chain (for reduced samples) and any small fragments.

  • Data Analysis:

    • Identify peaks corresponding to the intact mAb (non-reduced), or the heavy and light chains (reduced), as well as any impurity or fragment peaks.

    • Calculate the corrected peak area percentage for each species to determine the purity and the relative amounts of fragments.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2,3-quinolinedicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Diethyl 2,3-quinolinedicarboxylate, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of yourself, your colleagues, and the environment.

Foundational Principle: The Primacy of the Safety Data Sheet (SDS)

Before any handling or disposal, the essential first step is a thorough review of the manufacturer-specific Safety Data Sheet (SDS) that accompanied the chemical. While this guide provides a comprehensive framework based on general chemical safety principles and data for related compounds, the SDS for your specific product is the ultimate source of truth for hazard information and disposal requirements. Publicly available data on this compound is limited; therefore, reliance on the supplier's SDS is critical.

Hazard Assessment and Risk Mitigation

This compound belongs to the quinoline family of compounds. Quinoline itself is recognized for its potential health hazards, and it is prudent to handle all its derivatives with a high degree of caution.[1]

Personal Protective Equipment (PPE): A robust defense against accidental exposure is non-negotiable. The following PPE must be worn when handling this compound waste:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors, which can cause serious eye irritation or damage.
Hand Protection Impervious gloves (e.g., Nitrile rubber, Neoprene). Check manufacturer's data for breakthrough time.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection A chemically resistant lab coat or apron.Protects against contamination of personal clothing and skin.
Ventilation All handling and waste consolidation must be performed inside a certified chemical fume hood.[2]Minimizes the inhalation of potentially harmful vapors.
Step-by-Step Operational Disposal Plan

The mandated method for the disposal of this compound is through a licensed hazardous waste management service.[3] Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain. [4]

It is the legal responsibility of the waste generator to classify the waste.[5] Given the lack of comprehensive public safety data, this compound waste should be managed as hazardous waste . This conservative approach ensures the highest level of safety and compliance.

Proper segregation is crucial to prevent dangerous chemical reactions.[6]

  • Collect Waste: Collect all waste containing this compound (e.g., unreacted material, contaminated solvents, and solids) in a dedicated waste container.

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[7][8] Keep solid and liquid waste separate.[7]

The integrity of the waste containment system is critical.

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid. The original product container is often a suitable choice.[9]

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 32413-08-4[10]

    • An accurate list of all container contents, including solvents.

    • The associated hazard warnings (e.g., "Irritant," "Handle with Caution").

    • The date waste was first added to the container.

Laboratories must store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[4]

  • Location: The SAA must be under the control of laboratory personnel.

  • Containment: Ensure reliable secondary containment, such as a spill tray, is in place.[7]

  • Lid Policy: The waste container must remain closed at all times except when actively adding waste.[4]

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[11] They will manage the manifest process and ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal, state, and local regulations.[12]

Decontamination of Empty Containers

An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.[9]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

  • Collect Rinsate: Crucially, this rinsate is considered hazardous waste. [5][9] It must be collected and added to your this compound waste stream.

  • Container Disposal: Once triple-rinsed, deface or remove all original labels from the container.[9] It can then typically be disposed of as non-hazardous waste (e.g., clean glass or plastic), but you must confirm this procedure with your EHS office.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material or a solvent is flammable, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to capture vapors.

  • Contain: For small spills, use a liquid-absorbent material (e.g., Chemizorb® or vermiculite) to contain the spill. Do not use combustible materials like paper towels to clean up oxidizers.

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it in your hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation & Assessment cluster_ops Disposal Operations cluster_final Final Disposition A Waste Generated (this compound) B Consult Manufacturer's SDS A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Classify as Hazardous Waste C->D E Segregate Waste Stream (No Mixing) D->E F Collect in Labeled, Compatible Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Waste Manifested and Transported by Licensed Hauler H->I J Final Disposal at Approved TSDF Facility I->J

Caption: this compound Disposal Workflow

By adhering to this comprehensive guide, you contribute to a culture of safety and uphold the rigorous standards of scientific research. Always remember that proactive and informed waste management is a shared responsibility that protects our community and our environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.